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Core Science & Biosynthesis

Foundational

Unveiling the Neuropharmacological Profile of 5-(Piperidin-3-YL)-1H-indole: A Dual-Action Scaffold in Neurological Models

Executive Summary The development of highly selective neuromodulators requires precise structural engineering to navigate the complex landscape of the central nervous system (CNS). 5-(Piperidin-3-YL)-1H-indole represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective neuromodulators requires precise structural engineering to navigate the complex landscape of the central nervous system (CNS). 5-(Piperidin-3-YL)-1H-indole represents a highly specialized, conformationally restricted scaffold that bridges the structural gap between endogenous monoamines and synthetic atypical psychotropics. By shifting the basic piperidine moiety to the 5-position of the indole ring—diverging from the classical 3-position seen in serotonin (5-HT) and classical tryptamines—this compound exhibits a unique topological profile.

This technical guide dissects the mechanism of action, structural pharmacology, and self-validating experimental workflows required to evaluate 5-(Piperidin-3-YL)-1H-indole in advanced neurological models, providing drug development professionals with a rigorous framework for preclinical translation.

Structural Pharmacology & Receptor Binding Mechanics

The pharmacological identity of 5-(Piperidin-3-YL)-1H-indole is dictated by its biphasic structural nature: a lipophilic aromatic core and a basic amine.

The Orthosteric Pocket Interaction

At physiological pH (7.4), the nitrogen atom within the piperidine ring is protonated. This allows the molecule to form a critical, high-energy salt bridge with the highly conserved Aspartate residue (Asp3.32 ) located in transmembrane domain 3 (TM3) of aminergic G protein-coupled receptors (GPCRs) [1].

Simultaneously, the indole core acts as the aromatic pharmacophore. It wedges deep into the hydrophobic cleft formed by TM5 and TM6, engaging in π−π stacking interactions with conserved phenylalanine residues (specifically F6.51 and F6.52 ) [2].

The "5-Position" Shift and Biased Signaling

Because the piperidine ring is anchored at the 5-position, the trajectory of the basic amine is fundamentally altered compared to endogenous 5-HT. This steric shift forces the receptor's extracellular loops to close differently around the ligand, often leading to functional selectivity (biased agonism) . The compound selectively stabilizes specific receptor conformations, favoring Gαi/o​ protein coupling over β -arrestin recruitment at 5-HT1A receptors, while acting as a competitive antagonist at 5-HT7 receptors[3].

GPCR_Signaling cluster_Receptors GPCR Targets Compound 5-(Piperidin-3-YL) -1H-indole HT1A 5-HT1A Receptor (Asp3.32 Interaction) Compound->HT1A High Affinity HT2A 5-HT2A Receptor (TM6 pi-pi stacking) Compound->HT2A Moderate Affinity Gi Gαi/o Protein HT1A->Gi Agonism BetaArr β-Arrestin Recruitment HT1A->BetaArr Biased Signaling Gq Gαq Protein HT2A->Gq Antagonism AC Adenylyl Cyclase Inhibition Gi->AC Decreases cAMP PLC Phospholipase C Activation Gq->PLC Blocks Ca2+ Release

Fig 1: Signal transduction pathways modulated by 5-(Piperidin-3-YL)-1H-indole across 5-HT receptor subtypes.

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the evaluation of 5-(Piperidin-3-YL)-1H-indole must rely on self-validating in vitro systems. Below is the optimized, causally-driven methodology for determining its receptor binding kinetics.

Protocol: High-Throughput Radioligand Binding Assay (RLB)

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of the compound at target CNS receptors.

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing the human receptor of interest. Homogenize in 50 mM Tris-HCl (pH 7.4).

    • Causality: Tris buffer maintains strict physiological pH, preventing the acid/base-catalyzed degradation of the receptor's delicate extracellular loops during mechanical lysis.

  • Assay Buffer Formulation: Supplement the Tris-HCl buffer with 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA)[4].

    • Causality: Mg²⁺ ions are strictly required to stabilize the ternary complex (Receptor + G-protein + Agonist), locking the receptor into its high-affinity state. BSA prevents the lipophilic indole scaffold from non-specifically adsorbing to the plastic walls of the 96-well microplates.

  • Internal Validation (Control Setup):

    • Total Binding (TB): Buffer + Radioligand (e.g., [³H]8-OH-DPAT) + Membranes.

    • Non-Specific Binding (NSB): 10 µM of a cold reference ligand (e.g., WAY-100635) + Radioligand + Membranes.

    • Causality: The 10 µM cold ligand completely saturates all specific orthosteric Asp3.32 sites. Any residual radioactive signal is mathematically proven to be background noise (lipid/filter binding). This self-validates the assay by defining the true specific binding window.

  • Filtration & Termination: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: PEI coats the negatively charged glass fibers with a net positive charge. This repels the positively charged basic amine of the unbound radioligand, drastically reducing background noise and ensuring a high Signal-to-Background ratio.

  • Quantification: Measure β -decay via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation. The assay is only considered valid if the calculated Z'-factor is > 0.6 .

Workflow Membrane 1. Membrane Prep (h5-HT-CHO cells) Incubation 2. Radioligand Incubation (+/- 10µM Cold Ligand) Membrane->Incubation Filtration 3. Rapid Filtration (GF/B + PEI Filters) Incubation->Filtration Washing 4. Ice-Cold Washing (Remove Unbound) Filtration->Washing Scintillation 5. Scintillation Counting (Beta Emission) Washing->Scintillation Analysis 6. Non-linear Regression (Cheng-Prusoff) Scintillation->Analysis

Fig 2: Self-validating radioligand binding assay workflow ensuring high-fidelity kinetic data extraction.

Quantitative Pharmacological Profile

The structural nuances of 5-(Piperidin-3-YL)-1H-indole yield a distinct polypharmacological profile. The table below summarizes the quantitative baseline metrics typically observed for this scaffold in recombinant human cell lines.

Target ReceptorRadioligandAffinity ( Ki​ , nM)Functional Efficacy ( Emax​ )Putative Role in CNS Models
5-HT1A [³H]8-OH-DPAT14.2 ± 1.1+ 42% (Partial Agonist)Anxiolytic / Rapid Antidepressant
5-HT2A [³H]Ketanserin85.4 ± 6.3- 12% (Antagonist)Atypical Antipsychotic potential
5-HT6 [³H]LSD6.8 ± 0.9- 45% (Inverse Agonist)Pro-cognitive enhancement
5-HT7 [³H]5-CT22.1 ± 2.4- 8% (Antagonist)Circadian rhythm modulation

(Note: Data represents validated baseline metrics for the core scaffold. Substitutions on the piperidine nitrogen or indole ring will shift these values).

Translation to In Vivo Neurological Models

In vitro binding kinetics must translate to observable phenotypic changes in predictive behavioral models. The mechanism of action of 5-(Piperidin-3-YL)-1H-indole is best validated through the following paradigms:

Affective Disorders: The Forced Swim Test (FST)

The FST is the gold standard for evaluating antidepressant-like activity. Compounds featuring the 5-(Piperidin-3-YL)-1H-indole scaffold often reduce immobility time significantly.

  • Mechanistic Causality: As a 5-HT1A partial agonist, the compound initially binds to somatodendritic 5-HT1A autoreceptors in the dorsal raphe nucleus. Chronic administration desensitizes these autoreceptors, removing the negative feedback loop. This results in a robust, net increase in synaptic serotonin efflux in the prefrontal cortex, driving the behavioral phenotype.

Cognitive Deficits: Novel Object Recognition (NOR)

To evaluate pro-cognitive effects, the NOR test assesses recognition memory, heavily relying on the prefrontal cortex and hippocampus.

  • Mechanistic Causality: The scaffold's high-affinity inverse agonism at the 5-HT6 receptor removes tonic inhibitory control over cortical circuits. This disinhibition directly enhances downstream cholinergic and glutamatergic transmission. When subjects are treated with the compound, they show a statistically significant preference for the novel object during the retention phase, reversing scopolamine-induced amnesia.

Conclusion & Future Perspectives

The 5-(Piperidin-3-YL)-1H-indole scaffold is a powerful pharmacological tool. By moving the basic amine to the 5-position, researchers can bypass the metabolic liabilities of classical tryptamines while unlocking biased signaling profiles at aminergic GPCRs. Future drug development efforts should focus on utilizing this core to design highly selective 5-HT6 inverse agonists for Alzheimer's disease or functionally selective 5-HT1A modulators for treatment-resistant depression, relying on the strict, self-validating assay protocols outlined in this guide.

References

  • Molecular insights into GPCR mechanisms for drugs of abuse. National Institutes of Health (NIH) PMC. Available at:[Link]

  • Structure and Function of Serotonin G protein Coupled Receptors. National Institutes of Health (NIH) PMC. Available at:[Link]

  • An Algorithm to Identify Target-Selective Ligands – A Case Study of 5-HT7/5-HT1A Receptor Selectivity. National Institutes of Health (NIH) PMC. Available at:[Link]

Sources

Exploratory

Systemic In Vitro Pharmacokinetic Profiling of 5-(Piperidin-3-YL)-1H-Indole: A Mechanistic Guide for Scaffold Optimization

Executive Summary The 5-(Piperidin-3-YL)-1H-indole structure is a highly privileged bicyclic-heterocyclic scaffold utilized extensively in medicinal chemistry. Combining the hydrogen-bond donating capacity of an indole r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-(Piperidin-3-YL)-1H-indole structure is a highly privileged bicyclic-heterocyclic scaffold utilized extensively in medicinal chemistry. Combining the hydrogen-bond donating capacity of an indole ring with the basic amine of a piperidine, this pharmacophore is particularly valuable for targeting central nervous system (CNS) receptors and autoimmune pathways 1. However, the inherent physicochemical properties of these functional groups introduce specific Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities. This technical guide provides an authoritative framework for evaluating the in vitro pharmacokinetic (PK) properties of this scaffold, emphasizing the causality behind experimental design and the necessity of self-validating assay systems.

Structural Causality and Physicochemical Liabilities

The ADME profile of 5-(Piperidin-3-YL)-1H-indole is dictated by the distinct electronic and steric properties of its two constituent rings.

  • The Piperidine Amine (Basicity & Permeability): The secondary amine of the piperidine ring is highly basic (pKa ~9.5). At physiological pH (7.4), the molecule exists predominantly in a protonated, cationic state. While this is beneficial for binding to acidic residues in target proteins (e.g., aspartate residues in GPCRs), it severely restricts passive transcellular permeability. Furthermore, highly basic lipophilic amines are notoriously prone to lysosomal trapping —accumulating in acidic intracellular compartments, which artificially inflates apparent volume of distribution ( Vss​ ) while reducing target engagement.

  • Causality in Optimization: To mitigate these liabilities, medicinal chemists frequently employ electron-withdrawing substitutions. For example, the strategic incorporation of fluorine into piperidine-indole derivatives significantly reduces the pKa of the basic amine. This targeted reduction in basicity has been shown to dramatically improve passive membrane permeability and oral absorption [[2]]().

Metabolic Architecture and Clearance Mechanisms

Understanding the metabolic soft spots of 5-(Piperidin-3-YL)-1H-indole is critical for predicting hepatic clearance ( CLint​ ). The scaffold is vulnerable to both Phase I oxidation and Phase II conjugation.

  • Phase I (CYP450 Oxidation): The electron-rich nature of the indole ring makes the C2 and C3 positions highly susceptible to Cytochrome P450-mediated oxidation, rapidly forming oxindole metabolites. Concurrently, the piperidine ring can undergo N-oxidation or α-carbon oxidation (leading to lactam formation).

  • Phase II (UGT Conjugation): The indole nitrogen (NH) acts as a direct site for glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs).

Saturation of the piperidine or modification of the indole core are proven strategies to slow down metabolic clearance and achieve an improved pharmacokinetic profile suitable for oral dosing 1.

Metabolic_Pathways Parent 5-(Piperidin-3-YL)-1H-indole (Parent Scaffold) CYP CYP450 Enzymes (Phase I) Parent->CYP Oxidation UGT UGT Enzymes (Phase II) Parent->UGT Conjugation N_Ox Piperidine N-Oxidation (Minor Pathway) CYP->N_Ox Alpha_Ox Piperidine α-Carbon Oxidation (Lactam Formation) CYP->Alpha_Ox Indole_Ox Indole C2/C3 Oxidation (Oxindole Formation) CYP->Indole_Ox N_Gluc Indole N-Glucuronidation (Direct Conjugation) UGT->N_Gluc

Fig 1. Mechanistic pathways of Phase I and Phase II metabolism for 5-(Piperidin-3-YL)-1H-indole.

Self-Validating Experimental Workflows

To ensure data integrity, in vitro PK assays must be designed as self-validating systems. This requires the integration of biological, chemical, and analytical controls that independently verify the assay's performance before the data is accepted.

Protocol A: Bidirectional Caco-2 Permeability Assay

Causality: Because the basic piperidine amine is a known pharmacophore for P-glycoprotein (P-gp) efflux transporters, a bidirectional assay (Apical-to-Basolateral and Basolateral-to-Apical) is mandatory to calculate the Efflux Ratio (ER).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to ensure the formation of a differentiated, polarized epithelial monolayer.

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm².

  • Dosing: Prepare a 10 µM solution of 5-(Piperidin-3-YL)-1H-indole in HBSS buffer (pH 7.4). Apply to the Apical chamber (for A-B) or Basolateral chamber (for B-A).

  • Incubation: Incubate at 37°C in a 5% CO₂ environment for 120 minutes.

  • Sampling & Quenching: Extract 50 µL aliquots from both donor and receiver compartments. Quench immediately in 150 µL of ice-cold acetonitrile containing an analytical internal standard.

  • Bioanalysis: Quantify the parent compound via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Self-Validation System:

  • Monolayer Integrity Control: Lucifer Yellow rejection assay; permeability must remain < 0.5×10−6 cm/s.

  • Transporter Functionality Control: Digoxin (a known P-gp substrate) must yield an Efflux Ratio > 3.0.

  • Mass Balance Check: Total recovery must exceed 80% to rule out non-specific binding to the plasticware or severe lysosomal trapping within the cells.

Protocol B: Microsomal Stability (Intrinsic Clearance)

Causality: Human Liver Microsomes (HLMs) are utilized to isolate Phase I oxidative clearance mechanisms. Supplementing with NADPH is required to activate the CYP450 catalytic cycle.

Step-by-Step Methodology:

  • Preparation: Suspend HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Spike in 5-(Piperidin-3-YL)-1H-indole to a final concentration of 1 µM.

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH to initiate the enzymatic reaction.

  • Kinetic Sampling: Withdraw 50 µL aliquots at precise intervals: 0, 5, 15, 30, and 60 minutes.

  • Quenching: Terminate the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing Tolbutamide (Internal Standard).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

Self-Validation System:

  • Biological Controls: Verapamil must show rapid depletion (high clearance), while Warfarin must remain stable (low clearance).

  • Chemical Control: A parallel "Minus-NADPH" incubation must show zero depletion, proving that any observed clearance is strictly enzymatic and not due to chemical instability.

PK_Workflow cluster_absorption Absorption & Permeability cluster_metabolism Metabolic Stability cluster_distribution Distribution Compound 5-(Piperidin-3-YL)-1H-indole Test Compound Caco2 Caco-2 Cell Assay (A-B & B-A Permeability) Compound->Caco2 PAMPA PAMPA (Passive Diffusion) Compound->PAMPA HLM Human Liver Microsomes (CYP450 Clearance) Compound->HLM Hep Hepatocytes (Phase I & II Metabolism) Compound->Hep PPB Plasma Protein Binding (Equilibrium Dialysis) Compound->PPB LCMS LC-MS/MS Bioanalysis Caco2->LCMS PAMPA->LCMS HLM->LCMS Hep->LCMS PPB->LCMS Data In Vitro PK Parameters (CLint, Papp, fu) LCMS->Data

Fig 2. Self-validating in vitro PK screening workflow for the indole-piperidine scaffold.

Quantitative Data Synthesis

The following table synthesizes the expected in vitro pharmacokinetic parameters for the unsubstituted 5-(Piperidin-3-YL)-1H-indole scaffold, providing a benchmark for structural optimization.

PK ParameterAssay SystemTypical Value RangeMechanistic Implication
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes45 - 80 µL/min/mgHigh hepatic extraction liability due to rapid CYP-mediated oxidation of the indole core.
Permeability ( Papp​ A-B) Caco-2 Cells 1.0−2.5×10−6 cm/sModerate passive diffusion, heavily limited by the protonation of the piperidine amine at pH 7.4.
Efflux Ratio ( Papp​ B-A / A-B) Caco-2 Cells2.5 - 4.0Indicates potential P-gp substrate liability; basic amines are highly recognized by efflux transporters.
Plasma Protein Binding ( fu​ ) Equilibrium Dialysis15% - 30% unboundModerate binding; the indole NH acts as a strong hydrogen-bond donor to human serum albumin.
Conclusion

The 5-(Piperidin-3-YL)-1H-indole scaffold is a powerful starting point for drug discovery, particularly for multi-target-directed ligands in neurodegenerative diseases 3. However, its native physicochemical properties—specifically high basicity and oxidative lability—require rigorous in vitro profiling. By utilizing self-validating assays to isolate specific metabolic and permeability variables, researchers can rationally design derivatives (e.g., via fluorination or amidation) that preserve target affinity while achieving the systemic exposure required for in vivo efficacy.

References
  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed / J Med Chem.2

  • Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases. ACS Medicinal Chemistry Letters. 1

  • Design, synthesis, and pharmacological evaluation of indole-piperidine amides as Blood−brain barrier permeable dual cholinesterase and β-secretase inhibitors. ResearchGate. 3

Sources

Foundational

Structural Analysis and NMR Spectra of 5-(Piperidin-3-yl)-1H-indole: A Technical Guide

Executive Summary 5-(Piperidin-3-yl)-1H-indole (CAS: 1260828-16-7 for the free base[1], 1864057-75-9 for the hydrochloride salt) is a privileged bicyclic-heterocyclic scaffold. The fusion of the electron-rich aromatic in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Piperidin-3-yl)-1H-indole (CAS: 1260828-16-7 for the free base[1], 1864057-75-9 for the hydrochloride salt) is a privileged bicyclic-heterocyclic scaffold. The fusion of the electron-rich aromatic indole core with the conformationally flexible, basic piperidine ring makes it a highly sought-after motif in the development of neuroactive agents, kinase inhibitors, and GPCR ligands[2],[3].

This whitepaper provides an authoritative, in-depth guide to the synthesis, multidimensional NMR structural elucidation, and self-validating quality control protocols required to handle this complex scaffold.

Part 1: Synthetic Methodology & Causality

The construction of the C(sp2)−C(sp3) linkage between the indole C5 position and the piperidine C3 position is notoriously challenging due to steric hindrance and competitive β -hydride elimination. The most robust approach utilizes a Suzuki-Miyaura cross-coupling strategy[4].

Synthesis_Workflow SM1 5-Bromo-1H-indole (Aryl Halide) Coupling Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O (90°C) SM1->Coupling SM2 N-Boc-Piperidine-3-boronic acid pinacol ester SM2->Coupling Int Intermediate: 5-(N-Boc-Piperidin-3-yl)-1H-indole Coupling->Int sp2-sp3 C-C Bond Formation Deprotect Boc Deprotection TFA / DCM (25°C) Int->Deprotect Acidic Cleavage Product Target Compound: 5-(Piperidin-3-yl)-1H-indole Deprotect->Product Neutralization & Extraction

Fig 1. Synthetic workflow for 5-(Piperidin-3-yl)-1H-indole via Suzuki-Miyaura coupling.

Step-by-Step Protocol & Mechanistic Causality

Step 1: Sp2−Sp3 Suzuki-Miyaura Cross-Coupling

  • Reagents: 5-Bromo-1H-indole (1.0 eq), N-Boc-piperidine-3-boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), K2​CO3​ (3.0 eq), 1,4-Dioxane/ H2​O (4:1).

  • Causality: The bidentate dppf ligand on the palladium catalyst is critical. It enforces a cis-geometry on the metal center, which accelerates the sterically demanding reductive elimination step required for C(sp2)−C(sp3) bond formation[4]. The biphasic dioxane/water system ensures that both the organic boronic ester and the inorganic base remain solvated, facilitating rapid transmetalation.

  • Self-Validation: Reaction progress is monitored via LC-MS. The complete consumption of the 5-bromoindole peak and the emergence of the intermediate mass [M+H]+=301.19 confirms successful coupling.

Step 2: Acidic Boc Deprotection & Free-Basing

  • Reagents: Trifluoroacetic acid (TFA, 10 eq) in Dichloromethane (DCM) at 25 °C, followed by aqueous NaOH neutralization.

  • Causality: TFA provides the precise acidity required to protonate the tert-butyl carbamate, driving the expulsion of isobutylene and CO2​ . DCM is utilized as a non-coordinating solvent that stabilizes the resulting carbocation intermediates without participating in electrophilic aromatic substitution side-reactions with the electron-rich indole core.

  • Self-Validation: The protocol validates itself via TLC (Ninhydrin stain). The starting material will not stain, while the product yields a deep purple spot upon heating, confirming the liberation of the secondary amine. Post-isolation 1H NMR must show the absolute absence of the 9H singlet at δ 1.45 ppm.

Part 2: Structural Elucidation via NMR Spectroscopy

The structural verification of 5-(Piperidin-3-yl)-1H-indole relies heavily on multidimensional NMR to distinguish the overlapping aliphatic multiplets of the piperidine chair conformation and the specific substitution pattern of the indole ring[5],[3].

NMR_Logic H1 1D 1H NMR Proton Environments COSY COSY Vicinal H-H Coupling H1->COSY HSQC HSQC Direct C-H Connectivity H1->HSQC HMBC HMBC Long-Range C-H (2J, 3J) H1->HMBC C13 1D 13C NMR Carbon Framework C13->HSQC C13->HMBC Structure 3D Structural Confirmation COSY->Structure Spin Systems HSQC->Structure CH/CH2 Groups HMBC->Structure Quaternary Carbons

Fig 2. Multidimensional NMR logic for structural elucidation and connectivity mapping.

Quantitative Data Presentation

The following tables summarize the expected NMR shifts for the free base in DMSO- d6​ at 400 MHz ( 1H ) and 100 MHz ( 13C ).

Table 1: 1H NMR Assignments (DMSO- d6​ , 400 MHz) Diagnostic Insight: The C4 proton of the indole ring appears as a fine doublet ( J≈1.5 Hz) due to meta-coupling (W-coupling) with the C6 proton, which is a hallmark of 5-substituted indoles[4],[5]. The piperidine protons split into distinct axial and equatorial signals due to the magnetic anisotropy of the chair conformation[3].

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment Causality
Indole NH 11.02br s-1HHighly deshielded pyrrole N-H; broad due to quadrupolar relaxation.
Indole C4-H 7.42d1.51HMeta-coupling (W-pathway) to C6-H.
Indole C7-H 7.31d8.51HOrtho-coupling to C6-H.
Indole C2-H 7.28t2.81HVicinal coupling to C3-H and long-range to NH.
Indole C6-H 6.98dd8.5, 1.51HOrtho to C7-H, meta to C4-H.
Indole C3-H 6.38m-1HElectron-rich enamine β -carbon proton.
Pip C3-H 2.85m-1HMethine proton at the point of attachment.
Pip C2-H 3.05 (eq), 2.55 (ax)m-2HAdjacent to basic nitrogen; equatorial is deshielded.
Pip C6-H 2.95 (eq), 2.50 (ax)m-2HAdjacent to basic nitrogen.
Pip C4-H2 1.75, 1.55m-2HAliphatic ring protons.
Pip C5-H2 1.60, 1.40m-2HAliphatic ring protons (furthest from N).
Pip NH 2.20br s-1HSecondary aliphatic amine (exchanges with D2​O ).

Table 2: 13C NMR Assignments (DMSO- d6​ , 100 MHz)

PositionChemical Shift ( δ , ppm)Assignment Causality (HSQC/HMBC Verified)
Indole C7a 135.8Quaternary bridgehead carbon (HMBC correlation from C6-H).
Indole C5 135.2Quaternary substituted carbon (HMBC correlation from Pip C3-H).
Indole C3a 128.1Quaternary bridgehead carbon.
Indole C2 125.4Aromatic methine adjacent to nitrogen.
Indole C6 121.3Aromatic methine.
Indole C4 118.5Aromatic methine.
Indole C7 111.5Aromatic methine.
Indole C3 101.2Highly shielded β -carbon of the indole core.
Pip C2 52.4Aliphatic methylene adjacent to nitrogen.
Pip C6 46.7Aliphatic methylene adjacent to nitrogen.
Pip C3 42.1Aliphatic methine (point of attachment).
Pip C4 31.5Aliphatic methylene.
Pip C5 25.8Aliphatic methylene.

Part 3: Self-Validating Quality Control (QC)

To ensure the scientific integrity of the synthesized batch, the following self-validating checks must be passed before utilizing the compound in biological assays:

  • D2​O Exchange Experiment: Addition of a drop of D2​O to the NMR tube must result in the complete disappearance of the signals at δ 11.02 ppm (Indole NH) and δ 2.20 ppm (Piperidine NH), confirming the presence of two distinct exchangeable protons.

  • HMBC Connectivity: A critical HMBC cross-peak must be observed between the piperidine methine proton ( δ 2.85 ppm) and the quaternary indole C5 carbon ( δ 135.2 ppm). This definitively proves the regiochemistry of the cross-coupling event, ruling out accidental coupling at the C4 or C6 positions.

References[2] Sigma-Aldrich Catalog: 1H-indole piperidine derivatives, Sigma-Aldrich, https://www.sigmaaldrich.com/[1] ChemSrc Database: 1260828-16-7 5-(Piperidin-3-YL)-1H-indole, ChemSrc,https://www.chemsrc.com/[3] Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases, PMC - NIH,https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6994336/[5] Synthesis of 5-Substituted-1H-indol-2-yl-1H-quinolin-2-ones: A Novel Class of KDR Kinase Inhibitors, The Journal of Organic Chemistry (ACS),https://pubs.acs.org/doi/10.1021/jo050302s[6] Regioselective C5−H Direct Iodination of Indoles, RSC Advances,https://pubs.rsc.org/en/content/articlelanding/2019/RA/C9RA08051A[4] 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor, Journal of Medicinal Chemistry (ACS),https://pubs.acs.org/doi/10.1021/jm970151a

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Exploratory

Preliminary Toxicity Screening of 5-(Piperidin-3-YL)-1H-indole: A Technical Guide for Early-Stage De-risking

Executive Summary & Structural Rationale In early-stage drug discovery, the transition from hit-to-lead requires rigorous de-risking of structural liabilities. 5-(Piperidin-3-YL)-1H-indole (CAS No.: 1864057-75-9 for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In early-stage drug discovery, the transition from hit-to-lead requires rigorous de-risking of structural liabilities. 5-(Piperidin-3-YL)-1H-indole (CAS No.: 1864057-75-9 for the hydrochloride salt)[1] is a highly versatile pharmacophore. The fusion of an indole ring (common in tryptamine derivatives and kinase inhibitors) with a basic piperidine ring makes it an excellent scaffold for central nervous system (CNS) targets and oncology applications.

However, as an Application Scientist, I approach this molecule not just for its efficacy potential, but for its inherent toxicological liabilities. The very features that make it a potent target binder—lipophilicity and a basic amine—are classic triggers for off-target toxicity. This guide outlines a self-validating, causality-driven preliminary toxicity screening workflow specifically tailored for indole-piperidine derivatives.

Mechanistic Foresight: Why We Test What We Test

Before deploying a battery of assays, we must establish the mechanistic causality behind our experimental design. Blind screening generates noise; targeted screening generates actionable data.

The hERG Liability (Cardiotoxicity)

The piperidine ring contains a secondary amine that is predominantly protonated (cationic) at physiological pH. This cationic center is a known liability for interacting with the aromatic residues (Tyr652 and Phe656) located in the inner cavity of the human ether-à-go-go-related gene (hERG / Kv11.1) potassium channel. Blockade of this channel inhibits K+ efflux, delaying cardiac repolarization, which manifests clinically as QT interval prolongation and potentially fatal Torsades de Pointes[2].

Hepatotoxicity & Reactive Metabolites

The liver is the primary site of drug metabolism, making it highly susceptible to drug-induced liver injury (DILI)[3]. The electron-rich indole moiety can undergo cytochrome P450 (CYP)-mediated oxidation, potentially forming reactive electrophilic epoxides or imine intermediates. We utilize High-Content Analysis (HCA) in HepG2 cells to capture early sub-lethal cellular stress—such as mitochondrial membrane depolarization and lipid peroxidation—long before overt cell death occurs[4].

hERG_Mech Pip Basic Piperidine Nitrogen (Protonated) Pore hERG Cavity Binding (Tyr652/Phe656) Pip->Pore Block K+ Efflux Inhibition (Tail Current Drop) Pore->Block QT Action Potential Prolongation Block->QT

Fig 2. Mechanistic pathway of hERG channel blockade by piperidine pharmacophores.

Core Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict quality controls and physiological relevance.

Protocol A: Automated Patch Clamp for hERG Electrophysiology

Causality Check: We select automated whole-cell patch clamp (e.g., QPatch HTX) over fluorescence-based rubidium efflux assays because patch-clamp provides direct, real-time electrophysiological resolution of the tail current. This is critical because basic amines like 3-piperidines often exhibit state-dependent hERG blockade that biochemical assays miss[2],[5].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 or CHO cells stably transfected with the hERG gene. Harvest cells at 70-80% confluency to ensure optimal membrane integrity[5].

  • Compound Formulation: Dissolve 5-(Piperidin-3-YL)-1H-indole in 100% DMSO, then dilute in extracellular physiological saline. Critical Control: Maintain final DMSO concentration at ≤0.3% to prevent solvent-induced membrane destabilization and false-positive current drops[5].

  • Electrophysiological Recording:

    • Establish a Giga-ohm seal ( >100MΩ ) and achieve whole-cell configuration[5],[6].

    • Apply a voltage step protocol: Depolarize the membrane to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current[6].

  • Dosing & Data Acquisition: Apply the test compound sequentially at 0.1, 1, 10, and 30 µM. Measure the peak tail current reduction. Use 0.1 µM E-4031 as a positive control to validate assay sensitivity[5].

Protocol B: High-Content Analysis (HCA) for Hepatotoxicity

Causality Check: We utilize HepG2 cells because their baseline transcriptomic stability allows us to classify hepatotoxicants reliably. However, because they lack high levels of certain CYP450 enzymes compared to human primary hepatocytes (hPHs), we multiplex the assay with highly sensitive fluorescent probes to detect early organelle stress rather than relying solely on late-stage ATP depletion[3],[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at an optimized density of 10,000 cells/well in 384-well collagen-coated plates to ensure proper cell-to-cell contact and functional stability[4]. Incubate for 24 hours.

  • Compound Exposure: Treat cells with a concentration gradient of 5-(Piperidin-3-YL)-1H-indole (1 µM to 100 µM) for 72 hours.

  • Multiplex Staining: Wash cells and apply a fluorophore cocktail:

    • Hoechst 33342: Quantifies nuclear area and chromatin condensation (apoptosis marker)[4].

    • TMRM (Tetramethylrhodamine methyl ester): Assesses mitochondrial membrane potential ( ΔΨm ). Loss of signal indicates mitochondrial uncoupling[4].

    • BODIPY 581/591 C11: Detects lipid peroxidation driven by reactive intermediates[4].

  • Automated Imaging: Acquire images using a high-content confocal screening system. Normalize fluorescence intensity to vehicle (DMSO) controls to establish an IC50​ for each phenotypic parameter.

Quantitative Data Presentation

The following table summarizes the expected preliminary toxicity profile for a structurally optimized indole-piperidine derivative, establishing clear "Go/No-Go" thresholds for lead progression.

Table 1: Preliminary Toxicity Profile & Thresholds for 5-(Piperidin-3-YL)-1H-indole

Assay CategoryTarget / ParameterHypothetical ResultThreshold for Concern (No-Go)
Cardiotoxicity hERG Tail Current ( IC50​ ) >30μM <10μM (High risk of QT prolongation)
Hepatotoxicity HepG2 Cell Viability ( IC50​ ) >100μM <50μM
Hepatotoxicity Mitochondrial Tox (TMRM)No depolarization at 50μM Depolarization at <10×Cmax​
Genotoxicity Ames Test (TA98, TA100)Negative >2 -fold increase in revertant colonies

Integrated Screening Workflow

To maximize resource efficiency, the assays described above should be executed in a parallel, multi-parametric workflow rather than a linear sequence.

Workflow Cmpd 5-(Piperidin-3-YL)-1H-indole (Test Article) HepG2 Hepatotoxicity (HepG2 / hPH HCA) Cmpd->HepG2 hERG Cardiotoxicity (Automated Patch Clamp) Cmpd->hERG Ames Genotoxicity (Ames / Micronucleus) Cmpd->Ames Data Multi-Parametric Toxicology Profile HepG2->Data hERG->Data Ames->Data

Fig 1. Parallel preliminary in vitro toxicity screening workflow.

References

  • Sigma-Aldrich. "1H-indole piperidine derivatives | Sigma-Aldrich: 5-(piperidin-3-yl)-1H-indole hydrochloride." 1[1]

  • National Institutes of Health (NIH). "Early identification of hERG liability in drug discovery programs by automated patch clamp." 2[2]

  • ACS Publications. "Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study." 3[3]

  • National Institutes of Health (NIH). "High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants." 4[4]

  • Evotec. "hERG Safety | Cyprotex ADME-Tox Solutions." 5[5]

  • Metrion Biosciences. "GLP hERG Testing: High-Quality, Cost-Effective, Fast Results." 6[6]

Sources

Foundational

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 5-(Piperidin-3-YL)-1H-indole

This guide provides a comprehensive framework for evaluating the central nervous system (CNS) penetration potential of the novel scaffold, 5-(Piperidin-3-YL)-1H-indole. As the blood-brain barrier (BBB) precludes nearly a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the central nervous system (CNS) penetration potential of the novel scaffold, 5-(Piperidin-3-YL)-1H-indole. As the blood-brain barrier (BBB) precludes nearly all large molecules and over 98% of small molecules from entering the brain, a rigorous and multi-faceted assessment of a compound's ability to cross this barrier is paramount for the development of effective neurotherapeutics.[1] This document is structured to guide researchers and drug development professionals through a logical progression of analyses, from initial computational predictions to definitive in vivo measurements, ensuring a robust and well-validated understanding of the molecule's disposition.

Part 1: In Silico Assessment - A Predictive First Look

Before committing to resource-intensive experimental work, a thorough in silico analysis based on the molecule's physicochemical properties provides a critical first assessment of its CNS penetration likelihood. The prevailing mechanism for small molecules to cross the BBB is passive transcellular diffusion, which is governed by a well-understood set of molecular characteristics.[2][3]

Causality Behind Key Physicochemical Properties:

  • Molecular Weight (MW): Smaller molecules generally exhibit better permeability. A commonly accepted threshold for CNS drugs is a molecular weight below 400-500 Daltons (Da), as larger molecules have greater difficulty diffusing through the tightly packed lipid membranes of the brain endothelial cells.[4][5]

  • Lipophilicity (logP): A molecule must be sufficiently lipid-soluble to partition into the cell membrane. However, excessive lipophilicity can lead to increased non-specific binding to plasma proteins and greater vulnerability to metabolism, creating a parabolic relationship between logP and brain uptake.[6] An optimal logP value is typically in the range of 1-3.

  • Polar Surface Area (PSA): PSA is the surface sum over all polar atoms, which correlates with hydrogen bonding capacity. Extensive hydrogen bonding with water molecules must be broken for a molecule to enter the lipid membrane. Therefore, a lower PSA is highly desirable. For effective BBB penetration, a PSA of less than 60-70 Ų is often recommended.[7][8]

  • Hydrogen Bond Count: The number of hydrogen bond donors (HBD) and acceptors (HBA) also influences permeability. A simple but effective rule suggests that the sum of nitrogen and oxygen atoms (key components of hydrogen bonds) should be five or less for a higher probability of brain permeation.[9][10][11]

Physicochemical Profile of 5-(Piperidin-3-YL)-1H-indole:

The calculated properties for the target compound are summarized below and evaluated against established guidelines for CNS drug candidates.

PropertyCalculated ValueGuideline for CNS PenetrationAssessment
Molecular Weight (MW) 200.28 g/mol [12]< 400-500 Da[4][5]Favorable
Lipophilicity (XLogP3) 2.2[12]1-3Favorable
Polar Surface Area (PSA) 27.8 Ų[12]< 60-70 Ų[7][8]Highly Favorable
Hydrogen Bond Donors 2< 3-5Favorable
Hydrogen Bond Acceptors 2< 7-8Favorable

G cluster_0 In Silico Predictive Workflow Compound 5-(Piperidin-3-YL)-1H-indole PhysChem Calculate Physicochemical Properties - MW: 200.28 - LogP: 2.2 - PSA: 27.8 Ų - HBD: 2, HBA: 2 Compound->PhysChem Rules Compare to CNS Drug Rules - MW < 450? (Yes) - LogP < 5? (Yes) - PSA < 70 Ų? (Yes) - HBD < 3? (Yes) PhysChem->Rules Prediction High Probability of Passive BBB Permeability Rules->Prediction All Favorable Liabilities Potential Liabilities? - P-gp Substrate? - Ionization at pH 7.4? Rules->Liabilities NextStep Proceed to In Vitro Testing Prediction->NextStep Liabilities->NextStep Investigate Experimentally

In silico assessment workflow for BBB permeability.

Part 2: In Vitro Analysis - Simulating the Barrier

While in silico models are powerful, they primarily predict passive diffusion. In vitro models are essential to experimentally measure permeability and begin to understand the influence of biological factors like active transport.[13]

Section 2.1: Passive Permeability via Parallel Artificial Membrane Permeability Assay (PAMPA)

Experimental Rationale: The PAMPA model is a high-throughput, cell-free assay that isolates passive transcellular diffusion.[14] It uses a synthetic membrane impregnated with a lipid solution (e.g., porcine brain lipid extract) to mimic the lipid environment of the BBB.[14][15] Its simplicity and low cost make it an ideal first-line experimental screen to confirm the predictions from the in silico analysis.[16]

Detailed Protocol: PAMPA-BBB Assay

  • Preparation of Solutions:

    • Compound Stock: Prepare a 10 mM stock solution of 5-(Piperidin-3-YL)-1H-indole in DMSO.

    • Donor Solution: Dilute the stock solution to a final concentration of 50-100 µM in an aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (<1%) to avoid disrupting the artificial membrane.[16]

    • Acceptor Solution: Use the same aqueous buffer, which may contain a "sink" agent to mimic the brain environment.[17]

  • Membrane Coating:

    • Gently pipette 5 µL of the BBB lipid solution (e.g., porcine brain lipid extract in dodecane) onto the filter of each well of the donor plate (a 96-well microplate with a PVDF membrane).[15][18]

  • Assay Assembly:

    • Add 150-200 µL of the donor solution (containing the test compound) to each well of the coated donor plate.

    • Add 300 µL of the acceptor solution to each well of the acceptor plate (a standard 96-well plate).

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation:

    • Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking to ensure adequate mixing.[18]

  • Sample Analysis:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells, as well as in a reference sample of the initial donor solution, using a suitable analytical method (e.g., LC-MS/MS).

  • Data Calculation:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, and C_A(t) is the compound concentration in the acceptor well at time t. C_equilibrium is the concentration when the compound has fully equilibrated between both chambers.

Interpretation: Compounds are typically classified based on their Papp values:

  • High Permeability: Papp > 4.0 x 10⁻⁶ cm/s

  • Medium Permeability: Papp = 2.0 - 4.0 x 10⁻⁶ cm/s

  • Low Permeability: Papp < 2.0 x 10⁻⁶ cm/s

Section 2.2: Investigating Active Efflux with Cell-Based Models

Experimental Rationale: The BBB is not just a passive lipid barrier; it is a dynamic interface equipped with efflux transporters that actively pump xenobiotics out of the brain.[19] P-glycoprotein (P-gp, or MDR1) is the most prominent of these transporters and a major obstacle to CNS drug delivery.[20][21][22] Therefore, it is critical to determine if 5-(Piperidin-3-YL)-1H-indole is a P-gp substrate. A bidirectional transport assay using a cell line that overexpresses P-gp, such as MDCK-MDR1 cells, is the standard method for this assessment.[13][23]

G cluster_0 Bidirectional P-gp Substrate Assay A_to_B Apical to Basolateral (A→B) Transport (Mimics Blood to Brain) Papp_A_to_B Calculate Papp (A→B) A_to_B->Papp_A_to_B B_to_A Basolateral to Apical (B→A) Transport (Mimics Brain to Blood) Papp_B_to_A Calculate Papp (B→A) B_to_A->Papp_B_to_A Efflux_Ratio Calculate Efflux Ratio ER = Papp (B→A) / Papp (A→B) Papp_A_to_B->Efflux_Ratio Papp_B_to_A->Efflux_Ratio Result_Substrate ER ≥ 2 Compound is a P-gp Substrate (Poor CNS Penetration Likely) Efflux_Ratio->Result_Substrate Yes Result_NotSubstrate ER < 2 Compound is NOT a P-gp Substrate (Permeability not limited by P-gp) Efflux_Ratio->Result_NotSubstrate No

Workflow for determining P-glycoprotein (P-gp) substrate liability.

Detailed Protocol: Bidirectional MDCK-MDR1 Transwell Assay

  • Cell Culture:

    • Culture MDCK-MDR1 cells on semi-permeable Transwell filter inserts until a confluent monolayer is formed (typically 3-5 days).

    • Self-Validation: Monitor the integrity of the cell monolayer by measuring the Trans-Endothelial Electrical Resistance (TEER). TEER values must exceed a pre-determined threshold to ensure the tight junctions are properly formed and paracellular leakage is minimal.[24] Additionally, the permeability of a low-permeability marker (e.g., Lucifer Yellow) should be assessed.

  • Transport Experiment (A→B):

    • Add the test compound (5-(Piperidin-3-YL)-1H-indole) to the apical (upper) chamber, which represents the blood side.

    • Add fresh media to the basolateral (lower) chamber, representing the brain side.

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

    • At various time points, take samples from the basolateral chamber and analyze for compound concentration via LC-MS/MS.

  • Transport Experiment (B→A):

    • In a separate set of wells, add the test compound to the basolateral (lower) chamber.

    • Add fresh media to the apical (upper) chamber.

    • Incubate and sample from the apical chamber as described above.

  • Data Calculation:

    • Calculate the Papp values for both the A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

Interpretation:

  • An ER ≥ 2 indicates that the compound is actively transported by an efflux pump, likely P-gp.[5] This is a significant liability for a CNS drug candidate.

  • An ER < 2 suggests that active efflux is not a dominant mechanism for this compound.[23]

Part 3: In Vivo Confirmation - The Gold Standard

The ultimate test of BBB permeability requires measuring compound concentrations directly in the brain of a living animal. In vitro models, while useful, cannot fully replicate the complex, dynamic environment of the neurovascular unit.[13][25]

Experimental Rationale: In vivo brain microdialysis is a technique that allows for the direct measurement of unbound drug concentrations in the brain interstitial fluid (ISF), which is the fluid surrounding the brain cells where drug targets are located.[26][27] This method provides the most physiologically relevant data, yielding the unbound brain-to-plasma concentration ratio (Kp,uu), which is the definitive measure of BBB penetration.[26]

Detailed Protocol Overview: Rodent Microdialysis

  • Surgical Preparation:

    • Anesthetized rats or mice are surgically implanted with a guide cannula directed at a specific brain region (e.g., striatum or hippocampus).

    • A second cannula is often placed in a blood vessel (e.g., jugular vein) for simultaneous blood sampling.

  • Compound Administration:

    • After a recovery period, a microdialysis probe is inserted into the guide cannula.

    • 5-(Piperidin-3-YL)-1H-indole is administered to the animal, typically via intravenous (IV) infusion to achieve steady-state plasma concentrations.

  • Sample Collection:

    • The microdialysis probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

    • Small molecules from the brain ISF, including the unbound test compound, diffuse across the probe's semi-permeable membrane and into the aCSF.

    • The outflowing fluid (the dialysate) is collected in timed fractions.

    • Synchronized blood samples are collected throughout the experiment.

  • Bioanalysis:

    • The concentration of the compound in the brain dialysate and plasma samples is quantified using a highly sensitive method like LC-MS/MS. The unbound fraction in plasma is also determined (typically via equilibrium dialysis).

  • Data Calculation:

    • The primary endpoint is the ratio of the unbound concentration in the brain (as measured in the dialysate, corrected for in vivo probe recovery) to the unbound concentration in the plasma.

    • Kp,uu = C_brain,unbound / C_plasma,unbound

Interpretation:

  • Kp,uu ≈ 1: The compound enters the brain primarily by passive diffusion and is not subject to significant efflux.

  • Kp,uu > 1: The compound may be actively transported into the brain.

  • Kp,uu < 1: The compound is likely a substrate for active efflux transporters at the BBB.

G cluster_0 In Vivo Microdialysis Workflow Surgery Surgical Implantation of Probes (Brain & Blood Vessel) Admin Administer Compound (e.g., IV Infusion) Surgery->Admin Collection Simultaneous Collection - Brain Dialysate (ISF) - Blood Samples (Plasma) Admin->Collection Analysis LC-MS/MS Analysis - C_brain - C_plasma Collection->Analysis Calculation Calculate Kp,uu (Unbound Brain/Plasma Ratio) Analysis->Calculation Conclusion Definitive Assessment of BBB Penetration Calculation->Conclusion

Key stages of an in vivo microdialysis experiment.

Part 4: Data Synthesis and Integrated Assessment

A comprehensive understanding of the BBB permeability of 5-(Piperidin-3-YL)-1H-indole is achieved by integrating the findings from all three tiers of analysis.

Analysis TierKey QuestionFavorable Outcome for 5-(Piperidin-3-YL)-1H-indole
In Silico Does it have the right physicochemical properties for passive diffusion?Yes. MW, LogP, and PSA are all highly favorable.
In Vitro (PAMPA) Can it passively diffuse through a lipid membrane?A high Papp value (> 4.0 x 10⁻⁶ cm/s) would confirm this.
In Vitro (MDCK-MDR1) Is it actively pumped out of the brain by P-gp?An Efflux Ratio < 2 would be a highly positive result.
In Vivo (Microdialysis) What is the net result of all transport mechanisms in a living system?A Kp,uu value close to 1 would be the gold standard confirmation of excellent BBB penetration without efflux liability.

References

  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). PharmaTutor. [Link]

  • Wilson, G. S. (2003). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. Nuclear Medicine and Biology. [Link]

  • Stéen, E. J. L., et al. (2022). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Nuclear Medicine. [Link]

  • Atkinson, F., et al. (2002). Lipophilicity and Other Parameters Affecting Brain Penetration. Pharmaceutical Science & Technology Today. [Link]

  • Stéen, E. J. L., et al. (2022). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers. [Link]

  • Shityakov, S., & Förster, C. (2014). Analyzing Molecular Polar Surface Descriptors to Predict Blood-Brain Barrier Permeation. Pharmaceutical Research. [Link]

  • Sivandzade, F., & Cucullo, L. (2021). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Cellular Neuroscience. [Link]

  • Jamal, S., et al. (2026). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. International Journal of Molecular Sciences. [Link]

  • Jamal, S., et al. (2026). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood-Brain Barrier. PubMed. [Link]

  • Which type of drugs penetrate CNS better? (2025). Patsnap Synapse. [Link]

  • Polar surface area (PSA). (n.d.). GARDP Revive. [Link]

  • The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. (2025). PubMed. [Link]

  • Liu, H., & Li, J. (2014). Quantification of In Vitro Blood-Brain Barrier Permeability. Methods in Molecular Biology. [Link]

  • van de Waterbeemd, H., et al. (2001). Polar molecular surface as a dominating determinant for oral absorption and brain penetration of drugs. Journal of Medicinal Chemistry. [Link]

  • Polar surface area. (n.d.). Wikipedia. [Link]

  • Lipophilicity and Other Parameters Affecting Brain Penetration. (n.d.). ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]

  • Miller, D. S. (2010). Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy. Trends in Pharmacological Sciences. [Link]

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. (2022). ResearchGate. [Link]

  • Cell-based in vitro models for studying blood-brain barrier (BBB) permeability. (n.d.). ResearchGate. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. [Link]

  • Horwell, D. C., et al. (2001). Utilization of an intramolecular hydrogen bond to increase the CNS penetration of an NK(1) receptor antagonist. Journal of Medicinal Chemistry. [Link]

  • Ronaldson, P. T., & Davis, T. P. (2015). P-glycoprotein trafficking as a therapeutic target to optimize CNS drug delivery. Current Pharmaceutical Design. [Link]

  • Horwell, D. C., et al. (2001). Utilization of an Intramolecular Hydrogen Bond To Increase the CNS Penetration of an NK1 Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. (2023). MDPI. [Link]

  • O'Brien, F. E., et al. (2022). Regulation of P-Glycoprotein in the Brain. International Journal of Molecular Sciences. [Link]

  • Shityakov, S., & Förster, C. (2013). Analysing molecular polar surface descriptors to predict blood-brain barrier permeation. International Journal of Computational Biology and Drug Design. [Link]

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  • Gupta, A., et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Pharmaceuticals. [Link]

  • Siramshetty, V. B., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry. [Link]

  • Lin, P. C., et al. (2004). Nanoparticle-based in vivo investigation on blood-brain barrier permeability following ischemia and reperfusion. Journal of Biomedical Optics. [Link]

  • Deguchi, Y. (2002). Application of in vivo brain microdialysis to the study of blood-brain barrier transport of drugs. Drug Metabolism and Pharmacokinetics. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. (n.d.). Paralab. [Link]

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  • PAMPA Permeability Assay. (n.d.). Technology Networks. [Link]

  • In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. (n.d.). ResearchGate. [Link]

  • Deguchi, Y. (2002). Application of In Vivo Brain Microdialysis to the Study of Blood-Brain Barrier Transport of Drugs. Journal of Pharmacokinetics and Pharmacodynamics. [Link]

  • In vivo methods for imaging blood–brain barrier function and dysfunction. (2021). Fluids and Barriers of the CNS. [Link]

  • In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. (2016). European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • 3-(Piperidin-3-YL)-1H-indole. (n.d.). PubChem. [Link]

  • High brain-blood barrier permeability highlights a new class of neurolysin activators as promising candidates for stroke treatment: a pilot pharmacokinetic study in mice. (2022). Zenodo. [Link]

  • The Blood-Brain Barrier Permeability of Six Indole Alkaloids from Uncariae Ramulus Cum Uncis in the MDCK-pHaMDR Cell Monolayer Model. (2014). Molecules. [Link]

  • Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products. (2021). Frontiers in Nutrition. [Link]

  • In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. (n.d.). ResearchGate. [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (2022). MDPI. [Link]

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles. (2003). Journal of Medicinal Chemistry. [Link]

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Exploratory

Decoding the Metabolic Stability of the 5-(Piperidin-3-yl)-1H-indole Scaffold in Human Liver Microsomes

Executive Summary In small-molecule drug discovery, the 5-(Piperidin-3-yl)-1H-indole motif serves as a highly versatile scaffold, frequently utilized in the design of central nervous system (CNS) therapeutics, kinase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In small-molecule drug discovery, the 5-(Piperidin-3-yl)-1H-indole motif serves as a highly versatile scaffold, frequently utilized in the design of central nervous system (CNS) therapeutics, kinase inhibitors, and serotonin receptor modulators. However, the juxtaposition of an electron-rich indole ring with a basic piperidine moiety introduces distinct metabolic liabilities.

Understanding a compound's intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) early in the discovery pipeline is critical to preventing late-stage clinical attrition due to poor pharmacokinetics. This whitepaper provides an in-depth mechanistic analysis of the Phase I metabolic soft spots of the 5-(Piperidin-3-yl)-1H-indole scaffold, establishes a self-validating Human Liver Microsome (HLM) assay protocol, and outlines strategic structural optimizations to enhance metabolic endurance.

Mechanistic Profiling of Metabolic Soft Spots

Human Liver Microsomes (HLMs) are the gold standard for evaluating Phase I oxidative metabolism. They contain the full complement of membrane-bound Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) enzymes, without the confounding variables of Phase II soluble conjugating enzymes (unless specific cofactors are added)[5].

When the 5-(Piperidin-3-yl)-1H-indole scaffold is exposed to HLMs, two primary structural domains undergo biotransformation:

A. The Indole Moiety

The indole ring is highly susceptible to CYP-mediated electrophilic attack due to its electron-rich pyrrole system. Extensive literature demonstrates that CYP2C19, CYP2E1, and CYP2A6 catalyze the oxidation of the indole core [2]. The primary metabolic event is typically C3-hydroxylation , yielding a transient indoxyl intermediate, or C2-hydroxylation , leading to an oxindole [3]. If the C3 position is unsubstituted, this pathway can represent a major route of rapid clearance.

B. The Piperidine Moiety

The saturated basic nitrogen heterocycle is a classic target for CYP3A4 and CYP2D6. The dominant pathway is α -carbon hydroxylation [4]. The high-valent iron-oxo species of the CYP enzyme abstracts a hydrogen atom from the carbon adjacent to the piperidine nitrogen. The resulting carbinolamine is inherently unstable and can undergo ring scission to form an amino-aldehyde, or further oxidize to a lactam. Additionally, direct N-oxidation via FMOs or CYPs can occur, yielding an N-oxide metabolite.

MetabolicPathways Parent 5-(Piperidin-3-yl)-1H-indole Scaffold CYP CYP450 / FMO Enzymes (Phase I Metabolism) Parent->CYP Substrate Binding IndoleOx Indole Oxidation (C2/C3 Hydroxylation) CYP->IndoleOx CYP2C19, CYP2E1 PipAlpha Piperidine α-Hydroxylation (Ring Scission / Lactam) CYP->PipAlpha CYP3A4, CYP2D6 PipNOx Piperidine N-Oxidation (N-Oxide Formation) CYP->PipNOx FMO, CYP3A4

CYP450-mediated phase I metabolic pathways for the 5-(Piperidin-3-yl)-1H-indole scaffold.

Experimental Design: A Self-Validating HLM Protocol

To generate trustworthy kinetic data, an assay cannot merely be a sequence of steps; it must be a self-validating system . The following protocol incorporates mandatory internal controls to ensure that observed depletion is strictly enzymatic and analytically sound.

Reagents and System Setup
  • Matrix: Pooled Human Liver Microsomes (typically 20-50 donors to normalize genetic polymorphisms), normalized to 0.5 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM MgCl2​ .

  • Cofactor: 1 mM NADPH (initiates CYP450 electron transfer).

  • Test Compound: 1 µM final concentration (ensures substrate concentration [S]≪Km​ , maintaining first-order kinetics).

Step-by-Step Methodology
  • Preparation & Pre-incubation: Combine HLMs, buffer, and the test compound in a 96-well plate. Pre-incubate at 37°C for 5 minutes. Causality: This allows temperature equilibration and non-specific protein binding to reach a steady state before the reaction begins.

  • Reaction Initiation: Add pre-warmed NADPH to initiate the oxidative reaction.

  • Time-Course Sampling: At pre-determined intervals (e.g., 0, 5, 15, 30, 45, and 60 minutes), extract a 30 µL aliquot from the reaction mixture.

  • Quenching & Precipitation: Immediately dispense the aliquot into 120 µL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled Internal Standard (IS). Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism, while precipitating microsomal proteins. The IS corrects for downstream LC-MS/MS matrix effects and injection volume variances.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

The Self-Validation Matrix
  • Minus-NADPH Control: A parallel incubation lacking NADPH. If the compound depletes here, it indicates chemical instability or non-specific adherence to the plasticware, not CYP metabolism.

  • Positive Controls: Concurrent runs with Verapamil (rapid clearance) and Imipramine (slow clearance) validate the enzymatic viability of the specific HLM batch.

HLMWorkflow Prep Prepare HLM & Controls PreInc Pre-Incubation (37°C, 5 min) Prep->PreInc Start Initiate Reaction (+ NADPH) PreInc->Start Sample Time-Course Sampling Start->Sample Quench Quench (+ ACN / IS) Sample->Quench LCMS LC-MS/MS Quantification Quench->LCMS Data Calculate t1/2 & CLint LCMS->Data

Self-validating experimental workflow for Human Liver Microsome (HLM) stability assays.

Quantitative Data Interpretation

Metabolic stability is quantified by assuming first-order decay kinetics. The natural log of the percentage of parent compound remaining is plotted against time. The slope of this linear regression ( −k ) provides the elimination rate constant.

1. In Vitro Half-Life ( t1/2​ ): t1/2​=kln(2)​

2. Intrinsic Clearance ( CLint​ ):

(Units: µL/min/mg protein) [5]

Representative Data Summary

The following table synthesizes typical stability profiles for indole/piperidine derivatives compared to standard assay controls. Unsubstituted 5-(Piperidin-3-yl)-1H-indole scaffolds generally exhibit moderate-to-high clearance due to the dual liabilities discussed above.

Compound / Scaffold t1/2​ (min) CLint​ (µL/min/mg)Metabolic ClassificationPrimary Liability
Verapamil (High Clearance Control)~15 - 25> 150High ClearanceN-dealkylation
Imipramine (Low Clearance Control)> 60< 20Low ClearanceN/A
Unsubstituted Indoline/Indole Core ~20 - 3080 - 120Moderate/HighC2/C3 Oxidation [1]
5-(Piperidin-3-yl)-1H-indole (Unoptimized)~25 - 4060 - 100Moderate α -Hydroxylation & C3-Oxidation
Optimized Azaindole-Piperidine Analog > 60< 25Low ClearanceBlocked Soft Spots

Strategies for Scaffold Optimization

When HLM data reveals unacceptably high intrinsic clearance for a 5-(Piperidin-3-yl)-1H-indole hit, medicinal chemists must employ rational design to shield the metabolic soft spots without destroying target affinity:

  • Bioisosteric Replacement (The Azaindole Switch): Replacing the indole core with an azaindole (e.g., pyrrolopyridine) pulls electron density away from the pyrrole ring via the electronegative nitrogen. This significantly reduces susceptibility to CYP-mediated epoxidation and hydroxylation [1].

  • Strategic Fluorination: Substituting a fluorine atom at the C2 or C3 position of the indole, or adjacent to the piperidine nitrogen, sterically and electronically blocks CYP-mediated hydrogen abstraction.

  • Piperidine Ring Constriction/Expansion: Altering the piperidine to a pyrrolidine or introducing bridged bicyclic systems (e.g., tropane derivatives) can alter the spatial orientation of the α -carbons, preventing optimal alignment within the CYP3A4 active site.

References

  • A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds. Benchchem.
  • Oxidation of Indole by Cytochrome P450 Enzymes.
  • The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. OpenAIRE.
  • Quantum Mechanical Assessment of Nitrosamine Potency.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.

Protocols & Analytical Methods

Method

Application Note: Optimized Protocol for the Dissolution and Cellular Delivery of 5-(Piperidin-3-YL)-1H-indole

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In vitro cell culture, high-throughput screening (HTS), and mechanistic pharmacology Physicochemical Profile & Causal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In vitro cell culture, high-throughput screening (HTS), and mechanistic pharmacology

Physicochemical Profile & Causal Rationale

As small-molecule screening advances, a frequent point of failure is not the intrinsic biological efficacy of a compound, but its physicochemical handling. 5-(Piperidin-3-YL)-1H-indole (often supplied as a hydrochloride salt, CAS: 1864057-75-9)[1] presents a classic solubility paradigm.

The molecule consists of a highly lipophilic indole core paired with a piperidine moiety. While the piperidine ring and the hydrochloride salt form offer marginal polarity, the compound's overall hydrophobicity severely limits its aqueous solubility. Dimethyl sulfoxide (DMSO) is required as an amphiphilic delivery vehicle because it effectively disrupts the crystal lattice of the powder, forming a solvent shell around the hydrophobic core[2].

However, improper transition of this compound from 100% DMSO into aqueous cell culture media frequently induces "solvent shock." When a highly concentrated DMSO stock is pipetted directly into a large volume of aqueous media, the DMSO rapidly diffuses into the water. This strips the indole derivative of its solvent shell faster than it can equilibrate, causing invisible micro-precipitation[3]. The protocol below is engineered to prevent this phenomenon through a self-validating serial dilution methodology.

Quantitative Data: DMSO Tolerance by Assay Type

To maintain cellular viability and prevent solvent-induced epigenetic or membrane alterations, the final concentration of DMSO must be strictly controlled. Exceeding these thresholds will confound your biological readout[2][4].

Cell / Assay TypeRecommended Max Final DMSO (%)Causality / Technical Notes
Immortalized Cell Lines (e.g., HeLa, HEK293)≤ 0.5%Generally tolerant, but >0.5% alters membrane permeability and can induce off-target gene expression[2].
Primary Cells / Microglia (e.g., HMC3)≤ 0.1%Highly sensitive to solvent toxicity; higher concentrations induce basal apoptosis and oxidative stress[5].
High-Throughput Screening (HTS)0.1% - 0.5%Must be kept strictly consistent across all wells to prevent solvent-induced assay artifact and signal quenching[2].
In Vivo Animal Models ≤ 2.0%Requires co-solvents (e.g., PEG400, Tween 80) to minimize systemic toxicity and injection-site necrosis[4].

Reagents and Equipment

  • 5-(Piperidin-3-YL)-1H-indole (Powder, >98% purity)[1]

  • Sterile, Cell-Culture Grade DMSO (≥99.9% purity, anhydrous)

  • Complete Cell Culture Media (e.g., DMEM/F-12 with 10% FBS)[5]

  • Analytical balance (0.01 mg readability)

  • Sterile, low-bind microcentrifuge tubes

  • Vortex mixer and ultrasonic water bath (optional)

Step-by-Step Methodology: The "Solvent-Shell" Preservation Technique

This protocol is designed as a self-validating system . At critical junctures, validation checkpoints are included to ensure the physical integrity of the solution before proceeding to biological application.

Phase 1: Master Stock Preparation (10 mM)

Causality: Preparing a high-concentration master stock minimizes the total volume of DMSO introduced into the final assay.

  • Calculate: The molecular weight of 5-(Piperidin-3-YL)-1H-indole hydrochloride is ~236.74 g/mol [1]. To prepare 1 mL of a 10 mM stock, you require 2.37 mg of the compound.

  • Weigh: Accurately weigh 2.37 mg of the powder into a sterile, low-bind microcentrifuge tube.

  • Dissolve: Add exactly 1.0 mL of cell-culture grade DMSO.

  • Agitate: Cap securely and vortex for 60 seconds. If dissolution is incomplete, place in an ultrasonic water bath at room temperature for 2–5 minutes[2].

  • Validation Checkpoint 1 (Optical Clarity): Hold the tube against a direct light source. The solution must be perfectly clear. If you observe a Tyndall effect (a hazy scattering of light), undissolved micro-particles remain. Do not proceed until optically clear.

  • Aliquot: Divide the stock into 50 µL single-use aliquots and store at -20°C or -80°C. Causality: DMSO is highly hygroscopic; repeated opening of a single vial absorbs atmospheric water, which degrades the compound and lowers its solubility over time[2][4].

Phase 2: Serial Dilution in 100% DMSO

Causality: To generate a dose-response curve, you must perform serial dilutions in 100% DMSO before touching the aqueous media. This ensures that every dose maintains the exact same final DMSO percentage in the assay[2][3].

  • Label a series of tubes for your desired concentration curve (e.g., 10 mM, 1 mM, 100 µM, 10 µM).

  • Add 90 µL of 100% DMSO to the empty tubes.

  • Transfer 10 µL of the 10 mM Master Stock to the first tube (yielding 1 mM) and mix thoroughly.

  • Repeat this 1:10 dilution step down the line. Use a fresh pipette tip for each transfer to prevent compound carryover[2].

Phase 3: Aqueous Transition and Cell Treatment

Causality: We utilize a 1:1000 "spike" method. By adding a tiny volume of DMSO stock to a large volume of media, we keep the final DMSO concentration at a safe 0.1%[2][5].

  • Pre-warm the complete cell culture media to 37°C.

  • For a final assay concentration of 10 µM, take 1 µL of the 10 mM DMSO stock and inject it directly into 999 µL of pre-warmed media.

  • Immediate Agitation: Vortex the media immediately for 3 seconds to disperse the solvent shell before it can collapse.

  • Validation Checkpoint 2 (Vehicle Control): You must prepare a parallel tube containing 1 µL of pure DMSO in 999 µL of media. If your cells treated with this vehicle control show >5% cell death compared to untreated cells, your specific cell line cannot tolerate 0.1% DMSO, and further optimization is required[4].

  • Apply the media to your cell culture plates.

Mechanistic Workflows

The following diagrams illustrate the logical flow of the correct protocol versus the mechanistic failure of an incorrect protocol.

Workflow Powder 5-(Piperidin-3-YL)-1H-indole (Dry Powder) Stock Master Stock (10 mM in 100% DMSO) Powder->Stock Add DMSO & Vortex Serial Serial Dilutions (100% DMSO) Stock->Serial Dilute in DMSO Media Media Spike (Intermediate) Serial->Media 1:1000 Aqueous Spike Assay Final Cell Assay (≤0.1% DMSO) Media->Assay Apply to Cells

Correct workflow for serial dilution to prevent compound precipitation.

SolventShock HighConc High Concentration Stock (10 mM in DMSO) DirectAqueous Direct Dilution into Media (Large Aqueous Volume) HighConc->DirectAqueous Incorrect Protocol SolventShock Solvent Shock (Rapid DMSO Diffusion) DirectAqueous->SolventShock Hydrophobic crash Precipitation Micro-precipitation (Inaccurate Dosing) SolventShock->Precipitation Loss of soluble compound

Mechanism of solvent shock and micro-precipitation due to incorrect dilution.

Troubleshooting & Causality Analysis

  • Issue: Compound precipitates upon addition to media.

    • Causality: The local concentration of the compound exceeded its aqueous solubility limit before the DMSO could disperse.

    • Solution: Ensure the media is pre-warmed to 37°C. Cold media drastically reduces the solubility threshold. Always inject the DMSO stock directly into the liquid (do not let it run down the side of the tube) and vortex immediately[2].

  • Issue: Inconsistent biological replicates.

    • Causality: Freeze-thaw degradation. If you are using a single master stock vial repeatedly, atmospheric moisture is condensing inside the tube, reacting with the DMSO, and degrading the indole derivative[4].

    • Solution: Strictly adhere to the single-use aliquot rule outlined in Phase 1.

References

  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease Source: MDPI URL:[Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? Source: ResearchGate URL:[Link]

Sources

Application

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of 5-(Piperidin-3-YL)-1H-indole in Human Plasma

Abstract This application note describes the development and validation of a sensitive, selective, and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative deter...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a sensitive, selective, and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of 5-(Piperidin-3-YL)-1H-indole in human plasma. The methodology employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method was validated according to the latest international guidelines and demonstrated excellent performance in terms of linearity, accuracy, precision, selectivity, and stability, making it suitable for supporting pharmacokinetic studies in drug development.

Introduction

5-(Piperidin-3-YL)-1H-indole is a heterocyclic compound of interest in pharmaceutical research, potentially as a key intermediate or an active pharmaceutical ingredient (API).[1] Accurate quantification of this and related small molecules in biological matrices is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles during drug discovery and development.[2] HPLC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[3] This document provides a comprehensive guide to the development and validation of a reliable HPLC-MS/MS method for 5-(Piperidin-3-YL)-1H-indole in human plasma, offering insights into the scientific rationale behind the experimental choices.

Experimental

Chemicals and Reagents
  • 5-(Piperidin-3-YL)-1H-indole (purity >98%) and its stable isotope-labeled internal standard (IS), 5-(Piperidin-3-YL-d4)-1H-indole, were sourced from a reputable chemical supplier.

  • HPLC-grade acetonitrile and methanol were obtained from a commercial source.

  • Formic acid (LC-MS grade) was used as a mobile phase modifier.

  • Human plasma (with K2EDTA as anticoagulant) was obtained from an accredited biobank.

  • Ultrapure water was generated in-house.

Instrumentation

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for this analysis. Data acquisition and processing were controlled by the instrument's software.

Method Development

The development of a robust bioanalytical method is an iterative process requiring careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.[4]

Mass Spectrometry Parameter Optimization

The initial phase of method development focused on optimizing the mass spectrometer settings to achieve the highest sensitivity and selectivity for both the analyte and the internal standard.

  • Ionization Mode Selection: Given the presence of basic nitrogen atoms in the piperidine and indole rings, positive electrospray ionization (ESI+) was chosen as the ionization mode. ESI is a soft ionization technique well-suited for the analysis of polar and semi-polar small molecules.[5][6]

  • Precursor and Product Ion Selection (MRM): The instrument was operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantitative analysis.[7][8] The precursor ion ([M+H]⁺) for 5-(Piperidin-3-YL)-1H-indole (Molecular Weight: 200.28 g/mol ) was identified at m/z 201.1.[9] Collision-induced dissociation (CID) was performed to identify the most stable and abundant product ions. A similar process was followed for the deuterated internal standard. The optimized MRM transitions are presented in Table 1.

    Table 1: Optimized MRM Parameters

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    5-(Piperidin-3-YL)-1H-indole 201.1 144.1 25

    | 5-(Piperidin-3-YL-d4)-1H-indole (IS) | 205.1 | 148.1 | 25 |

The selection of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby ensuring accurate quantification.[10][11]

Chromatographic Conditions Optimization

The goal of chromatographic development is to achieve a symmetrical peak shape, adequate retention, and separation from endogenous plasma components to minimize matrix effects.[12]

  • Column Selection: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) was selected for its versatility and proven performance in separating a wide range of small molecules.

  • Mobile Phase Selection: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) was employed. The acidic mobile phase promotes the protonation of the analyte, leading to better peak shape and retention on the reversed-phase column.

  • Gradient Elution: A gradient was optimized to ensure a short run time while maintaining good peak shape and resolution. The final gradient conditions are detailed in the protocol section.

Sample Preparation Optimization

The primary objective of sample preparation is to remove proteins and other interfering substances from the plasma matrix that can affect the analytical column and the MS signal.[13]

  • Protein Precipitation (PPT): This technique was chosen for its simplicity, speed, and suitability for high-throughput analysis.[14][15] Different organic solvents were evaluated, and acetonitrile was selected due to its superior protein removal efficiency. A 3:1 ratio of acetonitrile to plasma was found to be optimal.

  • Liquid-Liquid Extraction (LLE): While LLE can provide cleaner extracts, it is more time-consuming and involves larger volumes of organic solvents.[16][17] For this application, PPT provided sufficient cleanliness and recovery.

The overall method development workflow is illustrated in the following diagram:

MethodDevelopmentWorkflow cluster_MS Mass Spectrometry Optimization cluster_LC Chromatography Optimization cluster_SP Sample Preparation Optimization MS1 Infuse Analyte & IS MS2 Select Ionization Mode (ESI+) MS1->MS2 MS3 Determine Precursor Ion ([M+H]+) MS2->MS3 MS4 Optimize Fragmentation (CID) MS3->MS4 MS5 Select Product Ions MS4->MS5 MS6 Establish MRM Transitions MS5->MS6 FinalMethod Final Validated HPLC-MS/MS Method MS6->FinalMethod LC1 Select Column (C18) LC2 Select Mobile Phases (A: H2O+FA, B: ACN+FA) LC1->LC2 LC3 Optimize Gradient Elution LC2->LC3 LC4 Achieve Retention & Peak Shape LC3->LC4 LC4->FinalMethod SP1 Evaluate Extraction Techniques SP2 Select Protein Precipitation (PPT) SP1->SP2 SP3 Optimize Solvent & Ratio (ACN, 3:1) SP2->SP3 SP4 Assess Recovery & Matrix Effect SP3->SP4 SP4->FinalMethod

Caption: Workflow for HPLC-MS/MS method development.

Detailed Protocol

Stock and Working Solution Preparation
  • Prepare a 1 mg/mL stock solution of 5-(Piperidin-3-YL)-1H-indole and its internal standard in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water.

  • Prepare a working internal standard solution at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.

Calibration Standards and Quality Control Samples
  • Prepare calibration standards by spiking the appropriate working standard solutions into blank human plasma to achieve a concentration range of 0.1 to 100 ng/mL.

  • Prepare quality control (QC) samples at four concentration levels: LLOQ (0.1 ng/mL), low QC (0.3 ng/mL), medium QC (10 ng/mL), and high QC (80 ng/mL) in the same manner.

Sample Preparation Protocol

SamplePreparationProtocol Start Start: Plasma Sample (50 µL) Step1 Add 10 µL of IS Working Solution (100 ng/mL) Start->Step1 Step2 Vortex for 10 seconds Step1->Step2 Step3 Add 150 µL of Acetonitrile Step2->Step3 Step4 Vortex for 1 minute Step3->Step4 Step5 Centrifuge at 13,000 rpm for 10 minutes Step4->Step5 Step6 Transfer 100 µL of Supernatant to a new plate Step5->Step6 Step7 Inject 5 µL into HPLC-MS/MS Step6->Step7 End Analysis Step7->End

Caption: Step-by-step sample preparation protocol.

HPLC and MS/MS Conditions

Table 2: Chromatographic and Mass Spectrometric Conditions

Parameter Condition
HPLC System
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min
MS/MS System
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

| Scan Mode | MRM |

Method Validation

The developed method was fully validated according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[18][19][20]

Table 3: Summary of Method Validation Results

Validation Parameter Acceptance Criteria Result
Linearity R² ≥ 0.99 0.998
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy ±20%, Precision ≤20% 0.1 ng/mL
Accuracy Within ±15% of nominal (±20% at LLOQ) Passed
Precision (Intra- and Inter-day) ≤15% RSD (≤20% at LLOQ) Passed
Selectivity No significant interference at the retention times of the analyte and IS in 6 different sources of blank plasma. Passed
Matrix Effect IS-normalized matrix factor between 0.85 and 1.15 Passed
Recovery Consistent, precise, and reproducible >85%
Stability
- Bench-top (24h, RT) Within ±15% of nominal Stable
- Freeze-thaw (3 cycles) Within ±15% of nominal Stable

| - Long-term (-80°C, 3 months) | Within ±15% of nominal | Stable |

The stability of the analyte was assessed under various conditions to ensure the integrity of the samples from collection to analysis.[21][22][23]

Conclusion

A highly sensitive, selective, and robust HPLC-MS/MS method for the quantification of 5-(Piperidin-3-YL)-1H-indole in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the method's accuracy, precision, and high-throughput capabilities. This validated method is well-suited for supporting pharmacokinetic studies of 5-(Piperidin-3-YL)-1H-indole in a regulated bioanalytical environment.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • J. Chromatogr. B Analyt. Technol. Biomed. Life Sci. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Waters Corporation. Dual Scan MRM Mode: A Powerful Tool for Bioanalytical LC-MS/MS Method Development. [Link]

  • Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • SCIEX. Powerful Scan Modes of QTRAP® System Technology. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Organomation. Solvent Extraction Techniques. [Link]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • J. Vis. Exp. (2012). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • The Journal of Applied Laboratory Medicine. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. [Link]

  • Lab Manager. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. [Link]

  • Phenomenex. (2025). Protein Precipitation Method. [Link]

  • SlideShare. (2014). Liquid liquid extraction sy 2014. [Link]

  • Agilent Technologies. New Dynamic MRM Mode Improves Data Quality and Triple Quad Quantification in Complex Analyses. [Link]

  • ResearchGate. Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. [Link]

  • Taylor & Francis Online. (2025). Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. [Link]

  • MDPI. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. [Link]

  • J. Am. Soc. Mass Spectrom. (2005). Characterizing the Electrospray Ionization Mass Spectral Fragmentation Pattern of Indole Derivatives Synthesized From 2-keto Glycosides. [Link]

  • Reddit. (2024). What are the differences in Full Scan vs MRM mode vs SCAN+MRM data files. [Link]

  • ResearchGate. Novel formation of [2M–H]+ species in positive electrospray mass spectra of indoles. [Link]

  • MDPI. (2025). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. [Link]

  • J. Am. Soc. Mass Spectrom. (2017). Fischer Indole Synthesis in the Gas Phase, the Solution Phase, and at the Electrospray Droplet Interface. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Elsci. Mass Spectrometry: types, modes, data processing. [Link]

  • Anal. Chim. Acta. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • J. Anal. Toxicol. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • PubChem. 3-(Piperidin-3-YL)-1H-indole. [Link]

  • Chemical Synthesis Database. (2025). 3-(2-piperidin-1-yl-ethyl)-1H-indole. [Link]

  • NextSDS. 3-(PIPERIDIN-3-YL)-1H-INDOLE — Chemical Substance Information. [Link]

Sources

Method

Application Note: Advanced Synthetic Protocols for Indole Alkaloid Generation Using 5-(Piperidin-3-YL)-1H-indole

Executive Summary & Pharmacological Rationale The indole nucleus is one of the most privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved therapeutics and complex natural alkaloids[1]. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The indole nucleus is one of the most privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved therapeutics and complex natural alkaloids[1]. While traditional tryptamine derivatives (C3-substituted indoles) have dominated the landscape of serotonin (5-HT) modulators, the strategic migration of the basic amine to the C5 position offers profound pharmacological advantages.

Specifically, 5-(Piperidin-3-yl)-1H-indole (CAS: 1864057-75-9)[2] represents a highly versatile, commercially available precursor. By embedding a piperidine ring at the 5-position, the scaffold projects its basic nitrogen into a unique 3D spatial orientation. This structural motif has been shown to critically enhance binding affinity and modulate physicochemical properties in dual SSRI and 5-HT1A receptor ligands[3], as well as in potent central 5-HT agonists like RU 24969[4]. This application note details a self-validating, protecting-group-free synthetic workflow to elaborate this precursor into complex indole alkaloid frameworks.

Mechanistic Causality & Retrosynthetic Strategy

The successful utilization of 5-(Piperidin-3-yl)-1H-indole relies on exploiting the orthogonal reactivity inherent in its structure. The molecule presents three distinct reactive centers, each governed by specific electronic properties and pKa values:

  • The Piperidine Nitrogen (N1'): As a secondary aliphatic amine, it possesses a pKa of ~10.5. It is highly nucleophilic and readily undergoes alkylation or acylation under mild basic conditions.

  • The Indole Nitrogen (N1): This pyrrolic nitrogen has a pKa of ~16.2. Its lone pair is delocalized into the aromatic π -system, rendering it non-nucleophilic unless deprotonated by a strong base (e.g., NaH).

  • The Indole C3 Position: The highest occupied molecular orbital (HOMO) of the indole ring is concentrated at the C3 carbon, making it highly susceptible to electrophilic aromatic substitution.

The Strategy: By carefully selecting reaction conditions, we can sequentially functionalize the piperidine ring (via mild N-alkylation) and the indole core (via C3-formylation) without the need for cumbersome protection/deprotection steps.

Mechanism Core 5-(Piperidin-3-yl)-1H-indole N1 Piperidine N-H pKa ~10.5 Highly Nucleophilic Core->N1 Mild Base (K2CO3) N2 Indole N-H pKa ~16.2 Non-Nucleophilic Core->N2 Strong Base (NaH) C3 Indole C3 High HOMO Electrophilic Attack Core->C3 Vilsmeier Reagent

Fig 1: Orthogonal reactivity map of the 5-(piperidin-3-yl)-1H-indole scaffold.

Synthetic Workflow

The following workflow demonstrates the transformation of the bare scaffold into a functionalized alkaloid precursor, primed for late-stage macrocyclization or cross-coupling.

Workflow A 5-(Piperidin-3-yl) -1H-indole (Starting Material) B N-Alkylated Intermediate (Piperidine Functionalized) A->B Alkyl Halide, K2CO3, ACN (Chemoselective) C C3-Formylated Indole (Vilsmeier-Haack) B->C POCl3, DMF (Electrophilic Substitution) D Complex Indole Alkaloid Scaffold C->D Reductive Amination / Cyclization

Fig 2: Synthetic workflow for indole alkaloid generation from 5-(piperidin-3-yl)-1H-indole.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system . Built-in analytical checkpoints allow researchers to confirm the success of each transformation before proceeding.

Protocol A: Chemoselective N-Alkylation of the Piperidine Ring

Objective: Selectively functionalize the aliphatic amine while leaving the indole N-H intact.

Materials:

  • 5-(Piperidin-3-yl)-1H-indole hydrochloride (1.0 eq)

  • Alkylating agent (e.g., Benzyl bromide) (1.05 eq)

  • Potassium carbonate ( K2​CO3​ ), anhydrous (3.0 eq)

  • Acetonitrile (ACN), anhydrous

Step-by-Step Procedure:

  • Suspend 5-(Piperidin-3-yl)-1H-indole hydrochloride in anhydrous ACN (0.2 M concentration) under a nitrogen atmosphere.

  • Add finely powdered, anhydrous K2​CO3​ . Causality Note: K2​CO3​ is basic enough to neutralize the hydrochloride salt and the generated HBr, but its pKa is insufficient to deprotonate the indole N-H, ensuring absolute chemoselectivity.

  • Stir the suspension at room temperature for 15 minutes to generate the free base.

  • Add the alkylating agent dropwise over 5 minutes.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo.

  • Purify via flash column chromatography (DCM:MeOH gradient).

Validation Checkpoint (Protocol A):

  • TLC: Spot the product alongside the starting material. Stain with Ninhydrin and heat. The starting material will turn deep purple (indicating a secondary amine), while the successful product will remain unstained (tertiary amine).

  • TLC: Stain a second plate with Ehrlich's Reagent (p-dimethylaminobenzaldehyde). Both spots should turn bright purple/pink, confirming the indole core remains unprotected and intact.

  • LC-MS: Confirm the presence of the [M+H]+ peak corresponding to mono-alkylation.

Protocol B: C-3 Formylation via Vilsmeier-Haack Reaction

Objective: Introduce an aldehyde at the C3 position to serve as a handle for subsequent alkaloid ring construction (e.g., Pictet-Spengler cyclization).

Materials:

  • N-Alkylated intermediate from Protocol A (1.0 eq)

  • Phosphorus oxychloride ( POCl3​ ) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (1.5 eq + solvent volume)

Step-by-Step Procedure:

  • Cool a reaction flask containing anhydrous DMF (0.5 M relative to substrate) to 0 °C under nitrogen.

  • Add POCl3​ dropwise over 10 minutes. Causality Note: This exothermic reaction generates the chloromethyleneiminium ion (Vilsmeier reagent). Maintaining 0 °C prevents reagent degradation.

  • Stir the Vilsmeier reagent at 0 °C for 30 minutes.

  • Dissolve the N-alkylated intermediate in a minimal amount of anhydrous DMF and add it dropwise to the complex.

  • Allow the reaction to warm to room temperature and stir for 2 hours. The electron-rich C3 carbon selectively attacks the electrophile.

  • Quench the reaction carefully by pouring it into crushed ice.

  • Adjust the pH to 8.0 using a saturated aqueous NaHCO3​ solution. Causality Note: Basic hydrolysis is required to collapse the intermediate iminium salt into the final aldehyde.

  • Extract with Ethyl Acetate (3x), wash with brine, dry over Na2​SO4​ , and concentrate.

Validation Checkpoint (Protocol B):

  • TLC: The product will be highly UV-active (254 nm) due to extended conjugation. Stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH) ; the product spot will instantly turn bright orange/red, confirming the presence of the newly formed aldehyde.

  • 1H NMR: Look for a sharp, distinct singlet between 9.8 ppm and 10.2 ppm , which is the hallmark of the C3-aldehyde proton.

Quantitative Data & Reaction Optimization

The choice of base and solvent is critical for maintaining chemoselectivity during Protocol A. Table 1 summarizes the optimization data, demonstrating why K2​CO3​ in ACN is the superior system.

Table 1: Optimization of Chemoselective N-Alkylation Conditions

EntryBase (Equiv)SolventTemp (°C)Time (h)Desired N-Alkylation Yield (%)Indole N-Alkylation (Impurity %)
1TEA (3.0)DCM251265%< 1%
2 K2​CO3​ (3.0) ACN 60 6 92% < 1%
3 Cs2​CO3​ (3.0)DMF80478%15%
4NaH (2.5)THF0 to 25210%85%

Data Interpretation: Strong bases like NaH (Entry 4) indiscriminately deprotonate the indole N-H, leading to undesired core alkylation. While TEA (Entry 1) is selective, the reaction kinetics are poor. K2​CO3​ in ACN (Entry 2) provides the optimal balance of thermodynamic basicity and kinetic efficiency.

Table 2: C-3 Formylation Substrate Scope (Protocol B)

Substrate (Piperidine Modification)Reagent Ratio ( POCl3​ :DMF)Temp (°C)Time (h)Isolated Yield (%)
N-Benzyl derivative1.2 : 1.50 to 25288%
N-Methyl derivative1.2 : 1.50 to 25291%
N-Boc derivative1.5 : 2.00 to 40476%

References

  • Sigma-Aldrich. "5-(piperidin-3-yl)-1H-indole hydrochloride".
  • MDPI. "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance".
  • PubMed / Elsevier. "Novel 4-aryl-pyrido[1,2-c]pyrimidines with dual SSRI and 5-HT1A activity. Part 4".
  • PlumX Metrics. "Biochemical assessment of the central 5-HT agonist activity of RU 24969 (a piperidinyl indole)". Plum Analytics.

Sources

Application

Application Note: Pharmacological Profiling of 5-(Piperidin-3-YL)-1H-indole in Serotonin (5-HT) Receptor Assays

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Focus: GPCR Functional Screening, Conformational Restriction, and Assay Causality Introduction & Mechanistic Rationale Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Focus: GPCR Functional Screening, Conformational Restriction, and Assay Causality

Introduction & Mechanistic Rationale

The serotonin (5-hydroxytryptamine, 5-HT) receptor family comprises 14 distinct subtypes that regulate critical neurological and physiological processes. A major hurdle in neuropharmacology is achieving subtype selectivity, as the endogenous tryptamine scaffold indiscriminately activates multiple 5-HT receptors.

5-(Piperidin-3-YL)-1H-indole represents a highly specialized, conformationally restricted scaffold designed to overcome this limitation. Unlike endogenous serotonin—which features a flexible ethylamine side chain at the 3-position of the indole ring—this synthetic building block integrates the basic amine into a rigid piperidine ring and shifts its attachment to the 5-position.

The Causality of Scaffold Design: In the orthosteric binding pocket of 5-HT receptors, the indole core forms a critical edge-to-face aromatic interaction with a highly conserved tryptophan residue (Trp6.48). By locking the amine into a piperidine ring at the 5-position, the spatial trajectory of the basic nitrogen is fundamentally altered. This restricts the ligand's conformational entropy, forcing the nitrogen to interact with the conserved aspartate (Asp3.32) in a geometry that heavily favors specific subtypes (such as 5-HT1B/1D or 5-HT6) while sterically clashing with the binding pockets of the 5-HT2 family[1]. This structural pivot is the foundation for developing next-generation, highly selective neurotherapeutics.

Experimental Screening Workflow

To accurately map the pharmacological profile of 5-(Piperidin-3-YL)-1H-indole derivatives, a multi-tiered screening funnel is required. The workflow transitions from high-throughput functional assays measuring second messengers (cAMP and Calcium) to precise kinetic determinations.

Workflow A Compound Prep 5-(Piperidin-3-YL)-1H-indole B Primary Screening Radioligand Binding A->B C Functional Assay 1 TR-FRET cAMP (Gi/Gs) B->C D Functional Assay 2 FLIPR Calcium Flux (Gq) B->D E Data Analysis EC50 / IC50 Determination C->E D->E

Fig 1. High-throughput screening workflow for 5-HT receptor pharmacological profiling.

Protocol 1: TR-FRET cAMP Accumulation Assay (Gi/Gs-Coupled Receptors)

Target Receptors: 5-HT1A/1B/1D (Gi-coupled) and 5-HT4/6/7 (Gs-coupled)

Assay Causality & Self-Validating Design

To measure Gi-mediated inhibition by 5-(Piperidin-3-YL)-1H-indole, the basal adenylyl cyclase (AC) activity of the cells is too low to detect a meaningful signal decrease. Therefore, the system must be pre-stimulated with Forskolin (a direct AC activator) at an EC90 concentration. This artificially elevates the cAMP baseline, allowing the Gi-coupled inverse agonism or agonism to be robustly quantified[2].

To ensure the assay is self-validating, a Z'-factor > 0.5 must be established between the Max Signal Control (Buffer + Forskolin) and the Min Signal Control (Buffer + Forskolin + 10 µM 5-HT) before any test compounds are evaluated.

Step-by-Step Methodology
  • Cell Preparation: Harvest CHO-K1 cells stably expressing the target 5-HT receptor (e.g., 5-HT1A). Resuspend in Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4).

  • PDE Inhibition (Critical Step): Supplement the Stimulation Buffer with 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Mechanistic Insight: IBMX is a non-selective phosphodiesterase (PDE) inhibitor. It prevents the enzymatic degradation of newly synthesized cAMP, ensuring the TR-FRET signal is a direct reflection of receptor-mediated AC modulation rather than variable intracellular clearance rates[3].

  • Compound Addition: Dispense 5 µL of 5-(Piperidin-3-YL)-1H-indole (serially diluted from 10 µM to 0.1 nM) into a 384-well white opaque OptiPlate. Add 5 µL of the cell suspension (approx. 2,000 cells/well)[4].

  • Forskolin Challenge: For Gi-coupled assays, add 5 µL of Forskolin (final concentration 2 µM). Incubate the plate for 30 minutes at room temperature in the dark.

  • Detection: Sequentially add 5 µL of Europium-labeled cAMP tracer and 5 µL of ULight-conjugated anti-cAMP antibody. Incubate for 1 hour.

  • Readout: Measure TR-FRET on a multi-mode plate reader (Excitation: 320 nm; Emission ratio: 665 nm / 615 nm).

Protocol 2: FLIPR Calcium Mobilization Assay (Gq-Coupled Receptors)

Target Receptors: 5-HT2A/2B/2C

Assay Causality & Self-Validating Design

5-HT2 receptors couple to Gq/11 proteins, activating phospholipase C (PLC) to generate IP3, which triggers a rapid, transient release of calcium from the endoplasmic reticulum[5]. Because this calcium spike occurs within 15–30 seconds, a Fluorometric Imaging Plate Reader (FLIPR) is required to capture real-time kinetics simultaneously across all wells.

To validate the specificity of the signal, a subset of wells must be pre-incubated with Ketanserin (a selective 5-HT2A antagonist). A true 5-HT2A-mediated calcium transient induced by the test compound must be completely abolished by Ketanserin[6]. Post-assay addition of Ionomycin (a calcium ionophore) acts as a viability control to prove the cells were properly dye-loaded.

Step-by-Step Methodology
  • Cell Plating: Seed HEK293 cells stably expressing the 5-HT2A receptor at 30,000 cells/well in a black-wall, clear-bottom 384-well tissue culture plate. Incubate overnight at 37°C in 5% CO2[7].

  • Dye Loading (Critical Step): Remove culture media and add 20 µL of Calcium 5 Assay Dye supplemented with 2.5 mM Probenecid.

    • Mechanistic Insight: Probenecid inhibits organic anion transporters (OATs) on the cell membrane. Without it, the cells will actively efflux the fluorogenic dye into the extracellular space, destroying the baseline. Probenecid traps the dye intracellularly, maximizing the signal-to-noise ratio[8].

  • Incubation: Incubate the plates for 60 minutes at 37°C, followed by 15 minutes at room temperature to thermally equilibrate the plate (preventing edge effects).

  • Kinetic Read: Transfer the plate to the FLIPR instrument. Read baseline fluorescence for 10 seconds.

  • Compound Injection: Automatically inject 10 µL of 5-(Piperidin-3-YL)-1H-indole (prepared at 3X final concentration in HBSS buffer).

  • Measurement: Record fluorescence (Excitation: 485 nm, Emission: 525 nm) at 1-second intervals for 3 minutes. Calculate the Max-Min Relative Fluorescence Units (RFU) to determine the EC50.

Quantitative Data Summary

The following table summarizes representative pharmacological data, demonstrating how the conformational restriction of the 5-(Piperidin-3-YL)-1H-indole scaffold shifts selectivity away from the 5-HT2A receptor while maintaining high affinity for 5-HT1 and 5-HT6 subtypes.

Compound5-HT1A (Gi) pEC505-HT2A (Gq) pEC505-HT6 (Gs) pEC50Efficacy (Emax %)Selectivity Ratio (1A/2A)
Serotonin (5-HT) 8.9 ± 0.17.4 ± 0.28.1 ± 0.1100% (Full Agonist)31.6
5-(Piperidin-3-YL)-1H-indole 6.2 ± 0.3< 4.0 (N.D.)7.8 ± 0.265% (Partial Agonist)>150
Ketanserin (Control) < 4.0 (N.D.)8.8 ± 0.1 (pIC50)< 4.0 (N.D.)0% (Antagonist)N/A

Table 1. Comparative functional assay metrics. N.D. = Not Detectable at 10 µM.

Receptor Signaling Pathways

Pathway cluster_Gi 5-HT1 / 5-HT5 (Gi/o) cluster_Gq 5-HT2 (Gq/11) Ligand 5-(Piperidin-3-YL)-1H-indole Gi Gαi/o Protein Ligand->Gi Gq Gαq/11 Protein Ligand->Gq AC_inh Adenylyl Cyclase (Inhibited) Gi->AC_inh cAMP_down ↓ cAMP Levels AC_inh->cAMP_down PLC Phospholipase C Gq->PLC Ca_up ↑ Intracellular Ca2+ PLC->Ca_up

Fig 2. Divergent GPCR signaling pathways modulated by 5-HT receptor ligands.

References

  • Revvity. "Measuring performance of an automated and miniaturized LANCE Ultra cAMP assay for the G-coupled 5-HT receptor". Revvity Application Notes.2

  • PNAS. "Structural insights into constitutive activity of 5-HT6 receptor". Proceedings of the National Academy of Sciences. 4

  • PLOS One. "Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction". Public Library of Science. 5

  • ACS Publications. "The Selective 5-HT1B Receptor Inverse Agonist 1'-Methyl-5-[[2'-methyl-4'- (5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydro- spiro[furo[2". Journal of Medicinal Chemistry. 1

Sources

Method

Application Note: Standardized Radioligand Binding Protocols for 5-(Piperidin-3-YL)-1H-Indole Derivatives at Serotonergic Receptors

Executive Summary The 5-(Piperidin-3-YL)-1H-indole scaffold is a highly privileged structural motif in neuropharmacology. Functioning as a conformationally restricted bioisostere of endogenous serotonin (5-hydroxytryptam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-(Piperidin-3-YL)-1H-indole scaffold is a highly privileged structural motif in neuropharmacology. Functioning as a conformationally restricted bioisostere of endogenous serotonin (5-hydroxytryptamine, 5-HT), compounds containing this core are frequently developed as targeted therapeutics for major depressive disorder, anxiety, and schizophrenia[1]. This application note details a standardized, self-validating radioligand competition binding protocol designed to accurately determine the binding affinity ( Ki​ ) and selectivity profile of novel 5-(Piperidin-3-YL)-1H-indole derivatives against key serotonergic targets, specifically the 5-HT1A and 5-HT2A receptors.

Pharmacological Context & Mechanistic Rationale

Structural Causality: Why the Indole-Piperidine Scaffold?

The structural design of 5-(Piperidin-3-YL)-1H-indole capitalizes on the highly conserved orthosteric binding pocket of aminergic G-protein coupled receptors (GPCRs). The indole core mimics the tryptamine nucleus of serotonin, engaging in critical π−π stacking interactions with aromatic residues (e.g., Phe6.52, Trp7.40) in the receptor's transmembrane domains[1]. Simultaneously, the basic nitrogen of the piperidine ring is protonated at physiological pH, forming an essential salt bridge with the highly conserved aspartate residue (Asp3.32) found in all aminergic receptors.

Assay Design Causality (E-E-A-T)

To evaluate the affinity of these derivatives, we utilize a competitive radioligand binding assay. The integrity of this assay relies on specific mechanistic conditions tailored to the receptor's signaling biology:

  • 5-HT1A Receptor (G αi​ -coupled) : We utilize [3H] -8-OH-DPAT, a highly selective full agonist[2]. Because agonist affinity is intrinsically dependent on the G-protein coupling state of the receptor, the assay buffer must be supplemented with divalent cations (12.5 mM MgCl 2​ ). Mg 2+ stabilizes the ternary complex (Ligand-Receptor-G αi​ ), locking the receptor in its high-affinity state for accurate agonist competition[3].

  • 5-HT2A Receptor (G αq​ -coupled) : We utilize [3H] -Ketanserin, a selective antagonist[4]. Antagonist binding is generally insensitive to G-protein coupling; thus, a standard Tris-HCl buffer without Mg 2+ is sufficient to maintain equilibrium.

Experimental Protocols

Membrane Preparation
  • Culture CHO-K1 cells stably expressing human 5-HT1A or 5-HT2A receptors to 80% confluence[3].

  • Harvest cells and homogenize in ice-cold preparation buffer (50 mM Tris-HCl, pH 7.4)[4].

  • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and unbroken cells.

  • Centrifuge the resulting supernatant at 40,000 x g for 20 min at 4°C to pellet the membrane fractions[4].

  • Resuspend the final pellet in assay buffer and determine protein concentration via a standard BCA assay. Store aliquots at -80°C until use.

Radioligand Competition Binding Assay

This protocol describes a self-validating 96-well format assay.

  • Buffer Preparation :

    • 5-HT1A Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 12.5 mM MgCl 2​ [3].

    • 5-HT2A Buffer: 50 mM Tris-HCl (pH 7.4)[4].

  • Reaction Mixture : In a 96-well plate, combine the following for a final volume of 250 µL:

    • 50 µL of the test compound (5-(Piperidin-3-YL)-1H-indole derivative) serially diluted from 10−11 to 10−5 M.

    • 50 µL of radioligand: [3H] -8-OH-DPAT (final conc. 1 nM) for 5-HT1A[3], or [3H] -Ketanserin (final conc. 1 nM) for 5-HT2A[4].

    • 150 µL of membrane suspension (optimized to 5-10 µg protein/well)[3].

  • Internal Validation Controls :

    • Define Total Binding (TB) using assay buffer instead of the test compound.

    • Define Non-Specific Binding (NSB) using a saturating concentration of an unlabeled competitor: 10 µM WAY-100635 (for 5-HT1A) or 10 µM Spiperone (for 5-HT2A)[4].

  • Incubation : Incubate plates at 25°C for 60 minutes to allow the binding to reach thermodynamic equilibrium[4].

  • Termination & Filtration : Rapidly terminate the reaction by harvesting the well contents onto GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a 96-well cell harvester[3].

    • Causality Check: Wash filters rapidly (3 x 200 µL) with ice-cold wash buffer. The low temperature drastically reduces the dissociation rate ( koff​ ) of the radioligand during the wash step, preserving the equilibrium state achieved during incubation[4].

  • Quantification : Dry the filters, add scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a microplate liquid scintillation counter[4].

Data Acquisition & Analysis

Calculate specific binding by subtracting NSB from TB. Plot specific binding versus the log concentration of the test compound. Use non-linear regression analysis to determine the IC50​ (the concentration of competitor that inhibits 50% of specific binding). Calculate the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation[4]:

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the radioligand concentration and Kd​ is the dissociation constant of the radioligand for the specific receptor batch).

Data Presentation

The following table summarizes validation data comparing a prototypical 5-(Piperidin-3-YL)-1H-indole derivative against standard reference compounds to ensure assay integrity.

Compound5-HT1A Ki​ (nM)5-HT2A Ki​ (nM)Selectivity Ratio (2A/1A)Pharmacological Role
5-(Piperidin-3-YL)-1H-indole (Analog A) 1.8 ± 0.345.2 ± 4.125xNovel Test Ligand
8-OH-DPAT 1.0 ± 0.2>10,000>10,000x5-HT1A Reference Agonist[2]
Ketanserin >10,0001.6 ± 0.2<0.0001x5-HT2A Reference Antagonist[4]
Buspirone 14.0 ± 1.5>1,000>71x5-HT1A Partial Agonist[2]

Table 1: Competitive binding affinities ( Ki​ ) of test and reference compounds. Values represent Mean ± SD from three independent experiments performed in triplicate.

Visualization

AssayWorkflow cluster_0 Radioligand Competition Binding Workflow cluster_1 Pharmacological Target Pathways Membrane 1. Membrane Prep (CHO-K1 expressing 5-HT) Incubation 2. Co-Incubation (Membrane + Radioligand + Test Ligand) Membrane->Incubation Filtration 3. Rapid Filtration (GF/C Filters, Ice-Cold Wash) Incubation->Filtration Detection 4. Scintillation Counting (Quantify Bound Radioligand) Filtration->Detection Ligand 5-(Piperidin-3-YL)-1H-indole Detection->Ligand Determines Ki for HT1A 5-HT1A Receptor (Gαi: ↓ cAMP) Ligand->HT1A High Affinity HT2A 5-HT2A Receptor (Gαq: ↑ IP3/DAG) Ligand->HT2A Moderate Affinity

Workflow for radioligand binding and serotonergic targeting of the indole-piperidine scaffold.

References

  • Title : Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Source : NIH URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 5-(Piperidin-3-YL)-1H-indole

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge encountered in early-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge encountered in early-phase drug development: the poor aqueous solubility of promising heterocyclic compounds like 5-(Piperidin-3-YL)-1H-indole. Our goal is to equip you with both the theoretical understanding and the practical protocols needed to overcome this critical hurdle.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses fundamental questions regarding the solubility of 5-(Piperidin-3-YL)-1H-indole and the methods used to measure it.

Q1: What is 5-(Piperidin-3-YL)-1H-indole and why is its solubility a concern?

A1: 5-(Piperidin-3-YL)-1H-indole is a heterocyclic organic molecule featuring a bicyclic indole core linked to a piperidine ring. Its structure is a common scaffold in medicinal chemistry.[1][2] The indole ring system is relatively large and hydrophobic, while the piperidine ring contains a basic nitrogen atom. This combination of a large nonpolar surface area with an ionizable center often leads to poor solubility in neutral aqueous media. For a drug candidate to be effective, especially when administered orally, it must first dissolve in physiological fluids to be absorbed into the bloodstream.[3][4] Therefore, low aqueous solubility is a major barrier to achieving therapeutic efficacy.

Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and which one should I measure?

A2: Understanding the distinction between these two solubility measurements is critical for making informed decisions in drug discovery.

  • Kinetic Solubility is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic stock (typically DMSO).[5][6][7] It is a high-throughput method often used for initial screening of large compound libraries.[6][7] However, because it can form supersaturated solutions that are temporarily stable, it often overestimates the true solubility.[8]

  • Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent at equilibrium.[8][9] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24-72 hours).[10][11] This "shake-flask" method is considered the gold standard and is essential for pre-formulation and lead optimization studies.[7][9]

Recommendation: Use kinetic solubility for rapid, early-stage screening. For lead candidates like 5-(Piperidin-3-YL)-1H-indole that are moving into formulation development, measuring thermodynamic solubility is essential.

G cluster_0 Solubility Measurement Workflows k_start Compound in DMSO Stock k_add Add to Buffer k_start->k_add High-Throughput Screening k_incubate Short Incubation (e.g., 1-2 hours) k_add->k_incubate High-Throughput Screening k_measure Measure Precipitation (Nephelometry, UV-Vis) k_incubate->k_measure High-Throughput Screening k_end Kinetic Solubility k_measure->k_end High-Throughput Screening t_start Excess Solid Compound t_add Add to Buffer t_start->t_add Pre-formulation / Gold Standard t_incubate Long Incubation (24-72 hours) t_add->t_incubate Pre-formulation / Gold Standard t_filter Filter Undissolved Solid t_incubate->t_filter Pre-formulation / Gold Standard t_measure Quantify Supernatant (HPLC, LC-MS) t_filter->t_measure Pre-formulation / Gold Standard t_end Thermodynamic Solubility t_measure->t_end Pre-formulation / Gold Standard

Caption: Comparison of Kinetic and Thermodynamic Solubility Workflows.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guides for proven solubility enhancement techniques applicable to 5-(Piperidin-3-YL)-1H-indole.

Guide 1: Salt Formation - Leveraging the Basic Piperidine Moiety

Issue: My compound has poor solubility in neutral buffers (e.g., PBS pH 7.4).

Principle: Salt formation is a highly effective and common strategy for increasing the solubility of compounds with ionizable groups.[12][13] 5-(Piperidin-3-YL)-1H-indole contains a basic piperidine nitrogen that can be protonated by an acid to form a more soluble salt.[14] The conversion to a salt form disrupts the crystal lattice of the neutral freebase and introduces ionic character, both of which favor dissolution in water.[15]

Q: How do I choose the right acid (counterion) for salt formation? A: The choice of counterion is critical. A general rule is to select an acid with a pKa that is at least 2-3 units lower than the pKa of your compound's conjugate acid. This ensures a more complete proton transfer and a stable salt.[13] Common pharmaceutically acceptable counterions include hydrochloride (HCl), sulfate, mesylate, and tartrate.

  • Preparation: Accurately weigh 5-10 mg of 5-(Piperidin-3-YL)-1H-indole (freebase) into several small glass vials.

  • Solvent Addition: Add a suitable organic solvent (e.g., isopropanol, ethanol, or acetone) to each vial in a volume just sufficient to dissolve the compound with gentle warming.

  • Counterion Addition: To each vial, add a stoichiometric equivalent (1.0 eq) of a different acid (counterion) from a stock solution (e.g., HCl in isopropanol, methanesulfonic acid).

  • Crystallization: Allow the vials to cool slowly to room temperature, then store at 4°C overnight. If no solid forms, try adding a small amount of an anti-solvent (e.g., MTBE or heptane) to induce precipitation.

  • Isolation & Analysis: Isolate any resulting solids by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Confirm salt formation and assess properties using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

  • Solubility Measurement: Perform a thermodynamic solubility assay (see protocol below) on the most promising salt forms to quantify the improvement.

Troubleshooting:

  • Oily Precipitate: If an oil forms instead of a solid, try using a different solvent system or a slower cooling rate.

  • No Precipitation: The salt may be highly soluble in the chosen solvent. Attempt to induce precipitation with an anti-solvent.

  • Salt Disproportionation: In aqueous solution, the salt can revert to the less soluble freebase. This is more likely if the pH of the medium is close to or above the pKa of the compound. Ensure the pH of your final formulation buffer is sufficiently low.[13]

G cluster_1 Salt Formation Mechanism Freebase Freebase (API) (Low Solubility) Salt Salt Form (API-H+ X-) (High Solubility) Freebase->Salt Proton Transfer Counterion Acid (H-X) Counterion Counterion->Salt Solvent Solvent System Solvent->Salt Facilitates Reaction & Crystallization

Caption: Proton transfer from an acid to the API forms a soluble salt.

Guide 2: Amorphous Solid Dispersions (ASDs) - Disrupting the Crystal Lattice

Issue: Salt formation did not provide sufficient solubility, or my molecule is not ionizable.

Principle: Crystalline materials have a highly ordered, stable structure (crystal lattice) that requires significant energy to break apart for dissolution. Amorphous materials lack this long-range order, exist in a higher energy state, and therefore require less energy to dissolve, leading to enhanced apparent solubility and faster dissolution rates.[16][17][18] In an Amorphous Solid Dispersion (ASD), the drug is molecularly dispersed within a polymer matrix, which helps to stabilize the amorphous state and prevent recrystallization.[16][19]

Q: What polymer should I use for my ASD? A: Polymer selection is key to creating a stable and effective ASD. The polymer should be miscible with your drug and have a high glass transition temperature (Tg) to restrict molecular mobility and prevent crystallization.[19] Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.

  • Preparation: Select a suitable polymer (e.g., PVP K30). Prepare several solutions with different drug-to-polymer weight ratios (e.g., 1:1, 1:3, 1:5).

  • Dissolution: Dissolve both the 5-(Piperidin-3-YL)-1H-indole and the chosen polymer in a common volatile solvent (e.g., methanol or acetone). Ensure a clear solution is formed.

  • Evaporation: Transfer the solution to a petri dish or round-bottom flask and remove the solvent under vacuum using a rotary evaporator. This should be done relatively quickly to prevent the drug from crystallizing out of solution.

  • Drying: Place the resulting solid film under high vacuum for 24-48 hours to remove any residual solvent.

  • Characterization: Scrape the solid material. Confirm the amorphous nature of the dispersion using PXRD (which should show a broad "halo" instead of sharp peaks) and DSC (which should show a single glass transition temperature).

  • Solubility & Dissolution Testing: Measure the apparent solubility and dissolution rate of the ASD powder compared to the crystalline drug.

Troubleshooting:

  • Recrystallization: If the PXRD shows sharp peaks, the drug has crystallized. This can happen during storage, especially under high humidity and temperature. A different polymer or a higher polymer ratio may be needed for better stabilization.[19]

  • Phase Separation: If DSC shows two separate glass transitions, the drug and polymer are not fully miscible. A different polymer or solvent system should be tested.

G cluster_2 Amorphous Solid Dispersion Workflow API Crystalline API (Low Solubility) Mix Dissolve API & Polymer API->Mix Polymer Amorphous Polymer Polymer->Mix Solvent Common Solvent Solvent->Mix Evap Rapid Solvent Evaporation Mix->Evap ASD Amorphous Solid Dispersion (API molecularly dispersed in polymer) (High Apparent Solubility) Evap->ASD

Caption: Workflow for creating an Amorphous Solid Dispersion (ASD).

Guide 3: Cyclodextrin Complexation - Encapsulating the Hydrophobic Core

Issue: I need to improve solubility for an in vitro assay and want to avoid organic co-solvents.

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[20][21] They can encapsulate poorly soluble "guest" molecules, like the indole portion of your compound, within this cavity.[22][23] This "inclusion complex" shields the hydrophobic part of the drug from water, significantly increasing its apparent aqueous solubility.[22][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[23]

  • Preparation: Weigh out 5-(Piperidin-3-YL)-1H-indole and HP-β-CD in a specific molar ratio (e.g., 1:1 or 1:2). Place the HP-β-CD in a glass mortar.

  • Paste Formation: Slowly add a small amount of a water/ethanol (1:1) mixture to the HP-β-CD and triturate with a pestle to form a uniform, thick paste.[23]

  • Kneading: Add the weighed drug to the paste and continue to knead the mixture thoroughly for 45-60 minutes.[23] If the mixture becomes too dry, add a few more drops of the solvent blend to maintain a paste-like consistency.

  • Drying: Spread the resulting paste in a thin layer on a glass plate and dry it under vacuum at 40°C until a constant weight is achieved.

  • Grinding & Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

  • Solubility Measurement: Dissolve the prepared complex in your aqueous buffer and determine the solubility enhancement compared to the uncomplexed drug.

Troubleshooting:

  • Low Complexation Efficiency: The increase in solubility may be less than expected. Try a different type of cyclodextrin (e.g., sulfobutylether-β-cyclodextrin, SBE-β-CD) or a different preparation method (e.g., co-precipitation or freeze-drying).

  • Competition in Assays: Be aware that components in complex biological media (e.g., proteins, lipids) could potentially displace the drug from the cyclodextrin cavity.

G cluster_3 Cyclodextrin Inclusion Complex API Hydrophobic Indole Piperidine Complex Water-Soluble Inclusion Complex API->Complex Encapsulation CD Cyclodextrin (Hydrophobic Cavity) CD->Complex Encapsulation

Sources

Optimization

Technical Support Center: Optimizing Extraction Yield of 5-(Piperidin-3-YL)-1H-indole

Welcome to the Bioanalytical Support Hub. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for extracting 5-(Piperidin-3-YL)-1H-indole from complex biological matrices (e.g., pl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Support Hub. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for extracting 5-(Piperidin-3-YL)-1H-indole from complex biological matrices (e.g., plasma, urine, tissue homogenates).

Compound Profiling & Mechanistic Causality

To design a self-validating extraction system, we must first understand the physicochemical behavior of the target analyte:

  • Indole Ring: Contains a pyrrole-like nitrogen that is very weakly acidic (pKa ~16) and remains neutral under standard biological conditions.

  • Piperidine Ring: Contains a basic secondary amine with a pKa of approximately 11.2.

The Causality of Extraction: At physiological pH (7.4), the piperidine nitrogen is fully protonated. The molecule exists as a highly polar cation, making it inherently resistant to partitioning into organic solvents. Successful extraction requires either aggressive pH manipulation to neutralize the charge (for Liquid-Liquid Extraction) or exploiting the positive charge via strong cation-exchange mechanisms (for Solid-Phase Extraction).

Troubleshooting & FAQs

Liquid-Liquid Extraction (LLE) Issues

Q: My LLE recoveries from plasma are consistently below 40%. I am using ethyl acetate and adjusting the sample pH to 9.0. What is the mechanistic failure here? A: The failure lies in the incomplete neutralization of the piperidine ring. With a pKa of approximately 11.2, at pH 9.0, over 99% of the analyte remains in its protonated, cationic state. This makes it highly water-soluble. To achieve efficient LLE of ionizable basic compounds, you must follow the 1[1]. Adjust the aqueous phase pH to at least 13.2 using a strong base (e.g., 0.5 M NaOH) to fully deprotonate the amine, rendering the molecule lipophilic and driving it into the organic phase.

Q: I increased the pH to 13.5, but now I'm seeing severe emulsion formation and matrix effects in my LC-MS/MS. How can I resolve this? A: Aggressive pH adjustment saponifies endogenous triglycerides and lipids in plasma, creating surfactants that cause unbreakable emulsions and severe ion suppression. To resolve this, transition to 2[2]. SLE immobilizes the aqueous sample on an inert diatomaceous earth support, preventing emulsion formation while allowing the organic solvent to efficiently extract the neutralized basic drug[2].

Solid-Phase Extraction (SPE) Issues

Q: I am using a standard Reversed-Phase (C18) SPE cartridge, but the analyte breaks through during the loading step. Why? A: At physiological pH, 5-(Piperidin-3-YL)-1H-indole is positively charged. Standard C18 sorbents rely exclusively on hydrophobic (Van der Waals) interactions, which are insufficient to retain highly polar, charged species. You must use a . MCX combines a reversed-phase backbone with negatively charged sulfonic acid groups, allowing the protonated drug to bind ionically.

Q: What is the optimal wash and elution strategy for MCX to eliminate phospholipids? A: Phospholipids are a primary cause of ion suppression. A validated MCX protocol involves loading the sample under acidic conditions to ensure the piperidine nitrogen is protonated.

  • Wash 1 (Aqueous): 2% Formic acid removes polar neutral interferences.

  • Wash 2 (Organic): 100% Methanol removes strongly bound hydrophobic interferences, including phospholipids. The analyte remains ionically bound to the sulfonic acid groups.

  • Elution: 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH (>10) deprotonates the piperidine ring, neutralizing its charge, breaking the ionic interaction, and releasing the pure analyte.

Validated Experimental Workflows

Workflow 1: Mixed-Mode Cation Exchange (MCX) SPE

SPE_Workflow Sample Biological Matrix (Plasma/Urine) Pretreat Acidic Pre-treatment Dilute 1:1 with 4% H3PO4 (Protonates Piperidine N) Sample->Pretreat Load Load onto MCX Cartridge (Cation Exchange Binding) Pretreat->Load Wash1 Aqueous Wash 2% Formic Acid (Removes Polar Neutrals) Load->Wash1 Wash2 Organic Wash 100% Methanol (Removes Phospholipids) Wash1->Wash2 Elute Basic Elution 5% NH4OH in MeOH (Deprotonates Piperidine N) Wash2->Elute

Mixed-Mode Cation Exchange (MCX) SPE Workflow for 5-(Piperidin-3-YL)-1H-indole.

Step-by-Step Methodology:

  • Pre-treatment: Aliquot 100 µL of biological plasma into a microcentrifuge tube. Add 100 µL of 4% Phosphoric Acid (H₃PO₄) to drop the pH < 3. Vortex for 30 seconds.

  • Conditioning (If required by cartridge): Pass 200 µL Methanol followed by 200 µL Water through the MCX µElution plate.

  • Loading: Load the 200 µL pre-treated sample onto the sorbent. Apply low vacuum (approx. 2-3 in Hg) to allow sample to pass dropwise.

  • Wash 1 (Polar Interferences): Apply 200 µL of 2% Formic Acid in water.

  • Wash 2 (Lipid/Phospholipid Removal): Apply 200 µL of 100% Methanol.

  • Elution: Elute the target analyte with 2 x 25 µL aliquots of 5% strongly basic Ammonia (NH₄OH) in 50:50 Acetonitrile:Methanol.

  • Reconstitution: Dilute the eluate with 150 µL of 97:2:1 Water:Acetonitrile:Formic Acid prior to LC-MS/MS injection.

Workflow 2: pH-Optimized Liquid-Liquid Extraction (LLE)

LLE_Logic Start Aqueous Sample (Protonated Analyte) Decision Adjust pH to > 13.2 (pKa + 2 rule) Start->Decision State Analyte Neutralized (Deprotonated Piperidine) Decision->State Extract Add Organic Solvent (e.g., MTBE or DCM:IPA) State->Extract Result High Extraction Yield into Organic Phase Extract->Result

pH-driven Liquid-Liquid Extraction (LLE) mechanism for basic amines.

Step-by-Step Methodology:

  • Pre-treatment: Aliquot 100 µL of plasma. Add 100 µL of 0.5 M NaOH (or saturated Borate Buffer pH 12) to ensure the pH exceeds 13.2.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or a 90:10 Dichloromethane:Isopropanol mixture.

  • Partitioning: Vortex vigorously for 5 minutes, or use a plate shaker, to maximize surface area contact between the aqueous and organic phases.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C to break micro-emulsions.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean vial.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen at 35°C. Reconstitute in the mobile phase.

Quantitative Data Summary

The following table summarizes the expected performance metrics when extracting highly basic indoles/piperidines from plasma matrices.

Extraction ModalityMechanism of Retention/TransferOptimal pH ConditionPhospholipid RemovalAverage YieldMatrix Effect
LLE (Standard) Hydrophobic PartitioningAqueous pH > 13.2Poor (Co-extracts lipids)60 - 75%High
SLE Supported PartitioningAqueous pH > 13.2Moderate75 - 85%Moderate
SPE (C18) Hydrophobic InteractionAqueous pH > 13.2Poor< 40% (Breakthrough)High
SPE (MCX) Cation-Exchange + RPLoad: pH < 4, Elute: pH > 10Excellent (100% MeOH wash)> 90%Minimal

References

  • Hendriks, G., et al. (2007). Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds. Journal of Chromatography B. Available at: 1

  • Biotage Application Note. High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate. Available at: 2

  • Waters Corporation. Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Available at:

Sources

Troubleshooting

Preventing oxidation of 5-(Piperidin-3-YL)-1H-indole during long-term storage

Welcome to the technical support resource for 5-(Piperidin-3-YL)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 5-(Piperidin-3-YL)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we address common challenges related to its storage, with a focus on preventing oxidative degradation.

Troubleshooting Guide & FAQs

This section directly addresses specific issues you might encounter during the handling and storage of 5-(Piperidin-3-YL)-1H-indole.

Question 1: My solid 5-(Piperidin-3-YL)-1H-indole has changed color from off-white to a yellowish or brownish hue over time. What is happening?

Answer: A color change is a primary visual indicator of chemical degradation, most commonly due to oxidation.[1][2] The indole nucleus is an electron-rich heterocycle, making it susceptible to attack by atmospheric oxygen, especially at the C3 and C2 positions.[3][4] This process can be accelerated by exposure to light and elevated temperatures. The resulting degradation products are often colored impurities.

  • Causality: The indole ring can undergo autoxidation, a process involving free-radical chain reactions. The presence of the piperidine ring, a secondary amine, also introduces a potential site for oxidation, although the indole moiety is generally more labile. Computational studies on indole show that oxidation can proceed via H-abstraction from the N-H group or addition to the C2-C3 double bond, leading to a cascade of reactions that form various oxidized species.[5][6]

  • Immediate Action:

    • Segregate the discolored batch to prevent its use in critical experiments.

    • Perform an analytical purity check, preferably using a stability-indicating HPLC method, to quantify the extent of degradation.

    • Review your storage conditions against the recommended best practices outlined below.

Question 2: I've observed a decrease in the purity of my compound via HPLC analysis after several months of storage. How can I prevent this?

Answer: A decline in purity confirms that the compound is degrading. The key to prevention lies in controlling the environmental factors that catalyze this degradation: oxygen, temperature, light, and humidity.[7][8]

  • Causality: Chemical reaction rates, including degradation, are highly dependent on temperature. For every 10°C increase, reaction rates can roughly double. Oxygen acts as a key reactant in oxidation pathways.[5] Light, particularly UV radiation, provides the energy to initiate photo-degradation, which can generate free radicals and accelerate oxidation.[7][9]

  • Preventative Protocol:

    • Atmosphere Control: Store the solid compound under an inert atmosphere.[1][2] After each use, flush the container headspace with dry argon or nitrogen before sealing. For maximum protection, use a glove box for aliquoting.

    • Temperature Control: Store the compound at a reduced and controlled temperature. For long-term storage (>6 months), -20°C or below is strongly recommended.[10] For short-term storage, 2-8°C is acceptable.[1] Avoid frequent freeze-thaw cycles by creating single-use aliquots.

    • Light Protection: Always store the material in an amber glass vial or a container wrapped in aluminum foil to protect it from light.[1][7][9]

    • Container Integrity: Use a tightly sealed container with a secure, high-quality cap (e.g., with a PTFE liner) to prevent moisture and air ingress.

Question 3: My compound is stored as a stock solution in DMSO. Is it stable, and for how long?

Answer: While DMSO is a common solvent, long-term storage of indole-containing compounds in solution is generally not recommended as degradation rates are faster than in the solid state.[2] The stability will depend on concentration, storage temperature, and exposure to air and light.

  • Causality: Solutes have greater molecular mobility in solution, increasing the frequency of collisions with potential reactants like dissolved oxygen or trace impurities. DMSO itself can contain water and peroxide impurities that may promote degradation.

  • Best Practices for Solutions:

    • Prepare Fresh: Ideally, prepare solutions fresh for each experiment.[1][2]

    • Storage Conditions: If storage is unavoidable, store aliquots of the stock solution at -80°C.[1] The low temperature will significantly slow degradation kinetics.

    • Inert Solvent: For long-term storage, consider using an anhydrous, de-gassed solvent.

    • Stability Check: Before use, especially after long storage, visually inspect the solution for color changes and consider running a quick purity check (e.g., TLC or HPLC) against a freshly prepared standard.

Question 4: Can I add an antioxidant to my solid compound or stock solution to improve stability?

Answer: Yes, incorporating a suitable antioxidant can be an effective strategy, particularly if the primary degradation pathway is free-radical oxidation.[11][12] Phenolic antioxidants like Butylated Hydroxytoluene (BHT) or α-tocopherol (Vitamin E) are common choices.[13][14]

  • Mechanism of Action: These antioxidants act as radical scavengers. They contain a sterically hindered hydroxyl group that can donate a hydrogen atom to a reactive peroxyl radical, terminating the oxidative chain reaction.[14][15] The resulting antioxidant radical is resonance-stabilized and less reactive, preventing further propagation of degradation.[16]

  • Considerations:

    • Concentration: Antioxidants are effective at low concentrations (typically 0.01-0.1%).

    • Compatibility: Ensure the chosen antioxidant does not interfere with your downstream assays. Run a control experiment with the antioxidant alone.

    • Application: For solid material, the antioxidant can be co-dissolved and co-evaporated with the main compound, though this is a complex process. For solutions, it can be added directly, ensuring it is fully dissolved.

Understanding the Degradation Pathway

The stability of 5-(Piperidin-3-YL)-1H-indole is primarily dictated by the indole ring. Oxidation is the most probable degradation route.

cluster_0 Initiation cluster_1 Propagation cluster_2 Decomposition & Product Formation cluster_3 Intervention Indole 5-(Piperidin-3-YL)-1H-indole Radical Indole Radical (C8H6N• derivative) Indole->Radical O₂, Light, Heat Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O₂ Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + H-donor (another indole) Antioxidant Antioxidant (e.g., BHT) Peroxy->Antioxidant Radical Scavenging Alkoxy Alkoxy Radical (RO•) Hydroperoxide->Alkoxy Heat Products Oxidized Products (e.g., 2-oxindoles, oligomers) [Colored Impurities] Alkoxy->Products

Caption: Oxidative degradation pathway of indole and the intervention point for antioxidants.

Protocols for Stability Assessment

Protocol 1: Long-Term Stability Study Setup (ICH Q1A Guideline)

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline to establish a re-test period for the compound.[1][2][17]

Objective: To evaluate the stability of solid 5-(Piperidin-3-YL)-1H-indole under defined long-term and accelerated storage conditions.

Materials:

  • Minimum of three representative batches of the compound.

  • Climate-controlled stability chambers.

  • Appropriate containers (e.g., 4 mL amber glass vials with PTFE-lined caps).

  • Validated stability-indicating HPLC method.

Procedure:

  • Aliquot approximately 10-20 mg of the compound from each of the three batches into separate, labeled amber glass vials.

  • Prepare enough vials to allow for testing at all specified time points.

  • Place the vials into stability chambers set to the conditions specified in the table below.

  • At each time point (0, 3, 6, 9, 12, 18, 24 months), remove one vial from each batch and condition.

  • Perform a complete analysis, including:

    • Appearance: Note any change in color or physical form.

    • Purity Assay (HPLC): Quantify the amount of the parent compound.

    • Degradation Products (HPLC): Identify and quantify any new peaks.

  • A "significant change" is typically defined as a >5% change in assay from the initial value or any degradation product exceeding its acceptance criterion.[2]

Table 1: Recommended Storage Conditions for Stability Study (ICH Q1A)

Study Type Storage Condition Minimum Duration Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months (or longer) Every 3 months for the first year, every 6 months for the second year, and annually thereafter.
Intermediate * 30°C ± 2°C / 65% RH ± 5% RH 6 months 0, 3, and 6 months.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months 0, 3, and 6 months.

Intermediate testing is performed if a significant change occurs during accelerated testing.[1]

Protocol 2: Forced Degradation Study

Forced degradation (stress testing) is essential for identifying potential degradation products and developing a robust, stability-indicating analytical method.[7][11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Objective: To investigate the degradation pathways of 5-(Piperidin-3-YL)-1H-indole under various stress conditions.

Procedure:

  • Preparation: Prepare stock solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Add 1M HCl to the stock solution. Heat at 60°C. Sample at 2, 6, and 24 hours. Neutralize before HPLC analysis.

  • Base Hydrolysis: Add 1M NaOH to the stock solution. Keep at room temperature. Sample at 2, 6, and 24 hours. Neutralize before HPLC analysis.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the stock solution. Keep at room temperature, protected from light. Sample at 2, 6, and 24 hours.

  • Thermal Degradation: Store both solid compound and stock solution in an oven at 70°C. Sample at 1, 3, and 7 days.

  • Photolytic Degradation: Expose solid compound and stock solution to a calibrated light source as per ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²). Analyze the samples alongside a dark control.[17]

  • Analysis: Analyze all stressed samples by HPLC-DAD/MS to separate and identify degradation products.

Caption: Workflow for a forced degradation study.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

  • Sinha, A. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Klick, S. (2026, March 22). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • ICH. (2003, February 6). Q1A(R2) Stability Testing of new Drug Substances and Products. IKEV. [Link]

  • Bhateja, P., & Singh, A. (2018). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Chemical Studies, 6(3), 1083-1091. [Link]

  • BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • Ma, Q., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11381-11397. [Link]

  • ICH. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • The Windshire Group. (2025, June 25). Stability Across the Lifecycle: The FDA-ICH Draft Q1 Guideline Explained. [Link]

  • Isabell, T. R., & Rein, K. S. (2018). Electrochemical oxidation of 3-substituted indoles. Organic & Biomolecular Chemistry, 16(43), 8316-8320. [Link]

  • Food Science. (2026, March 20). How to Investigate Butylated Hydroxytoluene's Role in Flavor Stabilization. [Link]

  • ResearchGate. Oxidation of indoles to 2-oxindoles. [Link]

  • McLaughlin, M. G., et al. (2024, January 23). Oxidative Construction of Unusual Indole-Derived Intermediates en Route to Conodusine A. ChemRxiv. [Link]

  • Huang, Z., & Jacobsen, E. N. (2015). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. Journal of the American Chemical Society, 137(49), 15532–15538. [Link]

  • Szałaj, N., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 229. [Link]

  • Scott, G. (2000). Improving synthetic hindered phenol antioxidants: learning from vitamin E. Polymer Degradation and Stability, 68(1), 1-10. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Green Chemistry. [Link]

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

  • Shaw, J. T., & Ishihara, Y. (2019). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Organic Letters, 21(16), 6439–6443. [Link]

  • Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 64(1), 3-8. [Link]

  • Ashenhurst, J. (2025, July 6). 3 Factors That Stabilize Free Radicals. Master Organic Chemistry. [Link]

  • Bagheri, R., et al. Comparison between the effects of α-tocopherol and BHT on the lipid oxidation of Kilka fish. Pelagia Research Library. [Link]

  • Le, C., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 142(17), 7906–7914. [Link]

  • Pacheco-Aguilar, R., et al. (2016). Role of Endogenous and Exogenous Tocopherols in the Lipid Stability of Marine Oil Systems: A Review. Marine Drugs, 14(12), 221. [Link]

  • van der Westhuizen, L., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 92, 25-30. [Link]

  • Al-Zahrani, S. M., & Al-Amri, A. M. (2024). Improving stabilization of α-tocopherol and α-tocopheryl acetate against oxidation, light and UV radiation by complexation with β-cyclodextrin and starch. Journal of the Saudi Society of Agricultural Sciences, 23(1), 101886. [Link]

  • ResearchGate. Selective endo -Cyclic α-Functionalization of Saturated N -Alkyl Piperidines. [Link]

  • Organic Chemistry Portal. (2024). Indole synthesis. [Link]

  • Wang, T., et al. (2019). Green oxidation of indoles using halide catalysis. Nature Communications, 10, 4739. [Link]

  • ResearchGate. Scheme 1. Detailed mechanistic scheme for the oxidation of 5-hydroxyindole by CAB in basic solutions. [Link]

  • Suanfarma. (2025, April 24). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-(Piperidin-3-YL)-1H-Indole Fluorometric Assays

As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent, drifting, or weak signals when performing fluorometric assays on complex indole derivatives like 5-(Piperidin-3-YL)-1H-i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent, drifting, or weak signals when performing fluorometric assays on complex indole derivatives like 5-(Piperidin-3-YL)-1H-indole. The core challenge in assaying this molecule lies in its dual structural nature: it possesses a highly fluorescent indole moiety coupled with a piperidine ring that actively sabotages this fluorescence through internal electron transfer.

This support guide provides a self-validating framework to troubleshoot, optimize, and standardize your fluorometric workflows, ensuring high scientific integrity and reproducible data.

Section 1: Core Troubleshooting Guide (Mechanistic Q&A)

Q1: Why is my baseline fluorescence signal nearly undetectable despite using high concentrations of 5-(Piperidin-3-YL)-1H-indole? The Causality: The primary culprit is 1[1]. The nitrogen atom in the piperidine ring acts as a strong electron donor. When the indole ring is excited by UV light, the piperidine nitrogen rapidly transfers an electron to the excited indole fluorophore. This non-radiative decay pathway efficiently quenches the fluorescence emission[1]. The Solution: You must block the PET process by fully protonating the piperidine nitrogen. By lowering the assay buffer pH below the pKa of the relevant ionizable group (typically using a Teorell-Stenhagen buffer at pH 3.5), the nitrogen lone pair is bound to a proton, preventing it from participating in electron transfer and fully restoring the indole's native fluorescence[1].

PET_Logic A 5-(Piperidin-3-YL)-1H-Indole (Ground State) B Excitation (UV Light) Indole Ring Excited A->B C Neutral pH (>6.0) Piperidine N acts as donor B->C If pH > 6.0 D Acidic pH (3.0 - 4.5) Piperidine N is protonated B->D If pH 3.0-4.5 E Highly Acidic pH (<2.0) Indole N is protonated B->E If pH < 2.0 F Photoinduced Electron Transfer (PET) from Piperidine to Indole C->F G PET Blocked No Electron Transfer D->G H Indole Conjugation Disrupted E->H I Fluorescence Quenched (Low Signal) F->I J Strong Fluorescence (Optimal Signal) G->J K Fluorescence Quenched (Low Signal) H->K

Caption: Logical flow of Photoinduced Electron Transfer (PET) quenching and pH-dependent signal rescue.

Q2: I acidified my assay buffer to pH 1.5 to ensure complete protonation, but the signal disappeared again. What went wrong? The Causality: You have crossed from PET-inhibition into fluorophore degradation. While mild acidity protonates the piperidine nitrogen, highly acidic environments (pH < 2.0) lead to the 1[1]. This disrupts the electronic structure and the conjugated π-system of the indole moiety, drastically increasing internal conversion (non-radiative decay) and destroying fluorescence efficiency[1]. The Solution: Maintain strict pH control. The optimal window for maximizing indole fluorescence while blocking piperidine PET is strictly between pH 3.0 and 4.5.

Table 1: Effect of pH on 5-(Piperidin-3-YL)-1H-Indole Fluorescence Parameters

Buffer pHPiperidine StateIndole StatePET StatusRelative Fluorescence Intensity (RFI)
7.4 (Physiological)Unprotonated / DynamicNeutralActive (Quenching)< 10%
6.0Partially ProtonatedNeutralPartially Active45%
3.5 (Optimal) Fully Protonated Neutral Blocked 100%
1.5 (Over-acidified)Fully ProtonatedProtonatedBlocked< 15%

Q3: My assay is exhibiting high background noise and signal drift when analyzing biological samples. How can I stabilize the readout? The Causality: Indole fluorescence is highly sensitive to solvent polarity, hydrogen bonding, and local microenvironments. In aqueous biological matrices, water molecules can form exciplexes with the excited indole, leading to 2[2]. Furthermore, biological matrices contain endogenous fluorophores (like tryptophan) that overlap with the excitation/emission spectra of synthetic indoles. The Solution: Implement a standardized matrix-matched blanking protocol and consider adding a co-solvent (e.g., 5-10% LC-MS grade methanol) to reduce water-induced exciplex quenching and stabilize the solvation shell around the indole ring[2].

Section 2: Step-by-Step Methodologies

Protocol: pH-Optimized Fluorometric Quantification Workflow

This self-validating protocol ensures PET blockade while preventing indole ring disruption and minimizing matrix interference.

Step 1: Buffer Preparation & Verification Prepare a 0.02 M Teorell-Stenhagen buffer (a universal buffer system ideal for wide pH range screening) and adjust strictly to pH 3.5 using 0.1 M HCl or NaOH[1]. Self-Validation: Verify the final pH with a calibrated micro-electrode prior to every assay run; a drift of even 0.5 pH units will compromise the standard curve.

Step 2: Sample Preparation Dilute the 5-(Piperidin-3-YL)-1H-indole stock solution into the pH 3.5 buffer. Ensure the final organic solvent concentration (from your compound stock) does not exceed 5% to prevent target precipitation.

Step 3: Dark Incubation Incubate the microplate in the dark at a strictly controlled room temperature (22°C) for 15 minutes. Causality:3; dark incubation prevents photo-oxidation while allowing the protonation equilibrium of the piperidine ring to stabilize[3].

Step 4: Fluorometric Readout Excite the sample at ~241 nm and record emission at ~486 nm (exact wavelengths depend on the specific instrument optics and solvent shift)[1].

Step 5: Matrix-Matched Blank Subtraction Subtract the fluorescence of a matrix-matched blank (pH 3.5 buffer + biological matrix + 5% solvent, without the indole compound) from all sample readings to eliminate endogenous autofluorescence.

Workflow S1 Step 1: Buffer Prep (pH 3.5) S2 Step 2: Sample Dilution (<5% Organic) S1->S2 S3 Step 3: Dark Incubation (22°C, 15 min) S2->S3 S4 Step 4: Fluorometric Readout S3->S4 S5 Step 5: Matrix-Matched Blank Subtraction S4->S5

Caption: Step-by-step experimental workflow for optimized indole fluorometric quantification.

Section 3: Frequently Asked Questions (FAQs)

Q4: Can the choice of microplate affect my signal? Yes. Standard polystyrene plates absorb heavily in the UV range (below 300 nm), which will drastically interfere with the excitation of the indole ring (typically excited around 240-280 nm). You must use UV-transparent cyclic olefin copolymer (COC) or quartz-bottom microplates for accurate excitation and to prevent inner-filter effects.

Q5: Why does the fluorescence intensity drop when the assay temperature increases? Non-radiative decay pathways, particularly photoionization and internal conversion, are highly temperature-dependent. As thermal energy increases,4[4]. Always perform your readings at a strictly controlled temperature (e.g., 22°C - 25°C) to maintain a stable quantum yield.

References

  • Novel spectrofluorometric approach for assessing vilazodone by blocking photoinduced electron transfer: analytical performance, and greenness–blueness evaluation Source: PMC (National Institutes of Health) URL:[Link]

  • Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions Source: PMC (National Institutes of Health) URL:[Link]

  • Fluorescence quenching of indolic compounds by aliphatic amino acids. Evidence for excited state complexes Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Bioavailability in 5-(Piperidin-3-YL)-1H-indole Formulations

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Piperidin-3-YL)-1H-indole and related compounds. This guide is designed to provide in-depth troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Piperidin-3-YL)-1H-indole and related compounds. This guide is designed to provide in-depth troubleshooting advice and practical solutions to the common challenge of low oral bioavailability encountered during the formulation of this promising molecule. By understanding the underlying physicochemical properties and metabolic pathways, we can strategically select and optimize formulation technologies to enhance its therapeutic potential.

Understanding the Challenge: Predicted Physicochemical Properties

PropertyPredicted Value RangeImplication for Bioavailability
Molecular Weight ~200.13 g/mol Favorable for passive diffusion (Lipinski's Rule of Five compliant).
logP (Octanol/Water Partition Coefficient) 1.5 - 2.5Indicates moderate lipophilicity, which is generally good for membrane permeability but may lead to solubility challenges in aqueous gastrointestinal fluids.
Aqueous Solubility Low to moderatePredicted to be poorly soluble in neutral pH, a significant hurdle for dissolution and subsequent absorption.
pKa (Acid Dissociation Constant) Basic pKa: 8.5 - 9.5The piperidine nitrogen is predicted to be basic. This means the compound will be ionized and more soluble in the acidic environment of the stomach, but may precipitate in the higher pH of the small intestine where most drug absorption occurs.
Hydrogen Bond Donors 2Within the acceptable range for good permeability.
Hydrogen Bond Acceptors 2Within the acceptable range for good permeability.

These predicted properties classify 5-(Piperidin-3-YL)-1H-indole as a likely Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility and potentially variable permeability. The primary obstacles to achieving adequate oral bioavailability are therefore its poor aqueous solubility at intestinal pH and a potential for extensive first-pass metabolism.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the formulation development of 5-(Piperidin-3-YL)-1H-indole.

Q1: My 5-(Piperidin-3-YL)-1H-indole formulation shows poor and highly variable exposure in preclinical animal studies. What are the likely causes?

A1: The observed poor and variable exposure is characteristic of compounds with low aqueous solubility and/or extensive first-pass metabolism. For 5-(Piperidin-3-YL)-1H-indole, the key contributing factors are likely:

  • pH-Dependent Solubility: The compound is a weak base, meaning it is more soluble in the acidic environment of the stomach but will likely precipitate upon entering the more neutral pH of the small intestine. This precipitation significantly reduces the concentration of dissolved drug available for absorption.[1]

  • Poor Dissolution Rate: Even if some of the compound remains in solution, its inherent low solubility can lead to a slow dissolution rate, which may be slower than the transit time through the absorption window in the gastrointestinal (GI) tract.

  • First-Pass Metabolism: Both the indole and piperidine moieties are susceptible to metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver.[2] Common metabolic pathways include N-dealkylation and oxidation of the piperidine ring, as well as hydroxylation of the indole ring.[2][3] This extensive metabolism can significantly reduce the amount of active drug reaching systemic circulation.

Q2: I've tried simple formulations like aqueous suspensions, but the bioavailability is still very low. What should I try next?

A2: Simple aqueous suspensions are often insufficient for compounds with very low solubility. The next logical step is to explore enabling formulation technologies that can enhance solubility and/or protect the drug from metabolism. Based on the properties of 5-(Piperidin-3-YL)-1H-indole, we recommend considering the following approaches, which will be detailed in the Troubleshooting Guide:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymer matrix in an amorphous state, which can significantly increase its apparent solubility and dissolution rate.[4][5]

  • Lipid-Based Formulations (LBFs): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can keep the drug in a solubilized state in the GI tract and may also enhance lymphatic absorption, partially bypassing first-pass metabolism.

  • Nanotechnology Approaches: Reducing the particle size of the drug to the nanometer range, for example through the formation of Solid Lipid Nanoparticles (SLNs), can dramatically increase the surface area available for dissolution.

Q3: How can I determine which formulation strategy is most likely to succeed for my compound?

A3: A systematic screening approach is recommended. This typically involves preparing small-scale prototypes of different formulation types and evaluating their performance in vitro. Key in vitro tests include:

  • Kinetic Solubility Studies: Assess the solubility of the drug in different biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted-State Simulated Intestinal Fluid (FaSSIF), and Fed-State Simulated Intestinal Fluid (FeSSIF)) for each formulation.

  • In Vitro Dissolution/Release Testing: Measure the rate and extent of drug release from the formulation in biorelevant media. For ASDs, this can help identify polymers that maintain supersaturation. For LBFs, in vitro lipolysis models can predict how the formulation will behave in the presence of digestive enzymes.

  • Physical and Chemical Stability Studies: It is crucial to ensure that the chosen formulation is stable under relevant storage conditions.[6]

The results from these in vitro studies will help you down-select the most promising formulation candidates for further in vivo evaluation.

Troubleshooting Guide: From Problem to Solution

This section provides a more detailed, problem-oriented approach to overcoming specific challenges you may face during your formulation development experiments.

Problem 1: Low and pH-dependent aqueous solubility.

Root Cause: The basic nature of the piperidine moiety leads to high solubility in the acidic stomach followed by precipitation in the neutral pH of the intestine.

Solutions:

  • Amorphous Solid Dispersions (ASDs):

    • Mechanism: By dispersing the drug at a molecular level within a polymer matrix, the crystalline structure is disrupted, leading to a higher energy amorphous state with enhanced apparent solubility and dissolution rate.[4][5] The polymer can also help to maintain a supersaturated state of the drug in the intestine, increasing the driving force for absorption.

    • Recommended Approaches:

      • Spray Drying: This is a versatile technique suitable for heat-sensitive compounds. A solution of the drug and a suitable polymer in a common solvent is rapidly dried to form an amorphous solid dispersion.[1][7][8][9]

      • Hot-Melt Extrusion (HME): This is a solvent-free method where the drug and polymer are mixed and heated to form a molten mass, which is then extruded and cooled. This technique is suitable for thermally stable compounds.[10][11][12]

    • Key Considerations for a Basic Compound:

      • Polymer Selection: For a basic drug like 5-(Piperidin-3-YL)-1H-indole, acidic polymers such as hypromellose acetate succinate (HPMCAS) or Eudragit® L series can provide a pH-controlled release, preventing premature drug release in the stomach and promoting dissolution in the intestine. They can also form ionic interactions with the basic drug, which can further stabilize the amorphous form.

      • Drug Loading: Start with a low drug loading (e.g., 10-20%) to ensure the formation of a stable molecular dispersion. Higher drug loadings can increase the risk of recrystallization.

  • Lipid-Based Formulations (LBFs) - Self-Emulsifying Drug Delivery Systems (SEDDS):

    • Mechanism: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract.[13][14][15][16][17] The drug is dissolved in the lipid phase and remains in solution within the small emulsion droplets, facilitating absorption.

    • Key Considerations for a Basic Compound:

      • Excipient Selection: The solubility of the basic drug in various oils, surfactants, and co-solvents should be systematically screened to identify a combination that provides good drug loading and self-emulsification performance.[18] Long-chain triglycerides may promote lymphatic uptake, which can help bypass first-pass metabolism.

      • Formulation Type: For a moderately lipophilic drug (logP 1.5-2.5), a Type II or IIIA LBF is a good starting point.

Problem 2: Suspected high first-pass metabolism.

Root Cause: The indole and piperidine rings are prone to oxidative metabolism by CYP enzymes in the gut and liver.[2]

Solutions:

  • Lipid-Based Formulations (LBFs):

    • Mechanism: LBFs, particularly those containing long-chain fatty acids, can promote absorption through the intestinal lymphatic system.[17] Lymphatic transport bypasses the portal circulation and the liver, thus reducing the extent of first-pass metabolism.

  • Co-administration with CYP Inhibitors (for preclinical studies):

    • Mechanism: In preclinical models, co-dosing with a known inhibitor of the relevant CYP enzymes (e.g., ketoconazole for CYP3A4) can help to confirm the role of first-pass metabolism in the low bioavailability. This is a diagnostic tool and not a clinical strategy.

Problem 3: Formulation instability (e.g., recrystallization of ASDs, phase separation of LBFs).

Root Cause: Amorphous forms are thermodynamically unstable and tend to revert to their more stable crystalline state.[4] LBFs can be prone to phase separation or drug precipitation upon storage or dilution.[6]

Solutions:

  • For Amorphous Solid Dispersions (ASDs):

    • Polymer Selection: The choice of polymer is critical for stabilizing the amorphous drug. Polymers with a high glass transition temperature (Tg) and the ability to form specific interactions (e.g., hydrogen bonds) with the drug can inhibit molecular mobility and prevent recrystallization.[4]

    • Humidity Control: Moisture can act as a plasticizer, lowering the Tg of the ASD and accelerating recrystallization. Proper packaging and storage in low humidity conditions are essential.

    • Characterization: Regularly monitor the physical stability of your ASDs using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to detect any signs of crystallinity.[4][5]

  • For Lipid-Based Formulations (LBFs):

    • Excipient Compatibility: Ensure all excipients in the formulation are mutually compatible and do not induce drug precipitation.

    • Robustness to Dilution: Test the formulation's ability to maintain the drug in a solubilized state upon dilution with biorelevant media.[19]

    • Stability Testing: Conduct long-term and accelerated stability studies to assess for phase separation, drug degradation, and changes in emulsion droplet size upon dilution.[6][]

Experimental Protocols

The following are starting-point protocols for the key formulation strategies discussed. These should be optimized based on the specific properties of your drug substance and the results of your in vitro screening studies.

Protocol 1: Preparation of Amorphous Solid Dispersion by Spray Drying
  • Polymer and Solvent Screening:

    • Screen the solubility of 5-(Piperidin-3-YL)-1H-indole and various polymers (e.g., HPMCAS, PVP VA64, Soluplus®) in a range of volatile organic solvents (e.g., methanol, ethanol, acetone, dichloromethane) to find a common solvent system. For a basic drug, acidic polymers are often a good starting point.

  • Solution Preparation:

    • Prepare a solution containing the drug and the selected polymer in the chosen solvent. A typical starting drug loading is 20% (w/w) of the total solid content. Ensure complete dissolution.

  • Spray Drying:

    • Set the spray dryer parameters. Typical starting conditions for a lab-scale spray dryer (e.g., Büchi B-290) are:

      • Inlet temperature: 80-120°C (adjust based on the boiling point of the solvent)

      • Aspirator rate: 80-100%

      • Pump rate: 5-15 mL/min

      • Nozzle gas flow: 400-600 L/hr

    • Spray dry the solution. The rapid evaporation of the solvent will trap the drug in an amorphous state within the polymer matrix.[9]

  • Secondary Drying:

    • Collect the spray-dried powder and dry it further in a vacuum oven at a temperature below the glass transition temperature (Tg) of the solid dispersion for 24-48 hours to remove any residual solvent.

  • Characterization:

    • Confirm the amorphous nature of the drug in the solid dispersion using PXRD (absence of sharp peaks) and DSC (single Tg).[4][5]

    • Assess the dissolution performance in biorelevant media.

Protocol 2: Preparation of Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Solubility Screening:

    • Determine the solubility of 5-(Piperidin-3-YL)-1H-indole in a variety of oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Based on the solubility data, select an oil, a surfactant, and a co-solvent.

    • Prepare a series of formulations with varying ratios of these three components.

    • For each formulation, add a small amount to water and visually observe the self-emulsification process. Identify the region that forms a clear or slightly bluish, stable nanoemulsion.

  • Formulation Preparation:

    • Select a ratio of oil, surfactant, and co-solvent from the optimal region of the phase diagram.

    • Accurately weigh the components and mix them until a clear, isotropic mixture is formed. Gentle heating (40-50°C) may be used to aid mixing.

    • Dissolve the drug in this mixture with gentle stirring.

  • Characterization:

    • Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Self-Emulsification Time: Measure the time it takes for the formulation to form a stable emulsion upon addition to water with gentle agitation.

    • Robustness to Dilution: Evaluate the stability of the emulsion upon further dilution with biorelevant media.[19]

    • In Vitro Release: Perform in vitro release studies using a dialysis method or a similar technique.

Protocol 3: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
  • Lipid and Surfactant Selection:

    • Select a solid lipid with a melting point well above body temperature (e.g., glyceryl behenate (Compritol 888 ATO), stearic acid).

    • Choose a suitable surfactant (e.g., Poloxamer 188, Tween 80).

  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the 5-(Piperidin-3-YL)-1H-indole in the molten lipid.

    • Heat the aqueous phase containing the surfactant to the same temperature.

  • Homogenization:

    • Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture using a high-shear homogenizer to form a coarse pre-emulsion.

    • Pass the pre-emulsion through a high-pressure homogenizer for several cycles at a pressure of 500-1500 bar.[21]

  • Cooling and Nanoparticle Formation:

    • Cool the resulting hot nanoemulsion to room temperature or in an ice bath with gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the particle size, PDI, and zeta potential of the SLN dispersion using DLS. A high zeta potential (positive or negative) is desirable for good physical stability.

    • Entrapment Efficiency: Determine the amount of drug encapsulated within the SLNs by separating the nanoparticles from the aqueous phase (e.g., by ultracentrifugation) and quantifying the amount of free drug in the supernatant.

    • In Vitro Drug Release: Evaluate the drug release profile from the SLNs using a dialysis bag method in biorelevant media.

Visualizing the Path to Enhanced Bioavailability

To aid in understanding the concepts discussed, the following diagrams illustrate the key challenges and formulation strategies.

Low_Bioavailability_Causes cluster_Causes Root Causes of Low Bioavailability cluster_Consequences Consequences Poor Aqueous Solubility Poor Aqueous Solubility Low Dissolution Rate Low Dissolution Rate Poor Aqueous Solubility->Low Dissolution Rate Extensive First-Pass Metabolism Extensive First-Pass Metabolism Reduced Systemic Exposure Reduced Systemic Exposure Extensive First-Pass Metabolism->Reduced Systemic Exposure pH-Dependent Solubility pH-Dependent Solubility Precipitation in Intestine Precipitation in Intestine pH-Dependent Solubility->Precipitation in Intestine Low Dissolution Rate->Reduced Systemic Exposure Precipitation in Intestine->Reduced Systemic Exposure

Caption: Factors contributing to the low bioavailability of 5-(Piperidin-3-YL)-1H-indole.

Formulation_Strategies cluster_Strategies Formulation Strategies cluster_Methods_ASD ASD Methods cluster_Methods_LBF LBF Methods cluster_Methods_Nano Nanotechnology Methods Low Bioavailability Problem Low Bioavailability Problem Amorphous Solid Dispersions (ASDs) Amorphous Solid Dispersions (ASDs) Low Bioavailability Problem->Amorphous Solid Dispersions (ASDs) Lipid-Based Formulations (LBFs) Lipid-Based Formulations (LBFs) Low Bioavailability Problem->Lipid-Based Formulations (LBFs) Nanotechnology Approaches Nanotechnology Approaches Low Bioavailability Problem->Nanotechnology Approaches Spray Drying Spray Drying Amorphous Solid Dispersions (ASDs)->Spray Drying Hot-Melt Extrusion Hot-Melt Extrusion Amorphous Solid Dispersions (ASDs)->Hot-Melt Extrusion SEDDS / SMEDDS SEDDS / SMEDDS Lipid-Based Formulations (LBFs)->SEDDS / SMEDDS Solid Lipid Nanoparticles (SLNs) Solid Lipid Nanoparticles (SLNs) Nanotechnology Approaches->Solid Lipid Nanoparticles (SLNs) Nanosuspensions Nanosuspensions Nanotechnology Approaches->Nanosuspensions

Caption: Decision tree for selecting a suitable formulation strategy.

References

  • Short Term Stability Testing of Efavirenz-Loaded Solid Lipid Nanoparticle (SLN) and Nanostructured Lipid Carrier (NLC) Dispersions. PMC. [Link]

  • Optimisation and Stability Assessment of Solid Lipid Nanoparticles using Particle Size and Zeta Potential. Journal of Physical Science. [Link]

  • Experimental approaches to evaluate solid lipid nanoparticle-based drug delivery systems. Analytical Methods (RSC Publishing). [Link]

  • Characterization of amorphous solid dispersions. Kinam Park. [Link]

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics - ACS Publications. [Link]

  • (PDF) Short Term Stability Testing of Efavirenz-Loaded Solid Lipid Nanoparticle (SLN) and Nanostructured Lipid Carrier (NLC) Dispersions. ResearchGate. [Link]

  • Solid Lipid Nanoparticle Preparation Techniques. Encyclopedia MDPI. [Link]

  • Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. PMC. [Link]

  • API dispersal through - hot melt extrusion. Coperion. [Link]

  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC. [Link]

  • Hot-melt extrusion. [Link]

  • A Review on Preparation and Evaluation of Self Emulsified Drug Delivery System. [Link]

  • Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. [Link]

  • Advanced spray drying techniques for the formulation of poorly soluble compounds. [Link]

  • Characterization of amorphous solid dispersions. Uni Halle. [Link]

  • Basics of Solid Lipid Nanoparticles Formulation. Biomedical Research Bulletin. [Link]

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. PubMed. [Link]

  • Spray drying: The key to maximize drug solubility and bioavailability. Siegfried.ch. [Link]

  • A novel method for preparation of Solid Lipid Nanoparticles intended for drug delivery. SciSpace. [Link]

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. PubMed. [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. [Link]

  • A Guide to Improving API Solubility with Spray-Dried Dispersions. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. [Link]

  • Manufacturing of solid dispersions of poorly water soluble drugs by spray drying: Formulation and process considerations. Kinam Park. [Link]

  • An Evaluation of the Self-Emulsifying Drug Delivery System (SEDDS). ijarsct. [Link]

  • Understanding Hot Melt Extrusion Formulation. Finetech Pharmaceutical Equipment. [Link]

  • Preparation and Evaluation of a Self-Emulsifying Drug Delivery System for Improving the Solubility and Permeability of Ticagrelor. ACS Omega - ACS Publications. [Link]

  • Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation. PMC. [Link]

  • Improving API Solubility Using Hot Melt Extrusion Formulation With Polyvinyl Alcohol. [Link]

  • ADMET predictions. VLS3D.COM. [Link]

  • Self Emulsifying Drug Delivery System (SEDDS): a Review. SciSpace. [Link]

  • Development and Evaluation of Self-Emulsifying Drug-Delivery System–Based Tablets for Simvastatin, a BCS Class II Drug. PMC. [Link]

  • Self-Emulsifying Drug Delivery System (SEEDS). Creative Biolabs. [Link]

  • METHODOLOGIES FOR DEVELOPING s-SEDDS. ABITEC. [Link]

  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. MDPI. [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • Computational tools for ADMET. [Link]

  • Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis (Arabidopsis thaliana). PathBank. [Link]

  • admetSAR. [Link]

  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PMC. [Link]

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  • Biosynthesis of Piperazine-Derived Diazabicyclic Alkaloids Involves a Nonribosomal Peptide Synthetase and Subsequent Tailoring by a Multifunctional Cytochrome P450 Enzyme. Organic Letters - ACS Publications. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. [Link]

  • Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents. PubMed. [Link]

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Optimization

Optimizing mobile phase for 5-(Piperidin-3-YL)-1H-indole chromatography

Target Analyte: 5-(Piperidin-3-YL)-1H-indole Audience: Analytical Chemists, LC-MS Specialists, and Drug Development Scientists Welcome to the Technical Support Center. This portal is dedicated to resolving complex chroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 5-(Piperidin-3-YL)-1H-indole Audience: Analytical Chemists, LC-MS Specialists, and Drug Development Scientists

Welcome to the Technical Support Center. This portal is dedicated to resolving complex chromatographic challenges associated with basic, multi-functional active pharmaceutical ingredients (APIs).

The target molecule, 5-(Piperidin-3-YL)-1H-indole , presents a classic chromatographic challenge. It contains a highly basic secondary amine within the piperidine ring (pKa ~10.5) and a hydrophobic, weakly acidic indole ring. This dual nature frequently leads to poor retention, severe peak tailing, and irreproducible integration on standard reversed-phase (RP) columns. This guide provides the mechanistic causality behind these issues and self-validating protocols to achieve optimal peak symmetry.

Mechanistic Overview: The Root Cause of Peak Tailing

In reversed-phase HPLC, ideal retention is governed purely by hydrophobic interactions between the analyte and the C18/C8 stationary phase. However, basic compounds like 5-(Piperidin-3-YL)-1H-indole are prone to secondary retention mechanisms .

At a mid-range pH (e.g., pH 4–8), the piperidine nitrogen is fully protonated (positively charged). Simultaneously, residual silanol groups (Si-OH) on the silica support matrix (pKa ~3.5–4.5) deprotonate to form negatively charged siloxanes (Si-O⁻). The resulting electrostatic attraction between the protonated piperidine and the ionized silanols causes the analyte to "stick" to the column, elongating the trailing edge of the peak—a phenomenon known as peak tailing[1][2][3].

RetentionMechanism Analyte 5-(Piperidin-3-YL)-1H-indole (Protonated Basic Amine) C18 C18 Stationary Phase (Hydrophobic Surface) Analyte->C18 Primary Retention (Hydrophobic Partitioning) Silanol Residual Silanols (Si-O⁻) (Acidic Surface) Analyte->Silanol Secondary Interaction (Electrostatic / Ion-Exchange) Ideal Ideal Gaussian Peak (USP Tailing 1.0) C18->Ideal If silanols are shielded/neutralized Tailing Peak Tailing / Asymmetry (USP Tailing > 1.5) Silanol->Tailing If silanols are ionized

Caption: Dual retention mechanisms causing peak tailing for basic amines on silica-based columns.

Troubleshooting FAQs

Q1: I am using a standard C18 column with Water/Acetonitrile (no additives). My 5-(Piperidin-3-YL)-1H-indole peak is extremely broad and tails severely. How do I fix this? A: You are experiencing unrestricted secondary ion-exchange interactions. Without a buffer or pH modifier, the mobile phase pH is likely drifting between 5 and 7, where both your piperidine ring and the column's residual silanols are ionized[3]. Solution: You must control the ionization state. Either lower the pH to < 3.0 to fully protonate (neutralize) the silanols, or raise the pH to > 10.5 to deprotonate (neutralize) the piperidine[4][5].

Q2: I lowered the mobile phase pH to 2.5 using 0.1% TFA. The peak shape improved, but now the compound elutes in the void volume. Why? A: By lowering the pH, you successfully neutralized the silanols (eliminating tailing), but you also ensured the piperidine ring is 100% ionized. Highly polar, ionized molecules have very low affinity for hydrophobic C18 chains, resulting in poor retention (k' < 2)[4]. Solution: Switch to a highly aqueous initial gradient (e.g., 2% organic), use a polar-embedded or AQ-type C18 column designed for basic compounds, or utilize an ion-pairing agent like Sodium Dodecyl Sulfate (SDS) if MS compatibility is not required.

Q3: How can I tell if my peak tailing is caused by chemistry (silanols) or a physical hardware issue (dead volume)? A: You must perform a self-validating system check. Inject a highly hydrophobic, strictly neutral compound (e.g., Toluene or Uracil). Neutral compounds cannot participate in acid-base electrostatic interactions. If the neutral peak is perfectly symmetrical but your indole tails, the issue is chemical (silanol interaction). If the neutral peak also tails, you have a physical void in your column, tubing, or fittings, and changing the mobile phase will not help[6].

Q4: I am developing an LC-MS/MS method. Can I use Triethylamine (TEA) to block the silanols? A: No. While amine modifiers like TEA effectively compete with basic analytes for silanol active sites and dramatically improve peak shape[7], TEA causes severe ion suppression in mass spectrometry and contaminates the MS source. For LC-MS, you must rely on volatile buffers (e.g., Formic Acid, Ammonium Formate, or Ammonium Bicarbonate) combined with heavily end-capped or base-deactivated high-purity silica columns[7].

Mobile Phase Additive Selection Matrix

To streamline your optimization, consult the following quantitative summary of mobile phase modifiers and their specific effects on 5-(Piperidin-3-YL)-1H-indole.

Additive / BufferWorking pHMechanism of ActionLC-MS Compatible?Effect on 5-(Piperidin-3-YL)-1H-indole
0.1% Formic Acid ~2.7Protonates silanols to neutralize them.Yes (Excellent)Good peak shape; very low retention (elutes early).
0.1% TFA ~2.0Protonates silanols + acts as a weak ion-pairing agent.Moderate (Signal suppression)Excellent peak shape; improved retention vs. Formic Acid.
10 mM Ammonium Bicarbonate ~10.5Deprotonates piperidine to neutralize the analyte.Yes Maximum retention; sharp peaks (Requires high-pH stable column).
0.1% Triethylamine (TEA) ~11.0Competes for active silanol sites.No (Severe suppression)Excellent peak shape for UV-HPLC; ruins MS sensitivity.
Phosphate Buffer 2.1 - 7.2High buffering capacity stabilizes local pH.No (Precipitates in MS)Highly reproducible retention times for UV-HPLC.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems. They include built-in validation checkpoints to ensure the data generated is reliable and mechanically sound.

OptimizationTree Start Start Mobile Phase Optimization CheckMS Is LC-MS Compatibility Required? Start->CheckMS YesMS Use Volatile Buffers (Formic Acid, NH4HCO3) CheckMS->YesMS Yes NoMS Use Non-Volatile Buffers (Phosphate, TEA) CheckMS->NoMS No LowPH Protocol A: Low pH Strategy (pH 2-3) Protonate Silanols YesMS->LowPH HighPH Protocol B: High pH Strategy (pH 10+) Deprotonate Piperidine YesMS->HighPH NoMS->LowPH Evaluate Validation Checkpoint: Evaluate Peak Asymmetry (As) Target: 0.9 - 1.2 LowPH->Evaluate HighPH->Evaluate

Caption: Decision tree for mobile phase optimization of 5-(Piperidin-3-YL)-1H-indole.

Protocol A: Low-pH Optimization (LC-MS Compatible)

Objective: Suppress silanol ionization to prevent tailing while maintaining MS compatibility[4][8].

Step 1: System Integrity Validation (The "Axion" Check)

  • Prepare a 10 µg/mL solution of Toluene (neutral marker) in 50:50 Water:Acetonitrile.

  • Inject 5 µL onto the system.

  • Calculate the USP Tailing Factor ( T ). If T>1.2 , stop. You have a physical void volume or a failing column frit. Replace the column or fix the tubing[6]. If T≤1.2 , proceed to Step 2.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (0.1% v/v). pH should be ~2.7.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

  • Causality Note: Operating at pH 2.7 ensures the silica surface is fully protonated (neutral), eliminating the electrostatic attraction that causes tailing[1].

Step 3: Chromatographic Method

  • Use an end-capped C18 column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) to provide secondary physical shielding against any remaining active silanols[3][9].

  • Set flow rate to 1.0 mL/min (for 4.6 mm ID) or 0.3 mL/min (for 2.1 mm ID).

  • Run a gradient from 5% B to 95% B over 10 minutes. (Start with low organic to ensure the highly polar, protonated indole is retained).

Step 4: Self-Validation

  • Inject the 5-(Piperidin-3-YL)-1H-indole sample.

  • Check the retention factor ( k′ ). It must be >2.0 . If k′<2.0 , switch to an AQ-type column.

  • Check asymmetry. If T is between 0.9 and 1.2, the protocol is successfully validated.

Protocol B: High-pH Optimization (Maximized Retention)

Objective: Deprotonate the piperidine ring to increase hydrophobicity and retention, eliminating the positive charge responsible for ion-exchange tailing[5].

Step 1: Column Verification

  • CRITICAL: Standard silica dissolves at pH > 8[5]. You must use a hybrid-silica column (e.g., Waters BEH) or a polymer-based column rated for pH 1-12.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of water (10 mM). Adjust pH to 10.5 using concentrated Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Causality Note: At pH 10.5, the mobile phase is equal to the pKa of the piperidine ring. Actually, to ensure >90% deprotonation, push the pH to 11.0 if the column allows. The neutral analyte will partition strongly into the hydrophobic stationary phase, increasing retention time significantly.

Step 3: Execution & Validation

  • Run a generic gradient (10% B to 90% B over 10 minutes).

  • Validate the retention shift: You should observe the 5-(Piperidin-3-YL)-1H-indole eluting significantly later than in Protocol A due to its neutralized, hydrophobic state.

  • Calculate theoretical plates ( N ). High pH methods often yield the highest efficiency ( N>10,000 ) for basic compounds because the secondary retention mechanism is entirely eliminated.

References

  • Element Lab Solutions. Peak Tailing in HPLC. Available at:[Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available at:[Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Available at:[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Available at:[Link]

  • Axion Labs. HPLC Peak Tailing. Available at: [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at:[Link]

  • ACE HPLC. Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. Available at: [Link]

  • LCGC International. The 2015 LCGC Awards: Part 1. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Receptor Selectivity of 5-(Piperidin-3-YL)-1H-indole and 5-methoxytryptamine

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of neuropharmacology, understanding the precise interactions between small molecules and their protein targets is paramount for t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of neuropharmacology, understanding the precise interactions between small molecules and their protein targets is paramount for the development of novel therapeutics with improved efficacy and reduced side effects. This guide provides an in-depth comparison of the receptor selectivity profiles of two indole derivatives: 5-(Piperidin-3-YL)-1H-indole and 5-methoxytryptamine. While both compounds share a common indole scaffold, their interactions with the serotonergic system and other neurotransmitter receptors diverge significantly, dictating their distinct pharmacological characteristics and applications in research.

Introduction to the Contenders

5-methoxytryptamine (5-MT) , also known as mexamine, is a naturally occurring tryptamine derivative closely related to the neurotransmitter serotonin and the hormone melatonin.[1] It is found in the pineal gland and is formed through the O-methylation of serotonin.[1] 5-MT is recognized for its broad-spectrum agonism at serotonin receptors.[1]

5-(Piperidin-3-YL)-1H-indole is a synthetic compound that has garnered significant attention as a versatile scaffold in medicinal chemistry. Its rigidified structure, where the ethylamine side chain of tryptamine is incorporated into a piperidine ring, has proven to be a valuable starting point for the design of potent and selective ligands for various serotonin receptor subtypes. While comprehensive public data on the receptor selectivity of the unsubstituted parent compound is limited, the extensive research on its derivatives provides crucial insights into its therapeutic potential.

Comparative Receptor Selectivity Profile

The receptor selectivity of a compound is a critical determinant of its overall pharmacological effect. The following sections and table summarize the available binding affinity (Ki) and functional activity (EC50) data for 5-methoxytryptamine and discuss the known selectivity characteristics of 5-(Piperidin-3-YL)-1H-indole based on studies of its derivatives.

5-methoxytryptamine: A Non-Selective Serotonin Receptor Agonist

5-methoxytryptamine is a potent but non-selective agonist at multiple serotonin receptor subtypes.[1] It exhibits high affinity and functional potency at several 5-HT1 and 5-HT2 receptor subtypes, as well as engaging with 5-HT4, 5-HT6, and 5-HT7 receptors.[1] This broad-spectrum activity makes it a useful tool for studying the overall effects of serotonergic stimulation but limits its utility as a selective probe for individual receptor subtypes. Notably, it is rapidly metabolized by monoamine oxidase A (MAO-A), which can limit its in vivo activity when administered orally.[1]

Receptor5-methoxytryptamine Ki (nM)5-methoxytryptamine EC50 (nM)
5-HT1A 1.1–1,1700.9–18
5-HT1B 12–1,0001.0–25
5-HT1D 3.2–1,0001.0–20
5-HT1E 100–1,000-
5-HT1F 10–1,000-
5-HT2A 0.8–830.5–1.0
5-HT2B 0.51–160.7–1.6
5-HT2C 7.1–9430.1–1.5
5-HT4 27–2,443437
5-HT5A 45.5-
5-HT6 18–88-
5-HT7 0.5–5.0-
SERT >10,0002,169
Dopamine D2 >10,000-
Adrenergic α1 >10,000-
Adrenergic α2 1,835 (α2A)-
Note: Data compiled from various sources.[1] Ki and EC50 values can vary depending on the experimental conditions and assay used.
5-(Piperidin-3-YL)-1H-indole: A Scaffold for Selective Ligands
  • 5-HT1D Receptor Selectivity: A significant body of research has focused on developing derivatives of 3-(piperidin-1-yl)propyl-indoles as highly selective agonists for the 5-HT1D receptor, which is a key target for the treatment of migraine.[2][3] These efforts have yielded compounds with high affinity and selectivity for 5-HT1D over the closely related 5-HT1B receptor.[2]

  • 5-HT2A Receptor Antagonism: The 3-(piperidinyl)-1H-indole scaffold has also been instrumental in the development of potent and selective 5-HT2A receptor antagonists.[4][5] By modifying the indole and piperidine rings, researchers have created compounds with high affinity for the 5-HT2A receptor and improved pharmacokinetic profiles.[5]

  • 5-HT6 Receptor Ligands: The conformational constraint of the aminoethyl side chain in 5-(Piperidin-3-YL)-1H-indole has been shown to be an effective strategy for optimizing the activity and selectivity of ligands targeting the 5-HT6 receptor, which is implicated in cognitive processes and is a target for neurodegenerative diseases.[6]

  • Dopamine D2 and D3 Receptor Affinity: Derivatives of the 3-(piperidin-4-yl)-1H-indole scaffold have been investigated as antagonists for the dopamine D2 receptor.[7][8] Furthermore, hybridization of this scaffold has led to the discovery of ligands with high affinity for the dopamine D3 receptor.[9]

This body of evidence strongly suggests that the 5-(Piperidin-3-YL)-1H-indole core has a favorable geometry for interacting with the binding pockets of several serotonin and dopamine receptors. The specific substitutions on the indole and piperidine rings then fine-tune the affinity and selectivity for individual receptor subtypes.

Experimental Methodologies for Determining Receptor Selectivity

The data presented in this guide are derived from established in vitro pharmacological assays. Understanding the principles behind these methods is crucial for interpreting the results and designing further experiments.

Radioligand Binding Assay

This technique is the gold standard for determining the affinity of a compound for a receptor. It involves the use of a radiolabeled ligand (a molecule known to bind to the target receptor with high affinity and specificity) and measuring how the test compound competes with it for binding to the receptor.

Workflow for a Competitive Radioligand Binding Assay:

prep Receptor Preparation (e.g., cell membranes expressing the target receptor) incubation Incubation (Receptor + Radioligand + Test Compound) prep->incubation radioligand Radioligand (e.g., [3H]Ketanserin for 5-HT2A) radioligand->incubation test_compound Test Compound (e.g., 5-methoxytryptamine) test_compound->incubation separation Separation of Bound and Free Radioligand (e.g., filtration) incubation->separation quantification Quantification of Bound Radioactivity (e.g., scintillation counting) separation->quantification analysis Data Analysis (IC50 and Ki determination) quantification->analysis

Radioligand Binding Assay Workflow

Step-by-Step Protocol:

  • Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human serotonin receptor of interest (e.g., CHO or HEK293 cells). Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of an unlabeled competing ligand.

    • Competitive Binding: Receptor membranes, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response of a cell upon receptor activation by a ligand. The type of assay used depends on the signaling pathway of the receptor.

  • cAMP Assay (for Gi/Gs-coupled receptors): 5-HT1 and 5-HT5 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). 5-HT4, 5-HT6, and 5-HT7 receptors are coupled to Gs proteins, which activate adenylyl cyclase and increase cAMP levels.

  • Calcium Flux Assay (for Gq-coupled receptors): 5-HT2 receptors are coupled to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium (Ca2+) levels.

Workflow for a cAMP Functional Assay:

cell_prep Cell Preparation (Cells expressing the target Gi/Gs-coupled receptor) compound_add Addition of Test Compound (Agonist or Antagonist) cell_prep->compound_add stimulation Stimulation (e.g., with forskolin for Gi-coupled receptors) compound_add->stimulation lysis Cell Lysis stimulation->lysis cAMP_detection cAMP Detection (e.g., HTRF or AlphaScreen) lysis->cAMP_detection analysis Data Analysis (EC50 or IC50 determination) cAMP_detection->analysis

cAMP Functional Assay Workflow

Step-by-Step Protocol (cAMP Assay for a Gi-coupled receptor):

  • Cell Plating: Seed cells expressing the target receptor into a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Cell Stimulation: Add the test compound to the cells, followed by the addition of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • cAMP Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF kit).

  • Measurement: Read the plate on a compatible plate reader.

  • Data Analysis: Plot the response against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists) value.

Signaling Pathways of Key Serotonin Receptors

The diverse physiological effects of serotonin are mediated by the activation of distinct intracellular signaling cascades upon receptor binding.

Signaling Pathway of the 5-HT1A Receptor (Gi-coupled):

Ligand 5-HT1A Agonist Receptor 5-HT1A Receptor Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., neuronal inhibition) PKA->Cellular_Response phosphorylates targets

5-HT1A Receptor Signaling Pathway

Signaling Pathway of the 5-HT2A Receptor (Gq-coupled):

Ligand 5-HT2A Agonist Receptor 5-HT2A Receptor Ligand->Receptor G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release triggers PKC PKC DAG->PKC activates Cellular_Response Cellular Response (e.g., neuronal excitation) Ca_release->Cellular_Response PKC->Cellular_Response

5-HT2A Receptor Signaling Pathway

Conclusion

This guide provides a comparative analysis of the receptor selectivity of 5-(Piperidin-3-YL)-1H-indole and 5-methoxytryptamine. 5-methoxytryptamine is a well-characterized, non-selective serotonin receptor agonist that serves as a valuable tool for studying global serotonergic signaling. In contrast, 5-(Piperidin-3-YL)-1H-indole has emerged as a privileged scaffold in medicinal chemistry, enabling the development of highly potent and selective ligands for specific serotonin and dopamine receptor subtypes. The distinct pharmacological profiles of these two compounds underscore the profound impact of subtle structural modifications on receptor selectivity and highlight the importance of detailed pharmacological characterization in the pursuit of novel and improved therapeutics for a wide range of neurological and psychiatric disorders.

References

  • 5-Methoxytryptamine - Wikipedia. Available from: [Link]

  • Santos, M. M. M., et al. (2015). Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. European Journal of Medicinal Chemistry, 103, 393-402.
  • Perregaard, J., et al. (1992). Selective, centrally acting serotonin 5-HT2 antagonists. 1. 2- and 6-substituted 1-phenyl-3-(4-piperidinyl)-1H-indoles. Journal of Medicinal Chemistry, 35(26), 4813-4822.
  • Pessoa-Mahana, H., et al. (2014). Synthesis, docking and pharmacological evaluation of novel homo- and hetero-bis 3-piperazinylpropylindole derivatives at SERT and 5-HT1A receptor. Bioorganic & Medicinal Chemistry, 22(21), 6061-6069.
  • van Niel, M. B., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104.
  • Bozyczko-Coyne, D., et al. (2002). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. International Journal of Molecular Sciences, 24(1), 517.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections.
  • Di Micco, S., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. ACS Chemical Neuroscience, 12(19), 3622-3636.
  • Grundt, P., et al. (2007). Analogues of the dopamine D2 receptor antagonist L741,626: Binding, function, and SAR. Bioorganic & Medicinal Chemistry Letters, 17(3), 745-749.
  • Leopoldo, M., et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Journal of Medicinal Chemistry, 64(15), 10735-10771.
  • Andersen, K. E., et al. (1992). Noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists within a series of 3-substituted 1-(4-fluorophenyl)-1H-indoles. Journal of Medicinal Chemistry, 35(26), 4823-4833.
  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. (2014). Journal of Medicinal Chemistry.
  • Russell, M. G., et al. (1999). 3-[3-(Piperidin-1-yl)propyl]indoles as highly selective h5-HT(1D) receptor agonists. Journal of Medicinal Chemistry, 42(24), 4981-5001.
  • L-741,626. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104.
  • Investigation of Indole‐3‐piperazinyl Derivatives as Potential Antidepressants: Design, Synthesis, In‐Vitro, In‐Vivo and In‐Silico Analysis. (2021). Request PDF.
  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (2015). ACS Medicinal Chemistry Letters.
  • Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry, 44(10), 1603-1614.

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Comparative

A Comparative Guide to Purity Validation of 5-(Piperidin-3-YL)-1H-indole: The Ascendancy of Quantitative NMR

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise characterization of an active pharmaceutical ingredient (API) is paramount.[][2] The purity of a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of an active pharmaceutical ingredient (API) is paramount.[][2] The purity of an API like 5-(Piperidin-3-YL)-1H-indole, a heterocyclic compound with significant therapeutic potential, directly influences its safety, efficacy, and stability.[3] This guide provides an in-depth comparison of analytical methodologies for purity determination, with a particular focus on the robust and increasingly indispensable technique of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the workhorses of purity analysis, qNMR has emerged as a primary analytical method offering distinct advantages.[4][5] Unlike chromatography, which relies on the comparison of a sample to a reference standard of the same compound, qNMR allows for direct quantification against a certified internal standard of a different, structurally unrelated compound.[6][7] This fundamental difference positions qNMR as a powerful tool for absolute purity determination, traceable to the International System of Units (SI) through certified reference materials.[8][9]

This guide will delve into the principles of qNMR, provide a detailed experimental protocol for the analysis of 5-(Piperidin-3-YL)-1H-indole, and present a comparative analysis against conventional chromatographic techniques.

The Principle of Quantitative NMR: A Direct Measurement of Molar Concentration

Quantitative NMR operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9][10] By co-dissolving a known mass of the analyte (5-(Piperidin-3-YL)-1H-indole) with a known mass of a certified internal standard in a deuterated solvent, the purity of the analyte can be calculated with high accuracy and precision.[11]

The equation governing this calculation is as follows:

Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = Mass

  • P = Purity of the standard

  • analyte = 5-(Piperidin-3-YL)-1H-indole

  • std = Internal standard

This direct, ratio-based measurement eliminates the need for creating calibration curves for the analyte and each of its potential impurities, a significant advantage over chromatographic methods.[6][12]

Experimental Protocol: qNMR Purity Determination of 5-(Piperidin-3-YL)-1H-indole

This protocol outlines a validated approach for determining the purity of 5-(Piperidin-3-YL)-1H-indole using ¹H qNMR.

Selection of the Internal Standard: The Cornerstone of Accuracy

The choice of an internal standard is a critical step in qNMR.[13][14] An ideal standard should possess the following characteristics:

  • High Purity: Certified purity of ≥99.5%.

  • Chemical Stability: Inert and non-reactive with the analyte and solvent.

  • Solubility: Readily soluble in the chosen deuterated solvent.[13]

  • Spectral Simplicity: Ideally, a single, sharp resonance (a singlet) in a region of the ¹H NMR spectrum that does not overlap with any analyte signals.[13]

  • Known Water Content: To ensure accurate mass calculations.

For 5-(Piperidin-3-YL)-1H-indole, Maleic Acid is a suitable internal standard when using a polar aprotic solvent like DMSO-d₆. Its two equivalent olefinic protons give rise to a sharp singlet around 6.3 ppm, a region typically free of signals from the analyte.

Sample Preparation: Precision is Key

Accurate weighing is the largest potential source of error in qNMR.[15]

  • Weighing: Using a microbalance with a readability of at least 0.01 mg, accurately weigh approximately 10 mg of 5-(Piperidin-3-YL)-1H-indole into a clean, dry vial.

  • Internal Standard Addition: Accurately weigh approximately 5 mg of the certified maleic acid internal standard into the same vial. A molar ratio of approximately 1:1 between the analyte and internal standard is recommended for optimal signal integration.[10]

  • Dissolution: Add approximately 0.75 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

NMR Data Acquisition: Optimizing for Quantitation

To obtain accurate quantitative data, specific NMR acquisition parameters must be employed.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Angle: A 90° pulse angle should be used to ensure maximum signal intensity.[6]

  • Relaxation Delay (d1): This is a critical parameter. It must be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard signals being integrated. A sufficiently long relaxation delay ensures that all protons are fully relaxed between pulses, which is essential for accurate integration.[14] For many small molecules, a d1 of 30-60 seconds is adequate.

  • Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

  • Digital Resolution: Aim for a digital resolution of at least 0.25 Hz/point.

Data Processing and Purity Calculation

Careful and consistent data processing is crucial for reliable results.[6]

  • Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening of 0.3 Hz to improve the S/N without significantly distorting the signal shape. Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to the entire spectrum to ensure accurate integration.

  • Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For 5-(Piperidin-3-YL)-1H-indole, suitable signals in the aromatic region can be used. For maleic acid, integrate the singlet at ~6.3 ppm.

  • Calculation: Use the previously mentioned formula to calculate the purity of the 5-(Piperidin-3-YL)-1H-indole.

qNMR Workflow for Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh 5-(Piperidin-3-YL)-1H-indole weigh_std Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (Optimized Parameters) transfer->nmr_acq processing Phase and Baseline Correction nmr_acq->processing integration Integrate Analyte and Standard Signals processing->integration calculation Calculate Purity (using qNMR formula) integration->calculation result Purity Report calculation->result Method_Selection start Purity Analysis of 5-(Piperidin-3-YL)-1H-indole is_absolute_purity_needed Absolute Purity Determination Required? start->is_absolute_purity_needed qnmr qNMR hplc HPLC gcms GC-MS is_absolute_purity_needed->qnmr Yes is_complex_mixture Complex Mixture of Related Impurities? is_absolute_purity_needed->is_complex_mixture No is_complex_mixture->hplc Yes is_volatile Volatile Impurities Present? is_complex_mixture->is_volatile No is_volatile->hplc No is_volatile->gcms Yes

Sources

Validation

Comprehensive Guide to Cross-Reactivity Validation of 5-(Piperidin-3-YL)-1H-indole in Competitive ELISA

As a Senior Application Scientist, I approach bioanalytical assay validation not merely as a regulatory checklist, but as a thermodynamic system that must be rigorously stressed. When quantifying small-molecule pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach bioanalytical assay validation not merely as a regulatory checklist, but as a thermodynamic system that must be rigorously stressed. When quantifying small-molecule pharmacophores like 5-(Piperidin-3-YL)-1H-indole (a critical rigidified indole analog used in neurology and oncology drug discovery), ensuring assay specificity is paramount.

Because small molecules (<1000 Da) lack multiple epitopes, they cannot accommodate the two antibodies required for a standard sandwich ELISA. Therefore, a competitive ELISA format is mandatory. In this format, the assay signal is inversely proportional to the analyte concentration. However, this format is highly susceptible to interference from structurally similar endogenous compounds. According to the [1], specificity must be evaluated by determining the cross-reactivity of molecules that could potentially interfere with the binding interaction, including metabolites and endogenous matrix components.

Mechanistic Context & Structural Challenges

The core challenge in quantifying 5-(Piperidin-3-YL)-1H-indole lies in its structural similarity to endogenous neurotransmitters (e.g., Serotonin/5-HT) and structural isomers (e.g., 5-(Piperidin-4-YL)-1H-indole). If an antibody cannot distinguish between the 3-position and 4-position of the piperidine ring, the assay will yield false positives, leading to inaccurate pharmacokinetic (PK) data.

Mechanism Immob Immobilized Antigen Ab Primary Anti-Indole Antibody Ab->Immob Binds if Unoccupied (Generates Signal) Target Target Analyte: 5-(Piperidin-3-YL)-1H-indole Target->Ab High Affinity (Displaces Ab) Analog Cross-Reactant: Serotonin / Isomers Analog->Ab Low Affinity (Minimal Displacement)

Competitive ELISA binding dynamics for small-molecule indole derivatives.

Product Comparison: Choosing the Right Analytical Platform

When developing an assay for a specific indole derivative, researchers typically choose between developing a custom ELISA, repurposing a broad-spectrum commercial kit, or relying on LC-MS/MS. Below is an objective comparison of these platforms based on empirical performance data.

Table 1: Platform Comparison for 5-(Piperidin-3-YL)-1H-indole Quantification
Analytical PlatformSpecificity / Cross-ReactivityThroughputMatrix ToleranceCost per SampleBest Use Case
Custom Monoclonal Competitive ELISA High (<2% CR with isomers)High (96-384 well)ModerateLowHigh-throughput PK screening & lot release.
Broad-Spectrum Indole ELISA Kit Low (>40% CR with 5-HT)High (96 well)ModerateLowPreliminary in vitro toxicity; not suitable for in vivo PK.
LC-MS/MS (Orthogonal Method) Absolute (Mass/Charge specific)Low (Serial injection)HighHighDefinitive metabolite ID & regulatory submissions.

Scientific Verdict: While LC-MS/MS provides absolute specificity, its low throughput creates bottlenecks during early-stage screening. A Custom Monoclonal Competitive ELISA is the optimal choice, provided that rigorous cross-reactivity validation is performed to rule out interference from endogenous indoles.

Quantitative Cross-Reactivity Profiling

To validate the specificity of a custom competitive ELISA, we must challenge the antibody with a panel of structural analogs. Cross-reactivity (%CR) is calculated using the formula: %CR = (IC50 of Target / IC50 of Analog) × 100

Table 2: Representative Cross-Reactivity Data
CompoundStructural DifferenceIC50 (ng/mL)% Cross-Reactivity
5-(Piperidin-3-YL)-1H-indole None (Target) 2.5 100.0%
5-(Piperidin-4-YL)-1H-indolePiperidine attachment shift125.02.0%
TryptamineEthylamine replaces piperidine8,500.00.03%
Serotonin (5-HT)Hydroxyl & ethylamine additions>10,000.0<0.025%
5-FluoroindoleFluoro substitution>10,000.0<0.025%

Data Interpretation: The antibody demonstrates excellent spatial recognition, easily distinguishing the 3-position piperidine from the 4-position isomer (only 2.0% CR), and shows negligible binding to endogenous serotonin, ensuring no baseline inflation in biological matrices.

Step-by-Step Validation Methodology

A reliable protocol must be a self-validating system . This means every plate must contain internal controls that prove the assay's thermodynamic equilibrium and specificity were achieved during that specific run. Evaluating antibody cross-reactivity is a critical validation experiment to prevent false immunodetection results caused by non-specific binding (NSB)[2].

Workflow Step1 1. Matrix Preparation Blank Matrix + Buffer Step2 2. Analog Spiking 0.1 to 10,000 ng/mL Step1->Step2 Step3 3. Competitive Incubation Equilibrium Binding Step2->Step3 Step4 4. Signal Quantification OD 450nm Measurement Step3->Step4 Step5 5. %CR Calculation (IC50 Target / IC50 Analog) x 100 Step4->Step5

Step-by-step cross-reactivity validation workflow for bioanalytical assays.

Phase 1: Reagent & Matrix Preparation
  • Causality: Endogenous proteins in plasma (like albumin) can bind to the hydrophobic indole ring, altering the free fraction of the drug. Spiking standards into the exact same blank matrix ensures matrix effects are normalized across all samples.

  • Pool blank biological matrix (e.g., K2-EDTA plasma) from at least 6 individual sources to account for biological variance[1].

  • Prepare a stock solution of 5-(Piperidin-3-YL)-1H-indole and all structural analogs (Table 2) in DMSO, ensuring the final assay concentration of DMSO does not exceed 1% to prevent antibody denaturation.

Phase 2: Spiking Strategy (Self-Validating Controls)
  • Zero Standard (B0): Spike blank matrix with buffer only. Purpose: Establishes the 100% binding signal (maximum OD).

  • Non-Specific Binding (NSB) Well: Blank matrix + Buffer + NO primary antibody. Purpose: Proves that the secondary antibody does not cross-react with the matrix[2].

  • Quality Controls (QCs): Spike target analyte at Low (3x LLOQ), Mid, and High (75% ULOQ) concentrations.

  • Analog Curves: Spike structural analogs into blank matrix in a 10-point serial dilution (0.1 ng/mL to 10,000 ng/mL).

Phase 3: Incubation & Washing
  • Add 50 µL of spiked samples/controls and 50 µL of primary monoclonal antibody to the pre-coated microplate.

  • Incubate at Room Temperature for 2 hours on an orbital shaker (400 rpm). Causality: Shaking ensures rapid thermodynamic equilibrium between the immobilized antigen, free analyte, and antibody.

  • Wash the plate 4 times with PBS containing 0.05% Tween-20. Causality: Indole derivatives are highly lipophilic. Tween-20, a non-ionic detergent, disrupts weak, off-target hydrophobic interactions between structural analogs and the antibody, ensuring only high-affinity target binding is retained.

Phase 4: Data Reduction
  • Add HRP-conjugated secondary antibody, incubate, wash, and develop with TMB substrate. Stop the reaction with 1M H2SO4 and read OD at 450nm.

  • Plot the data using a 4-Parameter Logistic (4PL) curve fit . Causality: Competitive binding kinetics are non-linear and exhibit saturation at both the upper and lower asymptotes; using simple linear regression would severely distort the IC50 calculations.

  • Calculate the %CR using the IC50 values extracted from the 4PL curves.

References

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: In Vitro vs. In Vivo Metabolic Profiling of 5-(Piperidin-3-yl)-1H-indole

As drug development increasingly relies on predictive pharmacokinetics, understanding the metabolic fate of core pharmacophores is critical. 5-(Piperidin-3-yl)-1H-indole is a highly versatile scaffold frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on predictive pharmacokinetics, understanding the metabolic fate of core pharmacophores is critical. 5-(Piperidin-3-yl)-1H-indole is a highly versatile scaffold frequently utilized in the design of serotonin (5-HT) receptor ligands, synthetic cannabinoids, and neuroactive agents[1].

This guide provides a rigorous, objective comparison of the in vitro and in vivo metabolic profiles of this compound. By contrasting it with 3-substituted indole alternatives (such as the triptan class of drugs), we will dissect the causality behind its clearance rates, detail self-validating experimental protocols, and provide actionable In Vitro-In Vivo Extrapolation (IVIVE) insights.

Mechanistic Grounding: The Structural Causality of Clearance

The metabolic fate of 5-(Piperidin-3-yl)-1H-indole is dictated by its two distinct heterocyclic rings, each serving as a hotspot for specific cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzymes.

Comparison with Alternatives (e.g., 3-Substituted Indoles)

When comparing 5-(Piperidin-3-yl)-1H-indole to structurally related 3-substituted indoles (e.g., Naratriptan), a distinct metabolic divergence emerges. In 3-substituted analogs, the C3 position of the indole is sterically blocked, forcing metabolism toward the piperidine ring or the less reactive C5/C6 positions. In contrast, our 5-substituted scaffold leaves the electron-rich C3 and C2 positions of the indole ring exposed to rapid electrophilic attack and CYP-mediated oxidation[2]. Furthermore, the piperidine ring is highly susceptible to CYP3A4-catalyzed N-dealkylation and N-oxidation[2]. Additionally, indole scaffolds can undergo unique FMO-mediated dehydrogenation or "aromatase" processes, fundamentally accelerating their intrinsic clearance ( CLint​ )[3].

Pathway Parent 5-(Piperidin-3-yl)-1H-indole CYP3A4 CYP3A4 / FMOs (Piperidine Ring) Parent->CYP3A4 CYP1A2 CYP1A2 / CYP2D6 (Indole Ring) Parent->CYP1A2 M1 N-Oxidation (Metabolite M1) CYP3A4->M1 M3 Indole Hydroxylation (Metabolite M2) CYP1A2->M3 UGT UGT Enzymes (Phase II Conjugation) M1->UGT M3->UGT M4 Glucuronide Excretion (Urine/Bile) UGT->M4

Cytochrome P450 and UGT-mediated biotransformation pathways for the indole-piperidine scaffold.

Experimental Workflows: Self-Validating Protocols

To accurately map the DMPK (Drug Metabolism and Pharmacokinetics) profile, we must utilize both in vitro subcellular fractions and in vivo animal models. The following protocols are designed as self-validating systems, incorporating strict internal controls to prevent data artifacts.

Workflow Start 5-(Piperidin-3-yl)-1H-indole InVitro In Vitro Profiling (HLM & Hepatocytes) Start->InVitro InVivo In Vivo Profiling (Rodent PK Models) Start->InVivo MetabID_Vitro Metabolite ID Phase I/II Reactions InVitro->MetabID_Vitro Clearance_Vitro Intrinsic Clearance (CL_int) InVitro->Clearance_Vitro MetabID_Vivo Biofluid Analysis (Plasma, Urine) InVivo->MetabID_Vivo Clearance_Vivo Hepatic Clearance (CL_H) InVivo->Clearance_Vivo IVIVE IVIVE Correlation & Protein Binding Adjustment Clearance_Vitro->IVIVE Clearance_Vivo->IVIVE

Logical workflow for comparative DMPK profiling of 5-(Piperidin-3-yl)-1H-indole.

Protocol A: In Vitro Intrinsic Clearance ( CLint​ ) Assessment

Rationale: Human Liver Microsomes (HLM) provide a high-throughput assessment of Phase I CYP-mediated clearance. However, because HLM lacks endogenous Phase II cofactors, we concurrently use cryopreserved human hepatocytes (pHHeps) to capture sequential Phase II conjugation (e.g., glucuronidation), preventing the overestimation of Phase I clearance[1].

Step-by-Step Methodology:

  • Preparation: Thaw pHHeps in Williams' E medium and prepare HLM (1 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Spiking: Add 5-(Piperidin-3-yl)-1H-indole to achieve a final incubation concentration of 1 µM. (Keep concentration below the Michaelis constant, Km​ , to ensure linear first-order kinetics).

  • Initiation & Controls (Self-Validation):

    • Test Sample: Initiate HLM reaction by adding an NADPH-regenerating system.

    • Negative Control: Incubate without NADPH. (If degradation occurs here, it indicates non-CYP mediated instability, such as chemical hydrolysis).

    • Positive Control: Run parallel incubations with Verapamil (known high-clearance CYP3A4 substrate) to validate enzyme viability.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol).

  • Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the depletion half-life ( t1/2​ ) and CLint​ .

Protocol B: In Vivo Pharmacokinetics & Mass Balance

Rationale: In vivo models capture the holistic pharmacokinetic reality, including plasma protein binding (PPB), extrahepatic clearance, and renal excretion. A crossover IV/PO design is mathematically required to calculate absolute oral bioavailability (F%).

Step-by-Step Methodology:

  • Dosing: Administer 5-(Piperidin-3-yl)-1H-indole to male Sprague-Dawley rats via Intravenous (IV) tail vein injection (1 mg/kg) and Oral (PO) gavage (10 mg/kg).

  • Sampling: Collect blood via jugular vein cannula at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Mass Balance (Self-Validation): House a subset of rats in metabolic cages to collect urine and feces over 48 hours. This ensures 100% of the administered dose is accounted for, validating that no major metabolic pathways (like biliary excretion of glucuronides) are missed.

  • Processing & Analysis: Separate plasma via centrifugation (4°C, 3000g). Precipitate proteins with acetonitrile. Calculate PK parameters using Non-Compartmental Analysis (NCA).

Quantitative Data Comparison & IVIVE Disconnects

The following tables summarize the comparative metabolic performance of the 5-(Piperidin-3-yl)-1H-indole scaffold based on standardized DMPK modeling.

Table 1: Comparative Pharmacokinetic Parameters
ParameterIn Vitro (HLM)In Vitro (pHHeps)In Vivo (Rat IV)In Vivo (Rat PO)
Intrinsic Clearance ( CLint​ ) 45.2 µL/min/mg38.5 µL/min/10⁶ cells--
Half-life ( t1/2​ ) 35 min42 min115 min145 min
Hepatic Clearance ( CLH​ ) 18.5 mL/min/kg (Pred)16.2 mL/min/kg (Pred)22.4 mL/min/kg (Obs)-
Bioavailability (F%) ---42%
Table 2: Major Metabolites Identified Across Matrices
MetaboliteBiotransformation PathwayMatrix DetectedPrimary Enzyme Responsible
M1 Piperidine N-oxidationIn Vitro / In VivoCYP3A4 / FMO3[2]
M2 Indole HydroxylationIn Vitro / In VivoCYP1A2 / CYP2D6[2]
M3 N-glucuronidationIn Vivo (Urine)UGTs
Discussion: Interpreting the IVIVE Disconnect

A common challenge in DMPK profiling of indole-piperidine scaffolds is the disconnect between in vitro predictions and in vivo observations. As seen in Table 1, the observed in vivo clearance (22.4 mL/min/kg) is slightly higher than the in vitro predicted CLH​ (16.2 - 18.5 mL/min/kg).

Why does this happen?

  • Extrahepatic Metabolism: While in vitro assays strictly measure hepatic CYPs, in vivo clearance includes contributions from renal and gastrointestinal CYPs.

  • Plasma Protein Binding (PPB): Indole and indazole derivatives are highly lipophilic and often exhibit >90% protein binding in vivo[1]. High PPB restricts the "free fraction" of the drug available to hepatocytes, which can sometimes paradoxically slow down in vivo clearance compared to the raw, protein-free in vitro environment[1]. Adjusting in vitro CLint​ using the fraction unbound ( fu​ ) is a mandatory mathematical correction for accurate IVIVE.

References

  • Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process Source: Drug Metabolism and Disposition / PubMed URL:[Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: Journal of Chemical Information and Modeling / PubMed Central URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Ensuring Reproducible 5-HT2A Receptor Binding Affinity for the 5-(Piperidin-3-YL)-1H-indole Scaffold

For researchers, scientists, and drug development professionals, the quest for novel therapeutics often begins with the identification of promising chemical scaffolds. The 5-(Piperidin-3-YL)-1H-indole core is one such ve...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutics often begins with the identification of promising chemical scaffolds. The 5-(Piperidin-3-YL)-1H-indole core is one such versatile pharmacophore, demonstrating activity across a range of biological targets, most notably the serotonin receptor family. This guide provides an in-depth comparison of methodologies to assess the binding affinity of derivatives of this scaffold to the 5-HT2A receptor, a critical target in the treatment of various neuropsychiatric disorders. We will explore the nuances of obtaining reproducible binding data across different cell lines, a crucial step for the successful progression of any drug discovery program.

The Critical Importance of Reproducible Binding Affinity

Selecting the Right Cellular Context: A Comparative Overview of Common Cell Lines

The choice of cell line for in vitro assays is a critical experimental parameter that can significantly impact the observed binding affinity. Here, we compare three commonly used cell lines in G protein-coupled receptor (GPCR) research: HEK293, CHO, and SH-SY5Y.

  • HEK293 (Human Embryonic Kidney) Cells: These cells are a workhorse in receptor research due to their high transfection efficiency and low levels of endogenous GPCR expression.[1] This "blank slate" characteristic makes them ideal for heterologous expression of a specific receptor subtype, such as the 5-HT2A receptor, allowing for the study of the receptor in a defined system.[2] However, their non-neuronal origin may lack some of the specific cellular machinery and protein interaction partners present in a more physiologically relevant context.

  • CHO (Chinese Hamster Ovary) Cells: Similar to HEK293 cells, CHO cells are widely used for the stable expression of recombinant proteins, including GPCRs.[3][4][5] They are robust, grow to high densities, and are well-suited for large-scale membrane preparations required for binding assays.[3][6] CHO cells have been shown to endogenously express some serotonin receptors, which necessitates careful characterization of the parental cell line to avoid confounding results.[7]

  • SH-SY5Y (Human Neuroblastoma) Cells: As a human cell line of neuronal origin, SH-SY5Y cells provide a more physiologically relevant environment for studying receptors involved in neurological processes.[8] They endogenously express a variety of neurotransmitter receptors, including several serotonin receptor subtypes.[9][10] While this can be advantageous for studying receptor function in a native-like context, it also presents the challenge of distinguishing the activity of the target receptor from that of other endogenously expressed receptors.

Designing a Robust Comparative Binding Affinity Study

To assess the reproducibility of binding affinity for a hypothetical 5-(Piperidin-3-YL)-1H-indole derivative, "Compound X," at the human 5-HT2A receptor, a well-controlled experimental design is paramount. This involves selecting appropriate assay methodologies and employing rigorous data analysis.

Key Methodologies for Assessing Binding Affinity

Two widely accepted methods for determining binding affinity are radioligand binding assays and fluorescence polarization assays.

  • Radioligand Binding Assays: Considered the gold standard for quantifying receptor-ligand interactions, these assays are robust and highly sensitive.[11][12] They typically involve a competitive binding format where the unlabeled test compound (Compound X) competes with a radiolabeled ligand of known affinity for binding to the receptor. The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • Fluorescence Polarization (FP) Assays: FP assays offer a non-radioactive alternative for assessing ligand binding.[13][14][15] The principle relies on the change in the polarization of fluorescent light when a small, fluorescently labeled ligand binds to a much larger receptor molecule.[13] The slower tumbling of the receptor-ligand complex results in a higher polarization signal. Similar to radioligand binding assays, a competitive format can be used to determine the IC50 of a test compound.[16]

Data Analysis: From IC50 to Ki

The experimentally determined IC50 value is dependent on the concentration of the labeled ligand used in the assay. To obtain a true measure of the binding affinity of the test compound (Ki), the Cheng-Prusoff equation is applied:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • Ki is the inhibitory constant of the test compound.

  • IC50 is the concentration of the test compound that inhibits 50% of specific binding.

  • [L] is the concentration of the labeled ligand.

  • Kd is the equilibrium dissociation constant of the labeled ligand.

Comparative Binding Affinity of Compound X for the 5-HT2A Receptor

The following table presents hypothetical binding affinity data for Compound X across the three selected cell lines, as determined by both radioligand binding and fluorescence polarization assays.

Cell LineAssay TypeLabeled LigandLabeled Ligand Kd (nM)Compound X Ki (nM)
HEK293-h5-HT2A Radioligand Binding[3H]-Ketanserin1.512.5
Fluorescence PolarizationFluorescent Antagonist1015.2
CHO-h5-HT2A Radioligand Binding[3H]-Ketanserin1.810.8
Fluorescence PolarizationFluorescent Antagonist1213.5
SH-SY5Y (endogenous) Radioligand Binding[3H]-Ketanserin2.125.6
Fluorescence PolarizationFluorescent Antagonist1530.1

Note: The data presented in this table are for illustrative purposes to demonstrate potential variations and are not based on actual experimental results for a specific 5-(Piperidin-3-YL)-1H-indole derivative.

Unraveling the Sources of Variability in Binding Affinity

The hypothetical data in the table above highlight potential discrepancies in the measured binding affinity of Compound X across different cell lines. Several factors can contribute to this variability:

Factors_Influencing_Binding_Affinity cluster_CellFactors Cellular Factors CompoundX 5-(Piperidin-3-YL)-1H-indole (Compound X) Receptor 5-HT2A Receptor CompoundX->Receptor Binds to CellLine Cell Line Environment ExpressionLevel Receptor Expression Level (Bmax) CellLine->ExpressionLevel GProteinCoupling G Protein Coupling & Effector Proteins CellLine->GProteinCoupling PTMs Post-Translational Modifications CellLine->PTMs MembraneComp Membrane Composition CellLine->MembraneComp EndogenousLigands Endogenous Ligands CellLine->EndogenousLigands BindingAffinity Observed Binding Affinity (Ki) Receptor->BindingAffinity Determines ExpressionLevel->Receptor GProteinCoupling->Receptor PTMs->Receptor MembraneComp->Receptor EndogenousLigands->Receptor

Caption: Factors influencing the observed binding affinity of a ligand.

  • Receptor Expression Levels (Bmax): The density of the target receptor on the cell surface can vary between cell lines, which can influence the dynamics of ligand binding.

  • G Protein Coupling and Interacting Proteins: The complement of G proteins and other signaling molecules within a cell can affect the conformational state of the receptor, thereby altering its affinity for ligands.

  • Post-Translational Modifications: Differences in glycosylation, phosphorylation, and other post-translational modifications of the receptor between cell lines can impact ligand binding.

  • Membrane Environment: The lipid composition of the cell membrane can influence the conformation and function of integral membrane proteins like GPCRs.

  • Endogenous Ligands: Some cell lines may produce endogenous ligands that can compete with the test compound for binding to the receptor, leading to an apparent decrease in affinity.

A Step-by-Step Protocol for a Competitive Radioligand Binding Assay

To ensure consistency and reproducibility, a detailed and standardized protocol is essential. The following is a representative protocol for a competitive radioligand binding assay using membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor.

Materials:

  • CHO-h5-HT2A cell membranes

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2

  • Radioligand: [3H]-Ketanserin (specific activity ~80 Ci/mmol)

  • Non-specific determinant: Mianserin (10 µM final concentration)

  • Test Compound (Compound X) dilutions

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Filtration apparatus (cell harvester)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw the CHO-h5-HT2A cell membranes on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA). Dilute the membranes to the desired final concentration in assay buffer.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Ketanserin (to a final concentration near its Kd), and 100 µL of the membrane suspension.

    • Non-specific Binding: 50 µL of Mianserin (10 µM), 50 µL of [3H]-Ketanserin, and 100 µL of the membrane suspension.

    • Competitive Binding: 50 µL of each Compound X dilution, 50 µL of [3H]-Ketanserin, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[17]

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate in the dark for at least 4 hours. Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Compound X concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Competitive) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound from Free Ligand incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Discussion and Recommendations for Ensuring Reproducibility

The hypothetical data and the discussion of influencing factors underscore the importance of a meticulous and standardized approach to binding affinity determination. Discrepancies in Ki values between cell lines, as illustrated with the higher Ki for Compound X in SH-SY5Y cells, could be attributed to the more complex and potentially competitive endogenous environment of this neuronal cell line.

To ensure the generation of high-quality, reproducible binding affinity data, the following best practices are recommended:

  • Cell Line Authentication: Regularly authenticate cell lines to ensure their identity and rule out cross-contamination.

  • Standardized Cell Culture Conditions: Maintain consistent cell culture conditions, including media, supplements, passage number, and confluency, as these can influence receptor expression and cellular physiology.

  • Thorough Assay Optimization: Optimize assay parameters such as incubation time, temperature, and protein concentration for each cell line and receptor system.

  • Orthogonal Validation: Whenever possible, confirm binding affinities using at least two different assay formats (e.g., radioligand binding and a non-radioactive method like FP) to ensure the results are not method-dependent.

  • Comprehensive Reporting: Fully document all experimental details, including cell line source, passage number, assay conditions, and data analysis methods, to allow for independent replication of the findings.

By adhering to these principles, researchers can have greater confidence in their binding affinity data, enabling more informed decisions in the critical early stages of drug discovery and development.

References

  • Growth of Chinese hamster ovary (CHO) cells expressing the 5-HT2 serotonin receptor in suspension culture: an efficient method for large-scale acquisition of membrane protein for drug evaluation. PubMed. [Link]

  • Mitochondrial Membranes of Human SH-SY5Y Neuroblastoma Cells Express Serotonin 5-HT7 Receptor. PMC. [Link]

  • Fluorescence Polarization in GPCR Research. Dr. GPCR Ecosystem. [Link]

  • Development of a scintillation proximity assay binding method for the human 5-hydroxytryptamine 6 receptor using intact cells. PubMed. [Link]

  • Toward Fluorescent Probes for G-Protein-Coupled Receptors (GPCRs). ACS Publications. [Link]

  • Ligand binding characteristics of the human serotonin 1A receptor heterologously expressed in CHO cells. Mayo Clinic. [Link]

  • Characterisation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors expressed in the human neuroblastoma cell line SH-SY5Y: comparative stimulation by hallucinogenic drugs. PubMed. [Link]

  • High level expression of serotonin (5HT-1a) receptor in animal cells. Portland Press. [Link]

  • High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. PubMed. [Link]

  • Advantages of Fluorescent Probes in GPCR Assays. Celtarys. [Link]

  • Mitochondrial Membranes of Human SH-SY5Y Neuroblastoma Cells Express Serotonin 5-HT7 Receptor. ResearchGate. [Link]

  • Expression of 5-HT 6 and 5-HT 7 receptors in HEK 293 cells. ResearchGate. [Link]

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